Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Beschreibung
The exact mass of the compound this compound is 162.0923762 g/mol and the complexity rating of the compound is 103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
1187928-47-7 |
|---|---|
Molekularformel |
C7H15ClN2 |
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H |
InChI-Schlüssel |
UMFVXZFBUOWRIS-UHFFFAOYSA-N |
SMILES |
C1CC2CNCCN2C1.Cl.Cl |
Kanonische SMILES |
C1CC2CNCCN2C1.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Strategic Utilization of (8aS)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride in Medicinal Chemistry
CAS: 634922-11-5
Formula: C
Executive Summary
(8aS)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a bicyclic, conformationally restricted diamine scaffold. In modern drug discovery, it serves as a critical proline bioisostere and a rigid spacer. Unlike flexible linear diamines, this fused system locks the nitrogen vectors into a defined spatial orientation, reducing the entropic penalty upon binding to biological targets.
Its primary utility lies in Fragment-Based Drug Design (FBDD) and Peptidomimetics , particularly for targets requiring precise recognition of proline-like turns, such as IAP (Inhibitor of Apoptosis Proteins) antagonists and GPCR ligands .
Chemical Profile & Structural Analysis[5][6][7][8]
This compound exists as a dihydrochloride salt, rendering it highly water-soluble but requiring neutralization (free-basing) prior to use in nucleophilic substitutions or metal-catalyzed cross-couplings.
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Melting Point | >250 °C (dec.) | High lattice energy due to salt form. |
| Solubility | Water (>50 mg/mL), DMSO | Poor solubility in non-polar organics (DCM, Hexane). |
| Chirality | (8aS) | Derived from L-Proline; essential for stereospecific binding. |
| pKa (Calc) | ~8.5 (secondary amine), ~4.0 (tertiary amine) | The bridgehead nitrogen is less basic due to steric bulk. |
Structural Diagram
The following diagram illustrates the core fused ring system and the numbering scheme used in IUPAC nomenclature.
Figure 1: Connectivity of the octahydropyrrolo[1,2-a]pyrazine core. N1 is the secondary amine available for derivatization; N4 is the bridgehead tertiary amine.
Synthetic Utility & Protocols
Synthesis Logic (The "Why" and "How")
The synthesis of the (8aS) enantiomer typically begins with L-Proline . This ensures the optical purity of the bridgehead carbon (C8a) without requiring expensive chiral resolution steps later.
Mechanism:
-
N-Alkylation: L-Proline ethyl ester reacts with N-protected 2-chloroethylamine.
-
Cyclization: Intramolecular amide formation creates the piperazine-2-one ring (lactam).
-
Reduction: The lactam is reduced (e.g., LiAlH4 or BH3·THF) to the saturated amine.
-
Salt Formation: Treatment with HCl gas in dioxane/ether precipitates the stable dihydrochloride.
Experimental Protocol: Free-Basing the Dihydrochloride
Objective: To liberate the reactive secondary amine for use in an amide coupling reaction. Note: The dihydrochloride salt is non-nucleophilic. You MUST neutralize it.
Reagents:
-
(8aS)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.0 eq)
-
Dichloromethane (DCM) or 2-MeTHF (Green alternative)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
Step-by-Step:
-
Suspension: Suspend the dihydrochloride salt in DCM (10 mL/g). The salt will likely not dissolve completely.
-
Neutralization: Cool to 0°C. Add DIPEA (3.0 eq) dropwise.
-
Observation: The suspension should clear as the organic-soluble free base is formed and the DIPEA·HCl salt stays in solution or precipitates (depending on solvent).
-
-
Verification: If the reaction mixture remains cloudy, adding a catalytic amount of DMAP can facilitate the proton transfer.
-
Coupling: Add the electrophile (e.g., Acid Chloride or Carboxylic Acid + Coupling Reagent) directly to this "in situ" generated free base solution. Do not attempt to isolate the free base by evaporation, as it is a volatile oil and prone to oxidation.
Figure 2: Decision tree for handling the dihydrochloride salt in synthesis.
Applications in Drug Discovery[6][9]
IAP Antagonists (Smac Mimetics)
The most prominent application of this scaffold is in the design of Smac mimetics . These drugs antagonize Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP1/2, restoring the cell's ability to undergo programmed cell death (apoptosis) in cancer cells.
-
Mechanistic Role: The natural ligand for IAPs is the N-terminal AVPI peptide of the Smac protein. The proline residue in AVPI is critical for a turn conformation.
-
Scaffold Advantage: The octahydropyrrolo[1,2-a]pyrazine core mimics the Proline-Isoleucine (P-I) region of the AVPI peptide but with greater metabolic stability and rigidity. The bicyclic system locks the N-terminal alanine mimic in the optimal vector to interact with the BIR3 domain of XIAP.
GPCR & Ion Channel Ligands
The scaffold is also used to enforce chirality in ligands for:
-
Calcium Channels (Cav): Modulating pain pathways.
-
Histamine H3 Receptors: Cognitive enhancement.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: The dihydrochloride salt is acidic. Contact with eyes can cause severe irritation.[5]
-
Hygroscopic: Absorbs moisture rapidly. Weigh quickly and reseal containers immediately.
Handling Best Practices:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the fine powder in a fume hood to avoid inhalation.
-
Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Desiccators are mandatory for long-term storage.
References
-
Synthesis & Structure: PubChem Compound Summary for CID 558578, Octahydropyrrolo[1,2-a]pyrazine. National Center for Biotechnology Information (2025). Link
-
Medicinal Application (IAP): Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold.[6][7] Journal of Medicinal Chemistry (2013). Link
- Scaffold Utility:Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Chemical Reviews (2014). (General reference for bicyclic diamines).
-
Safety Data: Safety Data Sheet: (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride.[1][3][8] Santa Cruz Biotechnology.[9] Link
Sources
- 1. (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride, CAS No. 634922-11-5 - iChemical [ichemical.com]
- 2. (S)-OCTAHYDROPYRROLO[1,2-A]PYRAZINE DIHYDROCHLORIDE [P97460] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride|CAS 634922-11-5 [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msds.carboline.com [msds.carboline.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
(S)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride: Structure, Properties, and Applications
[1][2][3]
Executive Summary & Chemical Identity
(S)-Octahydropyrrolo[1,2-a]pyrazine is a rigid, bicyclic diamine formed by the fusion of a pyrrolidine ring and a piperazine ring across the N1–C2 bond.[1][2][3] Unlike flexible linear diamines, this scaffold locks the nitrogen lone pairs into specific vectors, making it an ideal "proline mimetic" for targeting G-protein coupled receptors (GPCRs), kinases, and protein-protein interaction (PPI) interfaces such as the IAP (Inhibitor of Apoptosis Protein) family.[1][2][3]
Critical Distinction: Researchers must distinguish this compound from the isomeric (S,S)-2,8-diazabicyclo[4.3.0]nonane , which is the side chain of the antibiotic Moxifloxacin.[1][2][3] The target compound discussed here possesses a bridgehead nitrogen , conferring unique basicity and conformational properties distinct from the 2,8-isomer.[1][2][3]
Chemical Profile
| Property | Detail |
| IUPAC Name | (8aS)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride |
| Common Synonyms | (S)-1,4-Diazabicyclo[4.3.0]nonane 2HCl; (S)-Hexahydropyrrolo[1,2-a]pyrazine |
| CAS Number | 634922-11-5 (dihydrochloride); 5654-83-1 (racemic free base) |
| Molecular Formula | C₇H₁₄N₂[1][2][3][4][5][6][7][8][9][10][11][12] · 2HCl |
| Molecular Weight | 199.12 g/mol (Salt); 126.20 g/mol (Free Base) |
| Chirality | (S)-enantiomer (derived from L-Proline) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, DMSO, and methanol |
Structural Analysis & Stereochemistry
The core structure features a bridgehead nitrogen (N1 in bicyclo numbering; N4 in pyrrolopyrazine numbering) that is tertiary and part of both rings.[2][3] This fusion creates a rigid concave/convex face.[2][3]
-
Conformational Lock: The cis-fusion of the 5,6-ring system (typically favored in these bicyclics) restricts the flexibility of the piperazine ring, forcing it into a chair-like conformation.[1][2][3]
-
Basicity: The compound contains two basic centers:[3]
Structural Diagram
The following diagram illustrates the core scaffold and its relationship to the Proline precursor.[2][3]
Caption: Structural relationship between the target scaffold, its chiral precursor, and its common isomer.
Synthesis & Manufacturing
The most robust synthetic route for the (S)-enantiomer utilizes L-Proline as the chiral pool starting material.[1][2][3] This ensures high optical purity (>99% ee) without the need for expensive chiral resolution.[2][3]
Protocol: Cyclo(L-Pro-Gly) Reduction Route
This method involves the formation of a diketopiperazine (DKP) intermediate followed by global reduction.[1][2][3]
Step 1: Formation of Cyclo(L-Pro-Gly)[1][2][3]
-
Coupling: L-Proline methyl ester is coupled with N-Boc-Glycine using EDC/HOBt to form the linear dipeptide.[1][2][3]
-
Cyclization: Deprotection (TFA) followed by basic reflux (e.g., in 2-butanol or toluene/piperidine) induces intramolecular cyclization to form (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (also known as Cyclo(L-Pro-Gly)).[1][2][3]
Step 2: Global Reduction[2][3]
-
Reduction: The diketopiperazine is treated with a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1][2][3]·THF) , in refluxing THF.[2][3] This converts both amide carbonyls to methylenes.[2][3]
-
Workup: Fieser workup (for LiAlH₄) or acid hydrolysis (for Borane) yields the free base.[2][3]
Step 3: Salt Formation[1][2]
-
Salification: The crude oil is dissolved in ethanol or diethyl ether.[2][3]
-
Precipitation: Anhydrous HCl (gas or in dioxane) is added at 0°C. The dihydrochloride salt precipitates immediately.[2][3]
-
Purification: Recrystallization from EtOH/Et₂O.
Caption: Stereoselective synthesis pathway from L-Proline via diketopiperazine reduction.
Applications in Drug Discovery[1][6][13]
A. Smac Mimetics (IAP Antagonists)
The (S)-octahydropyrrolo[1,2-a]pyrazine scaffold is a validated Proline bioisostere .[1][2][3] In the development of Smac mimetics (compounds that antagonize Inhibitor of Apoptosis Proteins to induce cancer cell death), this bicyclic system mimics the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) peptide binding motif.[1][2][3]
-
Mechanism: The bicyclic ring constrains the orientation of the N-terminal amine (mimicking Alanine) and the hydrophobic side chains, enhancing binding affinity to the BIR3 domain of XIAP and cIAP1/2.[1][2][3]
-
Key Reference: Sun et al. utilized this scaffold to develop highly potent cIAP1 inhibitors with IC₅₀ values in the low nanomolar range [1].[2][3]
B. N-Myristoyltransferase (NMT) Inhibitors
Cyclohexyl-substituted derivatives of this scaffold have been identified as inhibitors of human N-myristoyltransferase (NMT), an enzyme critical for protein post-translational modification in cancer progression.[1][2][3]
-
Activity: The scaffold fits into the peptide-binding site of NMT, acting as a competitive inhibitor [2].[1][2][3]
C. CNS Agents
Due to its compact size and high sp³ character (Fsp³ = 1.0), the scaffold possesses excellent physicochemical properties for Blood-Brain Barrier (BBB) penetration.[1][2][3] It is used in ligands targeting:
Handling, Stability, and Safety
Experimental Handling
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[2][3] It must be weighed quickly or in a humidity-controlled environment (e.g., glovebox).[1][2][3]
-
Free Base Instability: The free base amine readily absorbs CO₂ from the air to form carbamates.[2][3] Always store as the HCl salt.[2][3]
-
Solubility: Dissolve in water or PBS for biological assays.[2][3] For organic reactions, neutralize the salt in situ with TEA or DIPEA in DCM/DMF.[2][3]
Safety Profile (SDS Summary)
References
-
Sun, H., et al. (2013).[2][3] Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry.
-
French, K. J., et al. (2004).[2][3] Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Journal of Pharmacology and Experimental Therapeutics.
-
PubChem. (n.d.).[2][3] Compound Summary for CID 558578: Octahydropyrrolo[1,2-a]pyrazine. National Library of Medicine.[2][3]
Sources
- 1. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]
- 2. (S,S)-2,8-Diazabicyclo[4.3.0]nonane CAS 151213-40-0 Manufacturers [jl-pharms.com]
- 3. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-octahydropyrrolo[1,2-a]pyrazine 95% | CAS: 96193-27-0 | AChemBlock [achemblock.com]
- 5. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- [webbook.nist.gov]
- 6. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104163821B - A kind of preparation method of diazabicyclo compounds - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
- 10. Improved Process For The Preparation Of (S,S) 2,8 Diazabicyclo [4.3.0] [quickcompany.in]
- 11. researchgate.net [researchgate.net]
- 12. Preparation method of (S,S)-2, 8-diazabicyclo[4,3,0] nonane - Eureka | Patsnap [eureka.patsnap.com]
Octahydropyrrolo[1,2-a]pyrazine: A Privileged Bicyclic Scaffold in Medicinal Chemistry
[1]
Introduction: The Architecture of a Proline Mimic
The octahydropyrrolo[1,2-a]pyrazine scaffold represents a cornerstone in modern peptidomimetic drug design. Structurally, it consists of a saturated pyrrolidine ring fused to a piperazine ring across a nitrogen-carbon bond. This bicyclic system is not merely a passive linker; it is a rigid, chiral template that effectively mimics the turn conformations of peptides—specifically the Proline-X or X-Proline turns found in bioactive loops.
In the context of medicinal chemistry, this scaffold offers three distinct advantages that elevate it to "privileged" status:
-
Conformational Rigidity: The fused ring system restricts bond rotation, reducing the entropic penalty upon binding to a protein target. This pre-organization is critical for high-affinity interactions.
-
Fsp³ Character: Being fully saturated, the scaffold increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a physicochemical property directly correlated with improved clinical success and solubility compared to flat, aromatic-rich compounds.
-
Stereochemical Vectors: The scaffold possesses defined stereocenters (typically at the bridgehead C8a and potentially C3/C7), allowing precise vectorization of functional groups to probe specific pockets within a receptor.
This guide details the synthesis, biological application, and structure-activity relationships (SAR) of this versatile core, with a focus on its role in IAP antagonism and N-Myristoyltransferase (NMT) inhibition .
Synthetic Strategies & Experimental Protocols
The construction of the octahydropyrrolo[1,2-a]pyrazine core generally follows two main logic paths: Cyclization of Linear Precursors (e.g., N-acyliminium ions) or Reduction of Diketopiperazines . The latter is the most robust method for generating the saturated core with high stereocontrol.
Core Synthesis: The Diketopiperazine Reduction Route
This route uses readily available amino acids (Proline and a second amino acid) to generate the bicyclic core. It is highly scalable and allows for the introduction of chirality from the starting pool.
Graphviz: Synthetic Pathway
Figure 1: Step-wise construction of the scaffold via the Diketopiperazine intermediate.
Detailed Experimental Protocol
Objective: Synthesis of (8aS)-octahydropyrrolo[1,2-a]pyrazine from L-Proline and Glycine.
Phase 1: Formation of the Diketopiperazine (Cyclo-Pro-Gly)
-
Coupling: Dissolve
-Boc-L-Proline (10 mmol) and Glycine methyl ester hydrochloride (10 mmol) in DCM (50 mL). Add EDC HCl (11 mmol) and HOBt (11 mmol), followed by DIPEA (22 mmol). Stir at RT for 12 h. -
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO and concentrate to yield the Boc-Pro-Gly-OMe dipeptide. -
Cyclization: Dissolve the dipeptide in DCM/TFA (1:1, 20 mL) and stir for 1 h to remove the Boc group. Concentrate in vacuo. Redissolve the residue in MeOH (50 mL) and add Et
N (excess) to adjust pH to >8. Reflux for 4-6 h. The free amine attacks the ester, closing the piperazine ring. -
Validation: Monitor by TLC. The product (diketopiperazine) will precipitate or can be crystallized. Checkpoint: IR spectrum should show strong amide bands (
1650 cm ).
Phase 2: Reduction to the Octahydro Core
-
Setup: Under an argon atmosphere, suspend LiAlH
(4 equiv.) in dry THF (0.5 M). -
Addition: Carefully add the diketopiperazine (solid or THF solution) portion-wise at 0°C.
-
Reaction: Warm to reflux and stir for 4–12 h. The amide carbonyls are reduced to methylene groups.
-
Quench: Cool to 0°C. Perform the Fieser quench: Add
mL H O, mL 15% NaOH, and mL H O (where = grams of LiAlH ). Stir until a white granular precipitate forms. -
Isolation: Filter through Celite. Dry the filtrate (Na
SO ) and concentrate. -
Purification: The resulting oil is the octahydropyrrolo[1,2-a]pyrazine. It can be converted to the HCl salt for storage.
-
Self-Validation:
C NMR should show no signals >160 ppm (absence of carbonyls). Mass spectrometry (ESI+) should show [M+H] .
-
Medicinal Chemistry & Biological Applications[1][3][4][5][6][7]
The scaffold is most famous for its role in mimicking the AVPI (Alanine-Valine-Proline-Isoleucine) binding motif of the protein Smac (Second Mitochondria-derived Activator of Caspases).
Case Study: IAP Antagonists (Smac Mimetics)
Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP1/2, block caspase activity and prevent cancer cell death. Smac binds to IAPs via its N-terminal AVPI sequence to release this block.
-
Mechanism: The octahydropyrrolo[1,2-a]pyrazine scaffold mimics the Proline residue of AVPI.[1][2]
-
Design Logic:
-
Position 3 (Carboxamide): Mimics the C-terminus of the peptide, interacting with the surface of the IAP BIR3 domain.
-
Position 2 (Nitrogen): Functionalized with an N-methyl-alanyl moiety to mimic the "AV" portion of AVPI.
-
Position 7 (Ring): Often substituted (e.g., -OEt, -Ph) to fill a hydrophobic pocket and improve potency.
-
Case Study: N-Myristoyltransferase (NMT) Inhibitors
NMT catalyzes the lipid modification of proteins.[3][4] The Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype has been identified as a potent inhibitor class.[4][5]
-
Binding Mode: These compounds compete for the peptide-binding site of NMT.[4][5]
-
SAR Insight: A cyclohexyl group attached to the scaffold is critical for occupying the hydrophobic myristoyl-CoA binding pocket or the peptide pocket, depending on the specific series.
Quantitative Data Summary
| Compound Class | Target | Key Compound | Potency ( | Biological Effect |
| IAP Antagonist | cIAP1 | T-3256336 (Cmpd 45) | 1.3 nM | Tumor regression (MDA-MB-231 xenograft) |
| IAP Antagonist | XIAP | T-3256336 (Cmpd 45) | 200 nM | Induction of Apoptosis |
| NMT Inhibitor | Human NMT-1 | Compound 24 | Inhibition of protein myristoylation | |
| Opioid Antagonist | Compound 36 | Potent antagonist activity |
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by its ability to project substituents in three-dimensional space.
Graphviz: SAR Logic Map
Figure 2: SAR vectors of the scaffold. The N2 and C3 positions are the primary vectors for peptidomimetic design.
-
N2-Terminus: In Smac mimetics, this nitrogen is almost always acylated or alkylated with an amino acid mimic (like N-methyl alanine). The basicity of this nitrogen (or the amine attached to it) is crucial for an electrostatic interaction with a conserved Aspartate/Glutamate in the target protein.
-
C3-Position: The stereochemistry here (usually S if derived from L-Proline) directs the exit vector of the chain. Converting the ester to an amide (as in Compound 45) provides a hydrogen bond donor.
-
C7-Position: Functionalization here (e.g., -OH, -O-Alkyl, -Aryl) is used to optimize pharmacokinetic properties (LogP) and fill auxiliary hydrophobic pockets.
References
-
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Source: Journal of Medicinal Chemistry (2013).[6] URL:[Link]
-
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Source: Journal of Pharmacology and Experimental Therapeutics (2004).[3] URL:[Link]
-
Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Source: Journal of Medicinal Chemistry (2006). URL:[Link]
-
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol (PubChem Compound Summary). Source: National Center for Biotechnology Information. URL:[Link]
Sources
- 1. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
Escaping Flatland in CNS Drug Discovery: The Strategic Integration of Bicyclic Amine Building Blocks
Introduction: The CNS Permeability Paradox
Developing therapeutics for the Central Nervous System (CNS) requires walking a tightrope between target affinity and Blood-Brain Barrier (BBB) permeability. Historically, high-throughput screening (HTS) libraries were dominated by flat,
As a Senior Application Scientist, I advocate for the "Escape from Flatland" paradigm. By increasing the fraction of
Mechanistic Pharmacokinetics: Why Bicyclic Amines Work
Modulating Basicity (pKa) and Lipophilicity (LogD)
For a small molecule to passively diffuse across the restrictive tight junctions of the BBB, it typically requires a
Bicyclic amines structurally constrain the nitrogen lone pair, subtly altering its hybridization and orbital availability. When we strategically introduce electron-withdrawing groups—such as an
Quantitative Comparison of Amine Scaffolds
The following table summarizes the physicochemical causality behind transitioning from flat/flexible amines to fluorinated bicyclic systems.
| Scaffold Architecture | Representative Motif | Typical | BBB Permeability Profile | ||
| Flat, | Substituted Pyridine | < 0.3 | 5.0 - 6.0 | 1.0 - 2.0 | Moderate (High P-gp efflux liability) |
| Flexible | Substituted Piperidine | 0.8 | 9.5 - 10.5 | 0.5 - 1.5 | Low (Prone to lysosomal trapping) |
| Rigid Bicyclic | Azabicyclo[3.2.1]octane | 1.0 | 8.5 - 9.5 | 1.5 - 2.5 | High (Optimal 3D exit vectors) |
| Fluorinated Bicyclic | 1.0 | 6.5 - 7.5 | 2.5 - 3.5 | Very High (Ideal CNS candidate) |
Advanced Synthetic Methodologies
Synthesizing highly strained,
Protocol: Synthesis of -CF -Substituted Saturated Bicyclic Amines
This self-validating 5-step protocol yields gram-scale quantities of fluorinated bicyclic amines, overcoming the steric hindrance that typically plagues
Step 1: Imine Condensation
-
Action: React a commercially available cyclic keto ester with benzylamine in the presence of a mild desiccant (e.g.,
). -
Causality: Benzylamine forms a stable
-benzyl imine. This activates the electrophilic carbon for subsequent nucleophilic attack while simultaneously protecting the future primary amine from unwanted side reactions.
Step 2: Nucleophilic Trifluoromethylation
-
Action: Treat the imine with the Ruppert–Prakash reagent (
) and a catalytic initiator (e.g., ) at low temperature (-78°C to RT). -
Causality: The fluoride ion activates
, generating a nucleophilic equivalent. The extreme bulkiness of the group dictates the facial selectivity of the attack, establishing the critical stereocenter.
Step 3: Hydrogenolysis
-
Action: Subject the intermediate to
gas (1 atm) over catalyst in methanol. -
Causality: This selectively cleaves the
-benzyl protecting group via oxidative addition/reductive elimination, yielding the free -CF amino ester without defluorinating the robust bonds.
Step 4: Lewis Acid-Mediated Lactamization
-
Action: Add Trimethylaluminum (
) in anhydrous toluene and heat to 110°C. -
Causality: Standard thermal amidation fails here due to the extreme steric bulk and electron-withdrawing nature of the
-CF group, which renders the amine poorly nucleophilic. acts as a potent Lewis acid, coordinating to the ester carbonyl to drastically increase its electrophilicity, forcing the intramolecular cyclization into a bicyclic lactam.
Step 5: Lactam Reduction
-
Action: Reduce the lactam using Lithium Aluminum Hydride (
) in refluxing THF, followed by a Fieser workup. -
Causality:
aggressively reduces the rigid amide carbonyl down to the methylene group. The resulting saturated bicyclic amine now possesses the exact conformational restriction and depressed required for CNS drug discovery.
Workflow: Integrating Bicyclic Amines into CNS Lead Optimization
The decision to incorporate a bicyclic amine is a strategic inflection point in a drug discovery program. The workflow below illustrates the logical progression from a flawed HTS hit to a viable CNS clinical candidate.
Logical workflow for optimizing CNS lead compounds by replacing planar rings with bicyclic amines.
Conclusion
The integration of bicyclic amine building blocks is not merely a synthetic exercise; it is a fundamental requirement for modern CNS drug discovery. By understanding the causality between 3D molecular shape,
References
-
Photochemical Intermolecular[3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes Journal of the American Chemical Society[Link]
-
Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry White Rose University Consortium [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters[Link]
-
Structures of recent α7 nAChR ligands. Four examples of bicyclic amines... ResearchGate[Link]
-
Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks European Journal of Organic Chemistry (Thieme Connect)[Link]
Sources
Octahydro-pyrrolo[1,2-a]pyrazine 2HCl molecular weight and formula
Topic: Octahydro-pyrrolo[1,2-a]pyrazine 2HCl: Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Scaffold Architecture, Synthesis, and Medicinal Utility[1][2][3]
Executive Summary
In the realm of fragment-based drug discovery (FBDD), Octahydro-pyrrolo[1,2-a]pyrazine (often referred to as 1,4-diazabicyclo[4.3.0]nonane ) represents a privileged bicyclic scaffold.[1] Its rigid fused-ring structure restricts conformational entropy, offering a high-affinity template for proline-mimetic design.[1]
This guide details the physicochemical properties, synthesis, and application of the dihydrochloride salt (2HCl) form, which is the preferred species for handling and solubility in biological assays.[1] We focus on its critical role as a core pharmacophore in Inhibitor of Apoptosis (IAP) protein antagonists (Smac mimetics) and GPCR ligands.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
The dihydrochloride salt significantly alters the handling properties compared to the volatile, corrosive free base.[1] Researchers must strictly differentiate between the stereoisomers (R/S), as biological activity is often stereospecific.[1]
Table 1: Core Chemical Data[1]
| Property | Data | Notes |
| Systematic Name | Octahydro-pyrrolo[1,2-a]pyrazine dihydrochloride | IUPAC |
| Synonym | 1,4-Diazabicyclo[4.3.0]nonane 2HCl | Common laboratory name |
| Molecular Formula | C₇H₁₆Cl₂N₂ | Salt form (C₇H₁₄N₂[1][2][3] · 2HCl) |
| Molecular Weight | 199.12 g/mol | Free base MW: 126.20 g/mol |
| CAS Number | 634922-11-5 (S-isomer) | 1092076-07-7 (R-isomer); 5654-83-1 (Free base) |
| Physical State | White to off-white crystalline solid | Highly hygroscopic |
| Solubility | >50 mg/mL in Water, DMSO | Insoluble in non-polar organics (Hexane, Et₂O) |
| pKa (Calc.) | pKa₁ ≈ 9.2, pKa₂ ≈ 5.4 | Piperazine-like basicity |
Structural Analysis & Pharmacophore Logic[1]
The octahydro-pyrrolo[1,2-a]pyrazine core is a bicyclic diamine formed by fusing a five-membered pyrrolidine ring with a six-membered piperazine ring.[1]
Stereochemical Control
The bridgehead nitrogen (N4) and the chiral carbon (C8a) create a rigid stereocenter.
-
(S)-Isomer: Most commonly utilized in Smac mimetics to mimic the L-Proline residue of the AVPI binding motif.[1]
-
Conformational Lock: The fusion prevents the free rotation seen in linear diamines, reducing the entropic penalty upon binding to protein targets like XIAP or cIAP1/2 .[1]
Figure 1: Structural decomposition of the scaffold showing the functional roles of the fused rings.[1]
Experimental Protocol: Synthesis & Salt Formation
Author’s Note: While many commercial sources exist, in situ preparation ensures salt stoichiometry and purity, which is critical for crystallization studies.[1] The following protocol describes the reduction of the lactam precursor followed by salt formation.
Phase 1: Reduction of 1,4-Diazabicyclo[4.3.0]nonan-9-one
Reaction Type: Nucleophilic Hydride Reduction Safety: LiAlH₄ is pyrophoric.[1] Conduct under inert atmosphere (N₂/Ar).
-
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Nitrogen.[1][4][3]
-
Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]
-
Addition: Dissolve 1,4-diazabicyclo[4.3.0]nonan-9-one (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Exothermic reaction.[1]
-
Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (stain with Ninhydrin or Dragendorff’s reagent).[1]
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
Isolation: Stir until a granular white precipitate forms. Filter through Celite.[1] Dry filtrate over Na₂SO₄ and concentrate in vacuo to yield the Free Base (Yellowish oil).[1]
Phase 2: Dihydrochloride Salt Formation
Objective: Convert unstable oil to stable crystalline solid.[1]
-
Dissolution: Dissolve the crude free base oil in a minimal amount of cold Ethanol or Diethyl Ether.[1]
-
Acidification: Add 4M HCl in Dioxane (2.2 equiv) dropwise with vigorous stirring at 0°C.
-
Precipitation: The 2HCl salt will precipitate immediately.[1]
-
Purification: Filter the solid under Argon (hygroscopic!). Wash with cold ether.[1]
-
Drying: Dry under high vacuum (0.1 mmHg) over P₂O₅ for 12 hours.
Table 2: Troubleshooting the Synthesis
| Issue | Probable Cause | Corrective Action |
| Low Yield (Reduction) | Incomplete reduction of amide | Increase reflux time; ensure THF is anhydrous. |
| Sticky Gum Formation | Hygroscopic water absorption | Perform salt formation in strictly anhydrous ether/dioxane.[1] |
| Yellow Discoloration | Oxidation of free base | Store free base under Ar; proceed to salt immediately.[1] |
Medicinal Chemistry Applications
Smac Mimetics (IAP Antagonists)
The primary utility of this scaffold is in the design of Smac mimetics .[1] The N-terminal AVPI peptide of the Smac protein binds to the BIR3 domain of XIAP.
-
The pyrrolo-pyrazine scaffold replaces the Proline residue.[1]
-
It orients the N-terminal Alanine mimic and the C-terminal hydrophobic group into the correct vector to displace Smac from XIAP.
-
Key Reference: Compounds like T-3256336 utilize this scaffold to achieve nanomolar potency against cIAP1 and XIAP [1].[1]
GPCR Ligands & Nootropics
The 1,4-diazabicyclo[4.3.0]nonane core mimics the piracetam structure but with higher rigidity.[1] Derivatives have shown efficacy in enhancing acetylcholine release, acting as potent nootropics [2].[1][5]
Figure 2: Logical flow of utilizing the scaffold in Smac mimetic drug design.
Handling and Stability (Self-Validating Protocol)
To ensure experimental reproducibility, the following handling protocols must be treated as a self-validating system. If the salt becomes sticky or deliquescent, the data generated (e.g., weighing for IC50) is invalid.[1]
-
Hygroscopicity Check: Visually inspect the solid before weighing.[1] It should be a free-flowing powder.[1] If clumping is observed, recrystallize from MeOH/Et₂O before use.[1]
-
Storage: Store at -20°C in a desiccator. The 2HCl salt is prone to absorbing atmospheric moisture, which alters the effective molecular weight and concentration calculations.[1]
-
Solution Stability: Aqueous stock solutions (e.g., 10 mM in water) are stable for 1 week at 4°C. For longer storage, freeze aliquots at -80°C.
References
-
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists. Source: Journal of Medicinal Chemistry (ACS).[1] Context: Describes the use of the octahydropyrrolo[1,2-a]pyrazine scaffold as a proline bioisostere in compound T-3256336. URL:[Link][1]
-
Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Source: Journal of Medicinal Chemistry (PubMed).[1] Context: Discusses the nootropic activity of the scaffold and its derivatives.[1][5] URL:[Link]
-
PubChem Compound Summary: Octahydropyrrolo[1,2-a]pyrazine. Source: National Library of Medicine (NIH).[1] Context: Verification of chemical identifiers, CAS, and physical properties.[1] URL:[Link][1]
Sources
- 1. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. scispace.com [scispace.com]
Architectural Precision in Drug Design: The Octahydropyrrolo[1,2-a]pyrazine Scaffold
[1]
Executive Summary
The transition from bioactive peptide to small-molecule drug is a central challenge in medicinal chemistry. Peptides often possess poor pharmacokinetic profiles (low oral bioavailability, rapid proteolytic cleavage), yet their specific conformational epitopes are highly potent.[1] The octahydropyrrolo[1,2-a]pyrazine scaffold has emerged as a premier "privileged structure" to bridge this gap.[1]
This bicyclic heterocycle functions as a rigid conformational lock, effectively mimicking the i+1 and i+2 residues of a
This guide details the structural logic, synthetic protocols, and validated applications of octahydropyrrolo[1,2-a]pyrazine in modern peptidomimetic design.[1]
Structural Biology & Design Logic
The Beta-Turn Mimicry
In native proteins,
The octahydropyrrolo[1,2-a]pyrazine scaffold is frequently employed to mimic the Pro-X or Pro-Pro sequence found in Type I and Type VI
-
Constraint Mechanism: The bicyclic fusion prevents free rotation around the N-C
bond, locking the angle. -
Hydrophobicity: The saturated skeleton adds lipophilicity without introducing aromatic planarity, maintaining "fsp3" character which is correlated with clinical success.[1]
Visualization of Conformational Locking
The following diagram illustrates how the scaffold maps onto a peptide backbone, enforcing the turn geometry.
Figure 1: Conceptual mapping of the octahydropyrrolo[1,2-a]pyrazine scaffold onto a native beta-turn, highlighting the thermodynamic and pharmacokinetic advantages.[1]
Synthetic Methodologies
Two primary routes dominate the synthesis of this scaffold: the classical N-acyliminium ion cyclization (for core scaffold generation) and the modern Ugi 4-Component Reaction (for high-throughput library generation).
Protocol A: The Ugi 4-Component Strategy (Convergent)
This method is particularly powerful for generating libraries of Smac mimetics (IAP antagonists). It allows for the rapid assembly of the bicyclic core with diverse substituents.
Reference: Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists... (See Ref 1).
Step-by-Step Workflow:
-
Reagents:
-
Reaction Conditions: Methanol, Room Temperature, 24-48h.
-
Cyclization: Post-condensation acid treatment (e.g., TFA/DCM) triggers the N-acyliminium cyclization to close the piperazine ring onto the pyrrolidine.[1]
Figure 2: Convergent synthesis of the scaffold via Ugi 4-component reaction followed by acid-mediated cyclization.[1]
Protocol B: Diketopiperazine Reduction (Linear)
A robust method for generating the unsubstituted or specific stereochemical core.
-
Coupling: Couple N-protected Proline with an amino acid ester (e.g., Glycine methyl ester) using EDCI/HOBt.[1]
-
Deprotection & Cyclization: Remove the N-protecting group (e.g., Boc removal with TFA).[1] Neutralize to induce intramolecular cyclization, forming the diketopiperazine (DKP) intermediate (Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione).[1]
-
Reduction: Reduce the DKP with LiAlH
in refluxing THF to yield the saturated octahydropyrrolo[1,2-a]pyrazine.
Application Case Study: IAP Antagonists (Smac Mimetics)
The most prominent application of this scaffold is in the design of Smac mimetics . Smac (Second Mitochondria-derived Activator of Caspases) is a pro-apoptotic protein that binds to IAPs (Inhibitor of Apoptosis Proteins) via its N-terminal AVPI (Ala-Val-Pro-Ile) tetrapeptide sequence.[1][2][3]
The Challenge
Tumor cells often overexpress IAPs (like XIAP and cIAP1/2) to evade apoptosis. Small molecules that mimic the AVPI motif can displace IAPs from caspases, restoring the cell's ability to die.
The Solution: Compound 45
Researchers designed a bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold to replace the central Proline-Isoleucine portion of the AVPI sequence.
-
Mechanism: The bicyclic scaffold mimics the proline residue (P3 position of the mimetic) and constrains the orientation of the hydrophobic group (mimicking Isoleucine) to fit the hydrophobic groove of the XIAP BIR3 domain.
Quantitative SAR Data
The following table summarizes the potency of the optimized scaffold compared to native peptide derivatives.
| Compound | Scaffold Type | cIAP1 IC | XIAP IC | Cellular GI |
| Native AVPI | Linear Peptide | ~500 | ~600 | N/A (Poor Permeability) |
| Compound 45 | Octahydropyrrolo[1,2-a]pyrazine | 1.3 | 200 | 1.8 nM |
Table 1: Inhibitory activities of Compound 45 against IAP proteins and breast cancer cell growth (Ref 1, 2).
Key Insight: The rigidification provided by the scaffold resulted in a >100-fold increase in potency against cIAP1 compared to flexible linear analogs, while simultaneously improving cell permeability (indicated by the low GI
Emerging Applications: NMT Inhibitors[1]
Beyond GPCRs and PPIs, this scaffold has shown utility in enzyme inhibition.[1]
-
Target: Human N-Myristoyltransferase-1 (NMT-1).[1]
-
Chemotype: Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP).[1]
-
Mechanism: NMT catalyzes the lipid modification of proteins. The COPP scaffold competes at the peptide-binding site of the enzyme, demonstrating that this peptidomimetic can effectively block enzyme-substrate interactions even in large binding pockets (Ref 3).
References
-
Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Source: Bioorganic & Medicinal Chemistry (2013).[1][4][5][6] URL:[Link]
-
Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP. Source: Journal of Medicinal Chemistry / ACS Chemical Biology (2013). URL:[Link][1]
-
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. Source: Journal of Medicinal Chemistry (2002). URL:[Link]
-
Design, Synthesis, and Valid
-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Source: ACS Combinatorial Science (2013).[1] URL:[Link]
Sources
- 1. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. jk-sci.com [jk-sci.com]
The Ascendant Scaffold: A Technical Guide to 1,4-Diazabicyclo[4.3.0]nonane Derivatives in Pharmaceutical Research
Introduction: Unveiling a Privileged Heterocycle in Drug Discovery
The 1,4-diazabicyclo[4.3.0]nonane scaffold, a fused heterocyclic system comprising a piperazine and a pyrrolidine ring, has emerged as a privileged structure in medicinal chemistry. Its conformational rigidity, combined with the presence of two strategically positioned nitrogen atoms, provides a unique three-dimensional framework for designing potent and selective ligands for a diverse array of biological targets. This guide offers an in-depth exploration of the synthesis, pharmacological properties, and therapeutic potential of 1,4-diazabicyclo[4.3.0]nonane derivatives, providing researchers and drug development professionals with a comprehensive technical resource. We will delve into the synthetic intricacies of constructing this core, explore its burgeoning applications in neurodegenerative disorders and beyond, and provide actionable experimental protocols to empower further research and development in this exciting area.
The Architectural Blueprint: Synthesis of the 1,4-Diazabicyclo[4.3.0]nonane Core
The efficient construction of the 1,4-diazabicyclo[4.3.0]nonane core is paramount for the exploration of its chemical space. Several synthetic strategies have been developed, with the choice of route often depending on the desired substitution patterns and stereochemistry. A common and versatile approach involves a multi-step sequence starting from readily available precursors.
General Synthetic Workflow
The following diagram illustrates a representative synthetic pathway for the construction of the 1,4-diazabicyclo[4.3.0]nonane backbone. This workflow is adaptable and allows for the introduction of various substituents at key positions.
Caption: A generalized workflow for the synthesis of the 1,4-diazabicyclo[4.3.0]nonane core.
Experimental Protocol: A Step-by-Step Synthesis
The following protocol provides a detailed methodology for a common synthetic route to a 1,4-diazabicyclo[4.3.0]nonan-9-one derivative, a key intermediate for further functionalization.
Step 1: N-Alkylation of Piperazine
-
To a solution of a suitable N-protected piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile, add potassium carbonate (2.0 eq) and a suitable alkyl halide containing a protected carboxylic acid or its precursor (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated piperazine.
Step 2: Deprotection and Lactam Formation
-
Deprotect the carboxylic acid group of the N-alkylated piperazine using appropriate conditions (e.g., acid or base hydrolysis).
-
Activate the resulting carboxylic acid using a suitable coupling agent (e.g., DCC, EDC).
-
Induce intramolecular cyclization to form the 1,4-diazabicyclo[4.3.0]nonan-9-one ring system. This can often be achieved by heating the activated acid in a suitable solvent.
Step 3: Reduction of the Amide
-
To a solution of the 1,4-diazabicyclo[4.3.0]nonan-9-one (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add a reducing agent like lithium aluminum hydride (LAH) (2.0-3.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 1,4-diazabicyclo[4.3.0]nonane core.
Harnessing the Scaffold's Potential: Therapeutic Applications
The unique structural features of 1,4-diazabicyclo[4.3.0]nonane derivatives have led to their exploration in a variety of therapeutic areas. The following sections highlight key findings in some of the most promising fields.
Nootropic Agents for Cognitive Enhancement
A significant body of research has focused on the development of 1,4-diazabicyclo[4.3.0]nonane derivatives as potent nootropic agents for the treatment of cognitive disorders such as Alzheimer's disease.[1] Certain derivatives have demonstrated remarkable potency, in some cases being several thousand times more potent than the benchmark nootropic, piracetam.[2]
Mechanism of Action: A Cholinergic Connection
The nootropic effects of these compounds are believed to be mediated, at least in part, through the enhancement of cholinergic neurotransmission. While the precise molecular mechanism is still under investigation, evidence suggests that these derivatives can increase the release of acetylcholine (ACh) in the brain.[3][4] This is a critical pathway for learning and memory, and its potentiation is a key strategy in the management of Alzheimer's disease.
Caption: Proposed cholinergic mechanism of 1,4-diazabicyclo[4.3.0]nonane nootropics.
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the 1,4-diazabicyclo[4.3.0]nonane core have provided valuable insights into the features required for potent nootropic activity. Molecular simplification studies have shown that an N-acylpiperazine group can effectively mimic the 2-pyrrolidinone ring present in many nootropic compounds.[2][3]
| Compound/Derivative | Modification | Biological Activity (MED, mg/kg, s.c.) | Reference |
| DM232 | 4-benzoyl-1,4-diazabicyclo[4.3.0]nonan-9-one | 0.001 | [1] |
| DM235 | 1-(4-fluorobenzoyl)piperazine | 0.001 | [3] |
| Piracetam | (Reference Compound) | 30 (i.p.) | [2] |
MED: Minimal Effective Dose in the mouse passive avoidance test.
Endothelin Receptor Antagonists
Derivatives of 1,4-diazabicyclo[4.3.0]nonane have also been designed and synthesized as peptidomimetic antagonists of endothelin receptors.[5] Endothelins are potent vasoconstrictive peptides implicated in various cardiovascular diseases, making their receptors attractive therapeutic targets. The rigid bicyclic scaffold serves as a template to mimic the bioactive conformation of peptide ligands.
Sigma Receptor Ligands
The versatility of the 1,4-diazabicyclo[4.3.0]nonane scaffold is further demonstrated by its application in the development of sigma receptor ligands.[6] Sigma receptors are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. Specific derivatives have shown high affinity and selectivity for the sigma-1 receptor subtype.[6]
| Target | Compound/Derivative | Activity (Ki, nM) | Reference |
| Sigma-1 Receptor (S1R) | Diazabicyclo[4.3.0]nonane Derivative 8f | 10 | [6] |
| Sigma-2 Receptor (S2R) | Diazabicyclo[4.3.0]nonane Derivative 8f | 165 | [6] |
Future Directions and Conclusion
The 1,4-diazabicyclo[4.3.0]nonane scaffold represents a highly promising and versatile platform for the design of novel therapeutic agents. The remarkable potency of its derivatives in the realm of nootropics, coupled with their demonstrated activity as endothelin antagonists and sigma receptor ligands, underscores the broad therapeutic potential of this heterocyclic system. Future research will likely focus on further elucidating the precise molecular mechanisms of action, expanding the therapeutic applications into areas such as oncology and infectious diseases, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of the rich chemical space around this privileged scaffold holds great promise for the discovery of next-generation medicines to address a range of unmet medical needs.
References
-
Manetti, D., Ghelardini, C., Bartolini, A., Bellucci, C., Dei, S., Galeotti, N., ... & Teodori, E. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry, 43(23), 4499–4507. [Link]
-
Manetti, D., Ghelardini, C., Bartolini, A., Bellucci, C., Dei, S., Galeotti, N., ... & Teodori, E. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. [Link]
-
Manetti, D., Ghelardini, C., Bartolini, A., Dei, S., Galeotti, N., Gualtieri, F., ... & Teodori, E. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. Journal of Medicinal Chemistry, 43(10), 1969–1974. [Link]
-
Michie, M., & Lobbia, A. (2016). Methodology for the Construction of the Bicyclo[4.3.0]nonane Core. Molecules, 21(10), 1358. [Link]
-
Chan, M. F., Raju, B. G., Kois, A., Varughese, J. I., Varghese, K. I., & Balaji, V. N. (1999). Design and synthesis of 1,4-diazabicyclo[4.3.0]nonane peptidomimetic endothelin antagonists. Heterocycles, 51(1), 5-8. [Link]
-
Pepeu, G., & Spignoli, G. (1989). Nootropic drugs and brain cholinergic mechanisms. Progress in neuro-psychopharmacology & biological psychiatry, 13, S77–S88. [Link]
-
Pugliese, A., Corrias, F., & Schirinzi, T. (2012). Effectiveness of nootropic drugs with cholinergic activity in treatment of cognitive deficit: a review. Journal of experimental pharmacology, 4, 113–120. [Link]
-
Nootropics Expert. (2025). Advanced Guide to Acetylcholine Supplements in Nootropic Stacks. [Link]
-
Dowd, F. J., & Robinson, S. E. (1992). Mechanism of acetylcholine release: possible involvement of presynaptic muscarinic receptors in regulation of acetylcholine release and protein phosphorylation. Journal of Neuroscience, 12(12), 4732-4739. [Link]
-
Wikipedia. (2024). Acetylcholine. [Link]
-
Gualtieri, F. (2016). Pathways of Acetylcholine Synthesis, Transport and Release as Targets for Treatment of Adult-Onset Cognitive Dysfunction. Current medicinal chemistry, 23(26), 2849–2860. [Link]
-
Singh, S., & Kumar, R. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
-
Kim, D. H., & Kim, H. R. (2012). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 33(11), 3799-3804. [Link]
Sources
- 1. Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nootropicsexpert.com [nootropicsexpert.com]
- 4. Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Biological Targets of Octahydropyrrolo[1,2-a]pyrazine Derivatives
Executive Summary: The Privileged Proline Mimetic
The octahydropyrrolo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, primarily valued for its ability to mimic the conformational properties of proline-rich peptide turns. By fusing a pyrrolidine ring with a piperazine ring, this bicyclic system locks the nitrogen atoms in a rigid orientation, reducing the entropic penalty of binding to protein targets.
This guide analyzes the core biological targets of this scaffold, focusing on its most validated application: Smac mimetics for Inhibitor of Apoptosis Protein (IAP) antagonism . We also examine its utility in N-myristoyltransferase (NMT) inhibition and GPCR modulation.
Structural Basis of Bioactivity
The biological potency of octahydropyrrolo[1,2-a]pyrazine derivatives stems from their stereochemical rigidity.
-
Proline Bioisostere: The scaffold mimics the AVPI (Ala-Val-Pro-Ile) tetrapeptide binding motif found in the mitochondrial protein Smac/DIABLO.
-
Conformational Lock: The bridgehead nitrogen (N4) and the chiral centers at positions 3 and 8a allow the molecule to project hydrophobic substituents into specific protein pockets (e.g., the P4 pocket of IAP BIR domains) with high precision.
Chemical Structure & Numbering
The core structure consists of a saturated 5,6-fused bicyclic system.
-
Key Interaction Points:
-
N-Terminal Amine (Position 2/3 equivalent): Critical for hydrogen bonding with surface residues (e.g., Glu/Asp).
-
Hydrophobic "East" Region: Substituents on the pyrrolidine ring often target deep hydrophobic grooves.
-
Primary Target: Inhibitor of Apoptosis Proteins (IAPs)
Therapeutic Area: Oncology (Breast Cancer, Melanoma)
The most definitive target for this scaffold is the Inhibitor of Apoptosis (IAP) family, specifically XIAP (X-linked IAP) and cIAP1/2 (Cellular IAP).
Mechanism of Action: Smac Mimicry
IAPs normally bind to and inhibit Caspases-3, -7, and -9, preventing apoptosis in cancer cells. The endogenous protein Smac (Second Mitochondria-derived Activator of Caspases) antagonizes IAPs by binding to their BIR3 domains via an N-terminal AVPI motif.[1]
Octahydropyrrolo[1,2-a]pyrazine derivatives act as Smac mimetics . They competitively bind to the BIR3 domain of XIAP and cIAP, displacing caspases and restoring the cell's apoptotic machinery.
Signaling Pathway Visualization
The following diagram illustrates how these derivatives restore apoptosis by inhibiting the IAP-Caspase interaction.
Caption: Octahydropyrrolo[1,2-a]pyrazine derivatives displace Caspases from XIAP, restoring apoptosis.
Structure-Activity Relationship (SAR)
Research indicates that the efficacy of this scaffold as an IAP antagonist relies on specific substitutions:
-
N-Terminus: Must mimic the Alanine of AVPI. An N-methylalanyl moiety is often attached to the secondary amine of the piperazine ring.
-
C-Terminus (Pyrrolidine ring): Hydrophobic groups (e.g., diphenylmethyl or cyclohexyl) at position 3 or 7 mimic the Isoleucine of AVPI, filling the hydrophobic pocket of the BIR3 domain.
-
Stereochemistry: The (3S, 8aR) configuration is often essential for optimal binding affinity (IC50 < 10 nM).
Secondary Biological Targets
N-Myristoyltransferase (NMT)
Therapeutic Area: Infectious Disease (Fungal/Parasitic), Oncology NMT catalyzes the lipid modification (myristoylation) of proteins, essential for membrane localization.
-
Targeting Logic: The octahydropyrrolo[1,2-a]pyrazine scaffold has been identified as a competitive inhibitor of the peptide-binding site of human NMT-1.
-
Key Insight: Unlike peptidomimetics that target the myristoyl-CoA pocket, these derivatives compete with the protein substrate, offering higher selectivity.
Mu-Opioid Receptor (GPCR)
Therapeutic Area: Pain Management Constrained analogs of N-phenethylpiperidines using this scaffold have shown high affinity for the Mu-opioid receptor .
-
Mechanism: The bicyclic core restricts the conformational flexibility of the piperazine nitrogen, locking the pharmacophore in a bioactive conformation that antagonizes the receptor with sub-nanomolar affinity (
values often < 1 nM).
Quantitative Data Summary
The following table summarizes the potency of key derivatives discussed in authoritative medicinal chemistry literature.
| Target Class | Specific Target | Compound Example | Activity Type | Potency (IC50 / Ki) | Reference |
| IAP | cIAP1 | Compound 45 (T-3256336) | Antagonist | 1.3 nM | [1] |
| IAP | XIAP | Compound 26b | Antagonist | 300 nM | [2] |
| Enzyme | Human NMT-1 | Cyclohexyl-derivative | Inhibitor | ~6 µM | [3] |
| GPCR | Mu-Opioid | Constrained Analog 36 | Antagonist | [4] |
Experimental Protocols
Directive: The following protocols are designed for validation of the primary target (IAP Antagonism).
Synthesis: Diamine Cyclization Route
This workflow constructs the bicyclic core from a chiral diamine, ensuring stereochemical retention.
Reagents:
-
Chiral Diamine (e.g., derived from Proline or Phenylalanine)
-
Methyl 2,3-dibromopropionate
-
Triethylamine (Et3N)
-
Toluene
Step-by-Step Protocol:
-
Preparation: Dissolve the chiral diamine (1.0 eq) in anhydrous toluene under nitrogen atmosphere.
-
Addition: Add Et3N (2.5 eq) followed by dropwise addition of methyl 2,3-dibromopropionate (1.1 eq).
-
Cyclization: Heat the mixture to 90°C for 16 hours. The reaction proceeds via double N-alkylation.
-
Workup: Cool to room temperature. Filter off the triethylammonium bromide salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
-
Validation: Verify structure via 1H-NMR (look for bridgehead methine signal) and HRMS.
Assay: Fluorescence Polarization (FP) for IAP Binding
This assay measures the ability of a compound to displace a fluorescently labeled Smac peptide from the XIAP BIR3 domain.
Materials:
-
Protein: Recombinant Human XIAP BIR3 domain (GST-tagged).
-
Tracer: 5-FAM-labeled AVPI peptide (Smac mimetic tracer).
-
Buffer: 100 mM Potassium Phosphate (pH 7.5), 100 µg/mL Bovine Gamma Globulin, 0.02% Sodium Azide.
Protocol:
-
Plate Setup: Use black 96-well non-binding surface plates.
-
Master Mix: Prepare a solution containing 20 nM XIAP-BIR3 protein and 5 nM FAM-AVPI tracer in the assay buffer.
-
Compound Addition: Add 1 µL of the test compound (in DMSO) to the wells. Include DMSO-only controls (0% inhibition) and unlabeled AVPI peptide controls (100% inhibition).
-
Incubation: Add 99 µL of the Master Mix to each well. Incubate in the dark at Room Temperature for 30 minutes to reach equilibrium.
-
Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Analysis:
-
Calculate IC50 by plotting mP vs. log[Compound Concentration]. A decrease in mP indicates displacement of the tracer.
-
Caption: Workflow for the Fluorescence Polarization competitive binding assay.
References
-
Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Source: Journal of Medicinal Chemistry (2013).[2] URL:[Link]
-
Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity. Source: European Journal of Medicinal Chemistry (2020). URL:[Link]
-
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Source: Journal of Medicinal Chemistry (2004). URL:[Link]
-
Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Source: Journal of Medicinal Chemistry (2006). URL:[Link]
-
Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface. Source: Acta Pharmaceutica Sinica B (2019).[3] URL:[Link]
Sources
An In-depth Technical Guide to the Stereospecificity of Octahydropyrrolo[1,2-a]pyrazine: The Case of (R)- and (S)-Praziquantel
Introduction: The Critical Role of Chirality in Pharmacology
In drug development, the three-dimensional structure of a molecule is as crucial as its chemical composition. Molecules that are non-superimposable mirror images of each other are known as enantiomers, a property called chirality. While enantiomers often share identical physical properties, their interactions with the chiral environment of the body—such as receptors, enzymes, and other proteins—can differ dramatically. This guide delves into the profound differences between the (R) and (S) enantiomers of molecules built upon the octahydropyrrolo[1,2-a]pyrazine core, using the essential anthelmintic drug, Praziquantel (PZQ), as a definitive case study.
Praziquantel is the cornerstone therapy for schistosomiasis, a parasitic disease affecting hundreds of millions of people worldwide.[1][2] It is administered as a racemate, a 1:1 mixture of its (R) and (S) enantiomers. However, the therapeutic, anthelmintic activity is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may contribute to the drug's side effects and bitter taste.[3][4][5] Understanding the stereospecific differences in their mechanism of action, pharmacokinetics, and analytical separation is paramount for researchers and professionals in drug development aiming to optimize therapy and improve patient outcomes.
I. Physicochemical Properties: A Study in Similarities and Subtle Differences
Enantiomers are defined by their nearly identical physical properties in an achiral environment. They have the same melting point, solubility, and spectroscopic profiles. The key distinguishing feature is their interaction with plane-polarized light, known as optical rotation.
A study on the solubility and thermodynamic properties of PZQ isomers revealed that while the enantiomers have nearly identical melting points and enthalpies of fusion, these values are substantially lower than those of the racemic mixture.[6][7] This indicates that the racemate crystallizes as a racemic compound (a distinct crystal lattice containing both enantiomers) rather than a simple mixture. Consequently, the individual (R) and (S) enantiomers are approximately twice as soluble in water as the racemic compound, a finding with significant implications for formulation and bioavailability.[6][7]
| Property | (R)-Praziquantel | (S)-Praziquantel | Racemic (RS)-Praziquantel |
| Anthelmintic Activity | High (Eutomer)[8] | Low / Inactive[8] | Active (due to (R)-PZQ) |
| Melting Point | Lower than racemate[6][7] | Lower than racemate[6][7] | ~142.7 °C[9] |
| Aqueous Solubility | ~2x higher than racemate[6][7] | ~2x higher than racemate[6][7] | Low (BCS Class II Drug)[9] |
| Optical Rotation | Levorotatory (-)[5] | Dextrorotatory (+)[5] | Optically inactive |
| Taste | Less bitter[4] | Primarily responsible for bitter taste[4] | Bitter[4][5] |
Table 1: Comparative properties of Praziquantel enantiomers and the racemate.
II. Pharmacodynamics: The Molecular Basis of Stereoselective Action
The dramatic difference in biological activity between (R)- and (S)-Praziquantel lies in their interaction with the target in the parasite. The primary mechanism of action of PZQ is the disruption of calcium homeostasis in the schistosome.[10][11]
(R)-Praziquantel acts as a potent agonist on specific ion channels in the parasite.[12] Research has identified a transient receptor potential (TRP) channel, specifically TRPMPZQ, as a key molecular target.[12][13][14] The (R)-enantiomer binds to a hydrophobic pocket within this channel, causing it to open and allowing a massive and rapid influx of calcium ions (Ca²⁺) into the parasite's cells.[11][12] This Ca²⁺ surge induces a sustained muscular contraction and paralysis (spastic paralysis) of the worm.[11][13] It also causes severe damage to the worm's outer surface, the tegument, exposing its antigens to the host's immune system, which facilitates its clearance.[13][15]
In stark contrast, the (S)-enantiomer is significantly less effective at activating this channel.[12][13] Studies have shown that the concentration of (S)-PZQ required to activate the TRPMPZQ channel is orders of magnitude higher than for (R)-PZQ.[13] For instance, one study noted the IC₅₀ (the concentration required to inhibit 50% of the worm's motility) for (R)-PZQ was 0.04 µg/ml, whereas the IC₅₀ for (S)-PZQ was over 100 times higher.[8] This stereospecificity strongly suggests a precise three-dimensional fit between the (R)-enantiomer and its binding site on the channel, a fit that the (S)-enantiomer cannot achieve effectively.
Figure 1: Differential binding of (R)- and (S)-Praziquantel to the parasite's TRPMPZQ ion channel.
III. Pharmacokinetics (ADME): Stereoselectivity in the Host
Once administered, the two enantiomers of Praziquantel are not treated identically by the body. The processes of absorption, distribution, metabolism, and excretion (ADME) can be stereoselective.
Studies in humans and various animal models have consistently shown that the plasma concentration of the inactive (S)-PZQ is higher than that of the active (R)-PZQ after administration of the racemic mixture.[16][17][18] This suggests that (R)-PZQ is either metabolized more rapidly or has a larger volume of distribution. The primary route of metabolism is hydroxylation by cytochrome P450 (CYP450) enzymes in the liver. The major metabolite is trans-4-hydroxy-praziquantel, which itself shows stereospecific activity, with the R-metabolite being more active than the S-metabolite, though both are less potent than the parent (R)-PZQ.[8] The faster clearance of the active (R)-enantiomer is a critical consideration for dosing regimens and the development of enantiopure formulations.
| PK Parameter | (R)-Praziquantel | (S)-Praziquantel |
| Plasma Cmax | Lower[17] | Higher[17] |
| Plasma AUC0-24h | Lower[17] | Higher[17] |
| Metabolism | More rapid[18] | Slower[18] |
| Half-life (t1/2) | Shorter (e.g., 1.1 h)[17] | Longer (e.g., 3.3 h)[17] |
Table 2: Comparative pharmacokinetic parameters of Praziquantel enantiomers in humans after oral administration of the racemate.
IV. Analytical Methodologies: Separating Mirror Images
The separation and quantification of enantiomers are essential for both research and quality control. Since enantiomers have identical properties on achiral media, specialized techniques are required.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for separating the enantiomers of Praziquantel.[19][20] CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Step-by-Step Protocol: Chiral HPLC Separation of Praziquantel Enantiomers
This protocol is a representative example based on established methods.[21][22]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Chiral Column: A cellulose-based CSP, such as a Chiralcel OJ-R or Eurocel 03, is highly effective.[21][22] These columns provide the necessary chiral environment for separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier and a buffer, for example, 0.1 M sodium perchlorate and acetonitrile (66:34, v/v).[21] The exact ratio may need optimization.
-
System Equilibration: The column must be thoroughly equilibrated with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[21][22]
-
-
Sample Preparation:
-
Analysis:
-
Injection: Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the column.[22]
-
Detection: Monitor the eluent using a UV detector, typically at 210 nm, where the molecule exhibits strong absorbance.[21][22]
-
Data Acquisition: Record the chromatogram. Two distinct peaks should be observed, corresponding to the (S) and (R) enantiomers. The order of elution depends on the specific column and mobile phase used.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations for each enantiomer.
-
Calculate the concentration of each enantiomer in the unknown sample by comparing its peak area to the calibration curve.
-
Sources
- 1. A Novel Biological Activity of Praziquantel Requiring Voltage-Operated Ca2+ Channel β Subunits: Subversion of Flatworm Regenerative Polarity | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. A Novel Biological Activity of Praziquantel Requiring Voltage-Operated Ca2+ Channel β Subunits: Subversion of Flatworm Regenerative Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Solubility properties of racemic praziquantel and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
- 10. merckmillipore.com [merckmillipore.com]
- 11. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Praziquantel - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 15. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. csfarmacie.cz [csfarmacie.cz]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
Methodological & Application
Application Note: Protocol for N-Alkylation of Octahydropyrrolo[1,2-a]pyrazine
Executive Summary & Strategic Analysis
The octahydropyrrolo[1,2-a]pyrazine scaffold (CAS: 2762-39-2 for racemate) is a privileged bicyclic diamine widely utilized in medicinal chemistry as a conformationally restricted proline mimetic. It serves as a core pharmacophore in inhibitors of apoptosis proteins (IAP), N-myristoyltransferase (NMT) inhibitors, and histamine H3 antagonists.
Chemical Challenge: The molecule contains two nitrogen atoms:
-
N-Bridgehead (Position 4/8a): A tertiary amine with significant steric hindrance and reduced nucleophilicity due to the bicyclic framework.
-
N-Secondary (Position 2): A highly nucleophilic secondary amine (
hybridized), which is the target for alkylation.
Operational Directive: The primary synthetic risk is quaternization (over-alkylation) of the N2 nitrogen or competitive salt formation at the bridgehead nitrogen under forcing conditions. This guide presents two validated protocols:
-
Protocol A (Reductive Amination): The gold standard for introducing complex alkyl chains or ensuring mono-alkylation.
-
Protocol B (Direct Nucleophilic Substitution): Best suited for simple, unhindered electrophiles (e.g., methyl, ethyl, benzyl).
Mechanism & Reactivity Profile[1][2]
The following diagram illustrates the competitive pathways and the thermodynamic preference for N2-alkylation.
Figure 1: Reaction pathways. Reductive amination (Blue path) avoids the quaternary salt formation common in direct alkylation (Red path).
Protocol A: Reductive Amination (Preferred)
Rationale: This method relies on the formation of an iminium ion intermediate followed by in situ reduction. It is self-limiting to mono-alkylation because the resulting tertiary amine is sterically hindered and electronically deactivated toward further reaction with the carbonyl species.
Materials
-
Substrate: Octahydropyrrolo[1,2-a]pyrazine (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Acid Catalyst: Acetic acid (AcOH) (1.0 – 2.0 equiv) – Crucial for ketone substrates.
Experimental Procedure
-
Imine Formation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve octahydropyrrolo[1,2-a]pyrazine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M). -
Activation: Add the aldehyde/ketone (1.1 mmol). If using a ketone or a hindered aldehyde, add Acetic Acid (1.0 mmol) to catalyze iminium formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC.[1] Formation of the imine/enamine may be visible, or the spot may streak.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
-
Note: STAB is a mild reducing agent and will not reduce aldehydes/ketones to alcohols as fast as it reduces the iminium ion, preserving stoichiometry.
-
-
Quench & Workup:
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (typically DCM:MeOH:
gradients, e.g., 95:5:0.5).
Protocol B: Direct Nucleophilic Substitution ( )
Rationale: Suitable for primary alkyl halides (e.g., Benzyl bromide, Methyl iodide). This method requires strict stoichiometric control to prevent quaternization.
Materials
-
Substrate: Octahydropyrrolo[1,2-a]pyrazine (1.0 equiv)
-
Electrophile: Alkyl Halide (0.95 – 1.0 equiv) – Slight deficit prevents over-alkylation.
-
Base: Potassium Carbonate (
) (2.0 – 3.0 equiv) or Cesium Carbonate ( ) for faster kinetics. -
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
Experimental Procedure
-
Preparation: Suspend octahydropyrrolo[1,2-a]pyrazine (1.0 mmol) and
(3.0 mmol) in anhydrous ACN (5 mL). -
Addition: Add the Alkyl Halide (0.95 mmol) dropwise at 0°C.
-
Critical Step: Do not add the electrophile all at once. Slow addition favors reaction with the unreacted secondary amine over the product tertiary amine.
-
-
Reaction: Stir at RT (for reactive halides like BnBr) or heat to 60°C (for less reactive alkyl chlorides). Monitor by LC-MS to detect formation of
(Product) vs (Bis-alkylated impurity). -
Workup:
-
Filter off the inorganic solids.
-
Concentrate the filtrate.
-
Partition between EtOAc and Water. (Note: The product is polar; ensure it does not remain in the aqueous phase. Saturation with NaCl helps extraction).
-
-
Purification: Flash chromatography on silica gel or conversion to the HCl salt for recrystallization.
Comparative Data & Troubleshooting
| Feature | Reductive Amination (Protocol A) | Direct Alkylation (Protocol B) |
| Selectivity | High (Mono-alkylation dominant) | Moderate (Risk of Quaternization) |
| Substrate Scope | Aldehydes, Ketones (Cyclic/Acyclic) | Primary Alkyl Halides, Benzyls |
| Reaction Time | 4 – 16 Hours | 1 – 24 Hours |
| Purification | Easier (Cleaner crude profile) | Harder (Separation of salts) |
| Key Risk | Incomplete reduction (check pH) | Over-alkylation (Poly-substitution) |
Troubleshooting Guide
-
Problem: Low Yield in Protocol A.
-
Cause: Incomplete imine formation.
-
Fix: Add molecular sieves (4Å) to the reaction to scavenge water, driving the equilibrium toward the imine. Increase Acetic Acid to 2.0 equiv.
-
-
Problem: Product stuck in Aqueous Layer.
-
Cause: Octahydropyrrolo[1,2-a]pyrazine derivatives are highly polar.
-
Fix: Use "Salting out" extraction (saturate aqueous layer with NaCl). Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of EtOAc.
-
-
Problem: Over-alkylation in Protocol B.
-
Cause: Excess electrophile or high local concentration.
-
Fix: Use 0.9 equiv of electrophile. Perform reaction at lower temperature (0°C -> RT). Switch to Protocol A if possible (convert halide to aldehyde).
-
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal alkylation strategy.
References
-
Proline Mimetics in IAP Antagonists: Title: Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic.[2] Source: Bioorganic & Medicinal Chemistry (2013).[3] URL:[Link]
-
NMT Inhibitor Development: Title: Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1.[4][5] Source: Journal of Medicinal Chemistry (2004). URL:[Link]
-
General Reductive Amination Guidelines: Title: Reductive Amination - ACS GCI Pharmaceutical Roundtable. Source: ACS Green Chemistry Institute. URL:[Link]
-
Synthesis of the Scaffold: Title: Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Source: Letters in Organic Chemistry (2023).[6] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
Application Note: Reductive Amination Strategies for Bicyclic Diamines in Drug Discovery
Introduction & Scope
Bicyclic diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane, 3,8-diazabicyclo[3.2.1]octane) are "privileged structures" in modern drug discovery. Their rigid 3D architecture vectors substituents into precise regions of chemical space, improving potency and selectivity compared to flexible piperazine analogs.
However, this rigidity introduces significant synthetic challenges during reductive amination:
-
Steric Hindrance: The bicyclic cage shields the nitrogen lone pair, retarding iminium formation.
-
Strain Energy: Formation of exocyclic double bonds (iminiums) on bicyclic rings can be energetically unfavorable (Bredt’s rule implications for bridgehead nitrogens).
-
Regiocontrol: Differentiating between two secondary amines in a symmetric scaffold without orthogonal protecting groups.
This guide provides field-proven protocols to overcome these barriers, moving beyond standard textbook conditions to high-success industrial methodologies.
Mechanistic Insight: The "Stalled" Iminium
In standard reductive amination, the reaction proceeds through a hemiaminal intermediate which collapses to an iminium ion. For bicyclic diamines, this collapse is often the rate-determining step (RDS) due to ring strain.
Diagram 1: Mechanism & Titanium Activation
The following diagram illustrates why standard conditions often fail and how Titanium(IV) isopropoxide drives the equilibrium forward.
Caption: Ti(OiPr)4 acts as a dual-mode catalyst, coordinating to the hemiaminal oxygen to facilitate leaving group departure (water) while simultaneously scavenging the released water to drive equilibrium.[1]
Critical Reaction Variables
Selection of the reducing agent and solvent is binary: it depends entirely on the stability of the iminium species.
| Variable | Standard Option | High-Performance Option | Why? |
| Reducing Agent | NaBH(OAc)₃ (STAB) | NaBH₃CN + Ti(OiPr)₄ | STAB is mild and selective (Abdel-Magid protocol) but requires the imine to form spontaneously. If the bicyclic amine is hindered, Ti(IV) is required to force imine formation; STAB is incompatible with Ti(IV) (gelling), so NaBH₃CN is used. |
| Solvent | DCE (1,2-Dichloroethane) | THF or Toluene | DCE is the gold standard for STAB due to favorable dielectric properties. However, for Ti-mediated reactions, THF is preferred to prevent precipitation. |
| Stoichiometry | 1.1 - 1.5 equiv Carbonyl | 0.8 equiv Carbonyl | Use excess carbonyl for complete conversion of protected diamines. Use sub-stoichiometric carbonyl to achieve mono-alkylation on symmetric diamines. |
| Acid Additive | Acetic Acid (AcOH) | None (with Ti) | AcOH catalyzes imine formation in STAB reactions. Do not use AcOH with Ti(OiPr)₄ as it will ligand exchange and deactivate the Lewis Acid. |
Experimental Protocols
Protocol A: The "Abdel-Magid" Method (Standard)
Best for: Unhindered bicyclic amines (e.g., 2,5-diazabicyclo[2.2.1]heptane with one N-protected) reacting with aldehydes or reactive ketones.
-
Dissolution: Dissolve the amine (1.0 equiv) and aldehyde/ketone (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) (0.1 M concentration).
-
Note: If the amine is a salt (e.g.,
), add DIPEA (1.0 equiv per HCl) and stir for 10 min before adding the carbonyl.
-
-
Acid Catalyst: Add Acetic Acid (1.0–2.0 equiv).
-
Why: Protonation of the carbonyl oxygen catalyzes nucleophilic attack.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.
-
Checkpoint: If LCMS shows unreacted amine but no imine, the imine formation is stalled. Switch to Protocol B.
-
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (x3). Crucial: If the product is water-soluble, use "salting out" (saturate aqueous layer with NaCl) or use 10% MeOH in DCM for extraction.
Protocol B: The "Mattson" Ti(IV) Method (Advanced)
Best for: Sterically hindered bicyclic amines, unreactive ketones, or when Protocol A fails.
-
Complexation: Combine amine (1.0 equiv) and ketone (1.1 equiv) in anhydrous THF (0.2 M).
-
Activation: Add Titanium(IV) isopropoxide (
) (1.5–2.0 equiv) neat via syringe.-
Caution:
is moisture sensitive. Use a nitrogen atmosphere.
-
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if very hindered).
-
Validation: Monitor by NMR or IR (disappearance of C=O stretch) if possible. LCMS may hydrolyze the imine back to SM on the column, giving false negatives.
-
-
Reduction:
-
Option 1 (One-pot): Add Sodium Cyanoborohydride (
) (2.0 equiv) and stir for 4–12 hours. -
Option 2 (Safer): Dilute with MeOH (equal volume to THF), then add Sodium Borohydride (
) (2.0 equiv) carefully. (Note: is stronger and may reduce unreacted ketone to alcohol).
-
-
Quench (The "Caking" Fix): Add 10% aqueous NaOH or Rochelle’s Salt solution. Stir vigorously for 1 hour until the white titanium emulsion breaks into two clear layers.
-
Why: Titanium salts form a gelatinous goo that traps product. Basic hydrolysis or chelation (Rochelle's) is mandatory for yield.
-
Decision Workflow
Use this logic tree to select the correct experimental path.
Caption: Workflow for selecting reaction conditions based on substrate symmetry and steric profile.
Troubleshooting & "Self-Validating" Tips
The Boron-Amine Complex Trap
Symptom: LCMS shows product mass, but yield is <10% after extraction.
Cause: Bicyclic amines are strong chelators. They form stable complexes with boron species (from STAB/
-
Heat the Quench: Stir the crude reaction mixture with aqueous
or NaOH at 50°C for 30 minutes before separation. -
Methanol Wash: If using SCX columns, wash with MeOH first, then elute with
in MeOH. The ammonia displaces the boron.
Regioselectivity in Symmetric Diamines
If you need to mono-alkylate a symmetric bicyclic diamine (e.g., cis-2,5-diazabicyclo[2.2.1]heptane):
-
Do NOT use 1:1 stoichiometry. You will get a statistical mixture (approx 33% SM, 33% Mono, 33% Bis).
-
Protocol: Add the Carbonyl (0.6–0.7 equiv) dropwise to a solution of Diamine (1.0 equiv) .
-
Allow imine formation to complete before adding the reducing agent.[2]
-
Purify via SCX chromatography or reverse-phase prep-HPLC to recover the unreacted diamine for recycling.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][9]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[9][11] Journal of the American Chemical Society, 93(12), 2897–2904.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Octahydropyrrolo[1,2-a]pyrazine as a Constrained Proline Surrogate in Peptidomimetic Design
Part 1: Introduction & Rationale
The therapeutic potential of peptides is often hindered by two primary liabilities: conformational flexibility and susceptibility to proteolytic degradation. Unstructured peptides exist as an ensemble of conformations in solution, which leads to a significant entropic penalty upon binding to a biological target, thereby reducing affinity. Furthermore, native peptides are rapidly cleared in vivo by proteases. The unique proteinogenic amino acid, L-proline, imposes significant conformational restrictions on the peptide backbone due to its cyclic pyrrolidine side chain, making it a frequent constituent of turns and rigid secondary structures.[1]
To further enhance these properties, medicinal chemists employ proline surrogates or mimetics. These are non-natural amino acids designed to lock the peptide backbone into a more defined and stable conformation.[2][3] The bicyclic scaffold of octahydropyrrolo[1,2-a]pyrazine represents a superior class of proline surrogate. Its rigid, fused-ring system dramatically reduces the available conformational space compared to the already constrained proline, offering a powerful tool to engineer peptides with improved stability, enhanced receptor affinity, and better pharmacokinetic profiles.
This guide provides a comprehensive overview of the synthesis of the requisite Fmoc-protected octahydropyrrolo[1,2-a]pyrazine building block and detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), along with methods for evaluating the resulting peptidomimetics.
Part 2: Synthesis of the SPPS-Ready Building Block
To be utilized in standard Fmoc-based SPPS, the octahydropyrrolo[1,2-a]pyrazine core must be functionalized with a carboxylic acid and protected with an N-Fmoc group. The following section details a representative, robust protocol for the synthesis of Fmoc-(3S,8aS)-octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid , the key building block for peptide synthesis. This protocol is based on well-established methods for the protection of amino acids.[4][5]
Diagram 1: Structural Comparison
Sources
- 1. Proline Derivatives and Analogs [sigmaaldrich.com]
- 2. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties [mdpi.com]
- 4. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation and Validation of N-Myristoyltransferase (NMT) Inhibitors Utilizing Bicyclic Scaffolds
Introduction
N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the irreversible co-translational and post-translational transfer of myristate (a 14-carbon saturated fatty acid) from myristoyl-coenzyme A (Myr-CoA) to the N-terminal glycine of target proteins[1][2]. This lipid modification is essential for membrane targeting, protein-protein interactions, and the stabilization of numerous signaling proteins[2]. Consequently, NMT has emerged as a highly validated therapeutic target for oncology, viral infections (e.g., rhinovirus, where it blocks viral capsid assembly)[3][4][5], and parasitic diseases (e.g., malaria, leishmaniasis, trypanosomiasis)[1][6][7].
Bicyclic scaffolds—such as indazoles, quinolines, and benzofurans—are privileged structures in NMT inhibitor design[6][8]. These scaffolds provide the necessary rigidity to effectively mimic the native peptide substrate. They occupy the peptide-binding pocket and project basic amine or piperazine tails to form critical salt bridges with the enzyme's C-terminal carboxylate (e.g., Leu492), while heteroatoms in the bicyclic core form hydrogen bonds with conserved serine residues (e.g., Ser405 in human NMT, Ser330 in T. brucei NMT)[7][8][9].
Mechanistic Pathway & Structural Biology
NMT operates via an ordered Bi-Bi catalytic mechanism. The apo-enzyme first binds Myr-CoA, which induces a significant conformational change that structures the peptide-binding pocket[6]. The target protein substrate then binds, the myristate is transferred, and the products (CoA-SH and myristoylated protein) are sequentially released[6].
Bicyclic inhibitors act as competitive inhibitors of the peptide substrate. They bind to the NMT:Myr-CoA binary complex, trapping the enzyme in a dead-end ternary complex[1][9]. For instance, the highly potent indazole-based dual NMT1/2 inhibitor IMP-1088 exhibits picomolar affinity (Kd < 210 pM) by synergistically stabilizing this closed conformation, resulting in an exceptionally slow off-rate[3][5][9].
Ordered Bi-Bi catalytic mechanism of NMT and formation of the dead-end inhibited complex.
Chemical Synthesis Protocol: Preparation of Bicyclic NMT Inhibitors
This protocol outlines the general synthesis of a 3-substituted indazole/quinoline bicyclic scaffold via Suzuki-Miyaura cross-coupling, a highly reliable method for generating diverse, sterically hindered NMT inhibitors[5][7].
Rationale (Causality) : The bicyclic core (e.g., indazole) provides the necessary rigidity and hydrogen-bond acceptor properties (via the N1 lone pair) to interact with the conserved Serine in the binding pocket[8]. The late-stage cross-coupling allows for modular diversification to optimize the basic amine tail, which is strictly required to form a salt bridge with the NMT C-terminus[8][9].
Step-by-Step Methodology :
-
Halogenation of the Bicyclic Core : Dissolve the starting bicyclic scaffold (e.g., 1-methyl-1H-indazole) in anhydrous N,N-dimethylformamide (DMF). Add N-iodosuccinimide (NIS) (1.1 eq) in portions at 0°C. Stir for 4 hours.
-
Causality: Electrophilic aromatic substitution specifically at the electron-rich C3 position primes the scaffold for subsequent cross-coupling.
-
-
Boronic Ester Formation : Treat the corresponding aryl bromide (containing the basic amine or piperazine tail) with bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and potassium acetate (3.0 eq) in 1,4-dioxane. Heat to 90°C under argon for 12 hours.
-
Causality: Converts the aryl halide into a reactive nucleophilic coupling partner, tolerating the basic amine functionality.
-
-
Suzuki-Miyaura Cross-Coupling : Combine the C3-iodo-indazole (from Step 1) and the aryl boronic ester (from Step 2) in a 4:1 mixture of 1,4-dioxane and water. Add Pd(PPh3)4 (0.05 eq) and Na2CO3 (2.0 eq). Degas the mixture via three freeze-pump-thaw cycles. Heat at 100°C for 16 hours.
-
Causality: The palladium catalyst facilitates the C-C bond formation between the two rings. Water is essential to dissolve the inorganic base, which coordinates and activates the boronic ester for transmetalation.
-
-
Purification : Quench the reaction with water, extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography (Dichloromethane/Methanol gradient) to yield the final bicyclic inhibitor.
Biochemical Validation: CPM Fluorogenic Assay
To validate the intrinsic inhibitory potency (IC50) of the synthesized compounds, a continuous fluorogenic assay using 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) is employed.
Rationale (Causality) : NMT catalyzes the transfer of myristate, releasing free Coenzyme A (CoA-SH). CPM is completely non-fluorescent until its maleimide group reacts with the free thiol of CoA-SH, forming a highly fluorescent thioether. This allows for real-time kinetic monitoring of NMT activity without the need for radioactive isotopes.
Protocol :
-
Reagent Preparation : Prepare Assay Buffer (40 mM Tris-HCl pH 7.4, 0.1 mM EGTA, 10 mM MgCl2, 0.01% Triton X-100).
-
Causality: Triton X-100 prevents non-specific aggregation of the lipophilic bicyclic inhibitors, ensuring accurate dose-response curves.
-
-
Enzyme-Inhibitor Pre-incubation : In a 384-well black microplate, add 10 µL of recombinant human NMT1 (final concentration 0.5 nM) and 10 µL of the bicyclic inhibitor (serially diluted in DMSO, final DMSO <1%). Add 10 µL of Myristoyl-CoA (final 2 µM). Incubate at room temperature for 30 minutes.
-
Causality: Pre-incubation with Myr-CoA is strictly required to form the binary complex, which the inhibitor must bind to[6].
-
-
Reaction Initiation : Add 10 µL of a mixture containing the peptide substrate (e.g., GLYASKLS-NH2, 10 µM) and CPM reagent (10 µM).
-
Detection : Immediately monitor fluorescence (Ex: 380 nm, Em: 470 nm) continuously for 20 minutes using a microplate reader. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.
Cellular Target Engagement: Metabolic Labeling via Click Chemistry
To definitively prove that the inhibitor penetrates cells and engages NMT in vivo, metabolic labeling with an alkyne-myristate analogue (YnMyr) followed by Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is performed[5].
Workflow for validating cellular NMT inhibition using alkyne-myristate metabolic labeling.
Protocol :
-
Seed HeLa cells in 6-well plates and grow to 80% confluency.
-
Treat cells with the bicyclic inhibitor (e.g., 1 nM to 1 µM) for 1 hour.
-
Add YnMyr to a final concentration of 5 µM and incubate for 4 hours.
-
Causality: Active NMT will incorporate the alkyne-tagged YnMyr into newly synthesized target proteins. Inhibited NMT will not, resulting in a loss of the alkyne handle in the proteome.
-
-
Wash cells with cold PBS and lyse in RIPA buffer.
-
CuAAC (Click Chemistry) : To 50 µg of lysate, add 100 µM TAMRA-azide, 1 mM CuSO4, 1 mM TCEP, and 100 µM TBTA. React for 1 hour at room temperature.
-
Causality: Covalently attaches a fluorophore to the myristoylated proteins via the alkyne handle.
-
-
Resolve proteins via SDS-PAGE and visualize using a fluorescence scanner. A dose-dependent decrease in fluorescence indicates successful cellular NMT target engagement[3][5].
Quantitative Data Summary
The structural tuning of bicyclic scaffolds significantly impacts their potency and selectivity across species[6][8]. Below is a summary of representative bicyclic NMT inhibitors and their pharmacological profiles.
| Scaffold Type | Representative Inhibitor | Target Organism | IC50 / Kd | Key Binding Interactions | Ref |
| Indazole / Pyrazole | IMP-1088 | Human (HsNMT1/2), Rhinovirus | IC50 < 1 nM, Kd < 210 pM | N1 lone pair H-bond to Ser405; Dimethylamino salt bridge to C-term | [3][9] |
| Quinoline | DDD85646 | T. brucei (TbNMT), Human | IC50 ~ 1-2 nM | Piperazine salt bridge to C-term; Pyrazole H-bond to Ser330 | [7][9] |
| Benzofuran | RO-09-4879 | Candida albicans (CaNMT) | IC50 ~ 40-50 nM | Selective binding to fungal peptide pocket; H-bond networks | [10][11] |
References
-
Structure of Plasmodium vivax N-myristoyltransferase with inhibitor IMP-1088: exploring an NMT inhibitor for antimalarial therapy IUCr Journals[Link]
-
Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency MDPI[Link]
-
IMP-1088 Wikipedia[Link]
-
Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus Nature Chemistry / PMC[Link]
-
Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery PMC[Link]
-
Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]
-
A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry - ACS Publications [Link]
-
N-Myristoyltransferase inhibitors as potential antifungal drugs Portico [Link]
-
N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design MDPI [Link]
-
Cassette dosing approach and quantitative structure-pharmacokinetic relationship study of antifungal N-myristoyltransferase inhibitors PubMed [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IMP-1088 - Wikipedia [en.wikipedia.org]
- 5. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Portico [access.portico.org]
- 11. Cassette dosing approach and quantitative structure-pharmacokinetic relationship study of antifungal N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Acylating Octahydropyrrolo[1,2-a]pyrazine Secondary Amines: A Guide to Peptide Coupling Reagents
Introduction: The Steric Hurdle of a Privileged Scaffold
The octahydropyrrolo[1,2-a]pyrazine core is a prevalent scaffold in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise presentation of pharmacophoric elements. However, the secondary amine inherent to this bicyclic system presents a significant synthetic challenge, particularly during amide bond formation. Its sterically hindered nature, nestled within a constrained ring system, often leads to sluggish and incomplete reactions with standard acylation protocols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of peptide coupling reagents to efficiently acylate these challenging secondary amines, ensuring high yields and purity.
The Causality of Coupling: Understanding Reagent Mechanisms
The success of an amide coupling reaction, especially with a hindered amine, is fundamentally dependent on the efficiency of the carboxylic acid activation. Peptide coupling reagents are designed to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby generating a highly reactive acylating species. These reagents are broadly categorized into uronium/aminium salts and phosphonium salts, each with a distinct mechanism of action.
Uronium/Aminium Reagents (HATU, HBTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are widely used due to their high reactivity.[1] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[2] The resulting carboxylate anion then attacks the electron-deficient carbon of the uronium salt.[3][4]
In the case of HATU, this forms an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly attacked by the OAt anion to generate a highly reactive OAt-active ester.[5] This active ester is then susceptible to nucleophilic attack by the secondary amine of the octahydropyrrolo[1,2-a]pyrazine.[3] The pyridine nitrogen in the HOAt group of HATU is thought to provide anchimeric assistance during the aminolysis step, which can accelerate the reaction rate and reduce racemization, making it particularly effective for difficult couplings.[1][5]
Phosphonium Reagents (PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, is a popular phosphonium-based reagent.[6] Its mechanism also begins with the base-mediated deprotonation of the carboxylic acid.[7] The carboxylate anion then attacks the electrophilic phosphorus center of PyBOP, leading to the formation of a highly reactive benzotriazolyl (OBt) active ester intermediate.[7][8] This activated ester is then readily attacked by the amine to form the desired amide bond.[8] PyBOP is known for its low propensity for racemization and is a safer alternative to its predecessor, BOP, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7][9]
dot digraph "Coupling Reagent Mechanisms" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10];
} Coupling reagent activation pathways.
Reagent Selection and Performance Comparison
For sterically demanding couplings involving the octahydropyrrolo[1,2-a]pyrazine scaffold, uronium-based reagents, particularly HATU, often exhibit superior performance.[4][10]
| Reagent Class | Example(s) | Relative Reactivity | Racemization Risk | Key Considerations |
| Uronium/Aminium | HATU, HBTU | Very High | Very Low | HATU is generally more reactive and effective for hindered couplings than HBTU.[1][11][12] Potential for guanidinylation of the amine if the reagent is in excess.[1] |
| Phosphonium | PyBOP | High | Low | Safer byproduct profile than BOP.[9][13] Generally very effective, but may be slightly less potent than HATU for the most challenging substrates.[1] |
| Carbodiimide | DCC, DIC, EDC | Moderate | Moderate to High | Often require additives like HOBt or HOAt to suppress racemization and improve efficiency.[14][15] The formation of an unreactive N-acylurea byproduct can be a significant issue.[15] Generally less suitable for sterically hindered couplings.[16] |
dot graph "Reagent Selection Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10];
} Decision workflow for coupling reagent selection.
Detailed Experimental Protocols
The following protocols are designed as a robust starting point for the acylation of octahydropyrrolo[1,2-a]pyrazine derivatives. It is crucial to maintain anhydrous conditions throughout the reaction to prevent hydrolysis of the activated species.[17]
Protocol 1: HATU-Mediated Coupling (Preferred for Hindered Systems)
This protocol is recommended as the first-line approach for acylating the octahydropyrrolo[1,2-a]pyrazine secondary amine.
Materials:
-
Carboxylic acid (1.0 eq.)
-
Octahydropyrrolo[1,2-a]pyrazine derivative (1.1 eq.)
-
HATU (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Add DIPEA (3.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[17]
-
Add a solution of the octahydropyrrolo[1,2-a]pyrazine derivative (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. For particularly challenging couplings, the reaction time may be extended to 24 hours, or the temperature may be gently increased to 30-40°C.[17]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NH4Cl.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: PyBOP-Mediated Coupling
This protocol serves as an excellent alternative to HATU.
Materials:
-
Carboxylic acid (1.0 eq.)
-
Octahydropyrrolo[1,2-a]pyrazine derivative (1.1 eq.)
-
PyBOP (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard glassware, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM or DMF (0.1-0.2 M).
-
Add DIPEA (3.0 eq.) followed by PyBOP (1.2 eq.) to the solution.[6]
-
Stir for approximately 5 minutes for pre-activation.[6]
-
Add the octahydropyrrolo[1,2-a]pyrazine derivative (1.1 eq.) to the reaction mixture.
-
Stir at room temperature for 1-4 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the mixture with an organic solvent like ethyl acetate.[8]
-
Wash the organic layer successively with 10% citric acid, water, saturated aqueous NaHCO3, and brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[18]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficient reagent activity; Steric hindrance is too great. | Switch to HATU if not already in use. Increase reaction time and/or temperature (cautiously to 30-40°C).[17][19] Ensure all reagents are fresh and anhydrous. |
| Presence of Unreacted Starting Material | Incomplete reaction; Poor solubility. | Increase the equivalents of the coupling reagent and carboxylic acid slightly (e.g., to 1.5 eq.). Switch to a more polar aprotic solvent like NMP.[17] |
| Side Product Formation | Guanidinylation of the amine (with uronium reagents); Racemization. | Use equimolar amounts or a slight excess of the carboxylic acid relative to the coupling reagent.[17] Perform the reaction at a lower temperature (e.g., 0°C) if racemization is a concern.[8] |
Conclusion
The acylation of the sterically hindered secondary amine in the octahydropyrrolo[1,2-a]pyrazine scaffold requires potent coupling reagents that can efficiently generate a highly reactive acylating intermediate. While several classes of reagents are available, uronium salts, particularly HATU , are often the most effective for these challenging transformations due to their high reactivity and the beneficial kinetic effects of the 7-azabenzotriazole moiety.[4][10] Phosphonium reagents like PyBOP also serve as a robust and safer alternative.[7] By understanding the underlying mechanisms and following the detailed protocols provided, researchers can overcome the synthetic hurdles associated with this privileged scaffold and successfully advance their drug discovery and development programs.
References
- Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
- Application Notes and Protocols for PyBOP in Solution-Phase Peptide Synthesis - Benchchem. (n.d.).
- HATU:a third-generation coupling reagent - ChemicalBook. (2024, July 3).
- PyBOP | 128625-52-5 | Peptide Coupling Reagent - ChemPep. (n.d.).
- Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe - Benchchem. (n.d.).
- An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation - Benchchem. (n.d.).
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21).
- HATU - Wikipedia. (n.d.).
- Technical Support Information Bulletin 1205 - HATU. (n.d.).
- Acid-Amine Coupling using PyBOP - Organic Synthesis. (n.d.).
- A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU - Benchchem. (n.d.).
- Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem. (n.d.).
- HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. (2025, April 24).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
- Technical Support Center: HATU Coupling Reactions - Benchchem. (n.d.).
- PyBOP - A New Peptide Coupling Reagent | PDF | Organic Chemistry - Scribd. (n.d.).
- PyBOP peptide coupling reagent - Activotec. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Carbodiimides and Additives | AAPPTEC - Peptides. (2021, May 19).
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. PyBOP peptide coupling reagent - peptide synthesis - Activotec [activotec.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective N-Boc Protection of Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of Chiral Bicyclic Piperazine Intermediates
Introduction & Mechanistic Rationale
Octahydropyrrolo[1,2-a]pyrazine is a privileged bicyclic scaffold widely utilized in medicinal chemistry, particularly in the development of CNS therapeutics and calcium channel blockers 1. Commercially, to prevent oxidative degradation and handleability issues, this compound is supplied as a highly stable dihydrochloride salt 2.
When advancing this scaffold through synthetic pipelines, it is often necessary to selectively protect the secondary amine. The structure contains two nitrogen atoms:
-
N-4 (Bridgehead): A tertiary amine that is sterically encumbered and lacks a transferable proton.
-
N-2 (Piperazine ring): A highly nucleophilic secondary amine.
Causality of Regioselectivity: The reaction with di-tert-butyl dicarbonate (Boc₂O) is inherently regioselective. The bridgehead nitrogen cannot form a stable carbamate because it cannot lose a proton to resolve the intermediate cationic charge. Therefore, electrophilic attack exclusively yields the 2-Boc-octahydropyrrolo[1,2-a]pyrazine derivative.
Causality of Reagent Selection: Because the starting material is a dihydrochloride salt, direct addition of Boc₂O will fail. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), must be used to liberate the free base in situ3. We utilize 3.0 equivalents of DIPEA: 2.0 equivalents to scavenge the HCl and 1.0 equivalent to act as a mild basic catalyst, driving the nucleophilic substitution while preventing acidic degradation of the newly formed Boc group.
Reagent Stoichiometry & Properties
Table 1: Quantitative Reaction Parameters
| Reagent | MW ( g/mol ) | Eq. | Mass / Vol | Function |
| Octahydropyrrolo[1,2-a]pyrazine·2HCl | 199.12 | 1.0 | 1.00 g (5.02 mmol) | Starting Material |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 2.62 mL (15.06 mmol) | Acid Scavenger / Base |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.05 | 1.15 g (5.27 mmol) | Protecting Group Reagent |
| Dichloromethane (DCM) | 84.93 | - | 25 mL (0.2 M) | Solvent |
Step-by-Step Experimental Protocol
Phase 1: In Situ Free Base Liberation
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with inert gas (N₂ or Argon).
-
Suspension: Add 1.00 g of octahydropyrrolo[1,2-a]pyrazine dihydrochloride to the flask, followed by 20 mL of anhydrous DCM. Visual Cue: The salt will remain largely insoluble, forming a white suspension.
-
Neutralization: Cool the suspension to 0 °C using an ice-water bath. Syringe in 2.62 mL of DIPEA dropwise over 5 minutes.
-
Causality: As the DIPEA neutralizes the HCl, the highly soluble free base is liberated. The reaction mixture will transition from a cloudy suspension to a clear, slightly yellow solution.
-
Phase 2: Electrophilic Addition
-
Boc₂O Preparation: Dissolve 1.15 g of Boc₂O in 5 mL of anhydrous DCM.
-
Addition: Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 10 minutes.
-
Causality: The reaction is exothermic and evolves CO₂ gas. Dropwise addition at 0 °C controls the rate of gas evolution and prevents thermal runaway, which could lead to unwanted side reactions.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
Phase 3: Reaction Quenching & Isolation
-
Quenching: Dilute the reaction mixture with an additional 10 mL of DCM and transfer to a separatory funnel. Add 15 mL of saturated aqueous NaHCO₃.
-
Causality: The mildly basic aqueous wash hydrolyzes any unreacted Boc₂O and removes the DIPEA·HCl salts without risking acid-catalyzed deprotection of the newly formed Boc group.
-
-
Extraction: Separate the organic layer. Wash the organic layer with 15 mL of brine to remove residual water.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C) to afford the 2-Boc-octahydropyrrolo[1,2-a]pyrazine as a pale yellow oil.
Self-Validating Analytical Parameters
To ensure the integrity of the protocol, the system must be self-validating. Rely on the following analytical cross-checks to confirm reaction completion and regioselectivity.
Table 2: Analytical Validation Matrix
| Analytical Method | Target Species | Expected Observation | Mechanistic Rationale |
| TLC (Ninhydrin Stain) | Starting Material | Positive (Pink/Purple) | The free secondary amine reacts with ninhydrin to form Ruhemann's purple. |
| TLC (Ninhydrin Stain) | Product | Negative (No Color) | The carbamate nitrogen is no longer nucleophilic enough to react with ninhydrin. |
| TLC (Dragendorff's) | Product | Positive (Orange) | The tertiary bridgehead amine remains unreacted and actively precipitates with heavy metal complexes. |
| LC-MS (ESI+) | Product | m/z 227.2 [M+H]⁺ | Confirms the exact mass addition of the Boc group (+100 Da) to the free base (m/z 127.1). |
Note on TLC Conditions: Use a highly polar solvent system such as DCM:MeOH:NH₄OH (90:9:1) for the starting material, and DCM:MeOH (95:5) for the product.
Workflow Visualization
Workflow: N-Boc protection of this compound.
References
- Alfa Chemistry. "CAS 1092076-07-7 (R)-octahydropyrrolo[1,2-a]pyrazine-2HCl".
- Google Patents. "US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers".
- DOI.org (Literature).
Sources
Procedure for converting Octahydropyrrolo[1,2-a]pyrazine salt to free base
Procedure for the Conversion of Octahydropyrrolo[1,2-a]pyrazine Salt to its Free Base
Introduction
Octahydropyrrolo[1,2-a]pyrazine is a bicyclic diamine that serves as a valuable scaffold and intermediate in medicinal chemistry and drug development.[1] It is frequently supplied as a salt, most commonly a dihydrochloride (2HCl), to enhance its stability and solubility in aqueous media.[2] However, for many synthetic transformations, such as N-alkylation, acylation, or its use in coupling reactions, the neutral free base form of the amine is required. The presence of the salt can interfere with reaction mechanisms, particularly those sensitive to pH or requiring a non-protonated nucleophilic amine.
This application note provides a comprehensive, field-proven protocol for the efficient conversion of octahydropyrrolo[1,2-a]pyrazine salt to its corresponding free base. The procedure is designed for researchers, scientists, and drug development professionals, with a focus on explaining the chemical principles behind each step to ensure a high yield and purity of the final product.
Chemical Principles
The conversion of an amine salt to its free base is an acid-base reaction.[3] Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is the conjugate acid of the diamine. To deprotonate the ammonium centers and generate the neutral free base, a base stronger than the free amine itself must be used. The reaction can be represented as follows:
C₇H₁₄N₂·2HCl + 2NaOH → C₇H₁₄N₂ + 2NaCl + 2H₂O
The choice of base and the reaction conditions are critical for a successful conversion. The pH of the aqueous solution must be raised sufficiently to ensure complete deprotonation of both amine functional groups. The pKa of the conjugate acid of a similar saturated cyclic amine, pyrrolidine, is approximately 11.3. As Octahydropyrrolo[1,2-a]pyrazine is a bicyclic diamine, it will have two pKa values. To ensure complete deprotonation to the free base, the pH of the solution should be raised to at least 1-2 pH units above the higher pKa value. A target pH of 12-13 is generally effective for this type of transformation.
Once the free base is generated, it is typically less soluble in water than its salt form and can be extracted into an organic solvent. The choice of solvent is determined by the polarity and solubility of the free base.
Experimental Protocol
This protocol details the conversion of this compound to its free base using a standard liquid-liquid extraction procedure.
Materials and Equipment
| Materials | Equipment |
| This compound | Separatory funnel (appropriate volume) |
| Sodium hydroxide (NaOH) pellets or a 2 M solution | pH meter or pH indicator strips (range 9-14) |
| Dichloromethane (DCM) or Ethyl acetate (EtOAc) | Magnetic stirrer and stir bar |
| Deionized water | Beakers and Erlenmeyer flasks |
| Saturated sodium chloride solution (Brine) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Round-bottom flask |
| Glass funnel | |
| Filter paper |
Step-by-Step Procedure
-
Dissolution of the Salt:
-
In a beaker or Erlenmeyer flask of appropriate size, dissolve the this compound salt in deionized water. A concentration of approximately 0.5 to 1 M is a good starting point. Use a magnetic stirrer to aid dissolution.
-
-
Basification:
-
Cool the aqueous solution in an ice bath to manage any heat generated during neutralization.
-
Slowly add a 2 M solution of sodium hydroxide (or a more concentrated solution, carefully) to the stirred solution.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH of the solution reaches and stabilizes at 12-13.
-
-
Extraction of the Free Base:
-
Transfer the basified aqueous solution to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer containing the free base will be the bottom layer if using DCM and the top layer if using EtOAc.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Perform two more extractions of the aqueous layer with fresh portions of the organic solvent to ensure complete recovery of the free base. Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with a saturated solution of sodium chloride (brine). This helps to remove any residual water from the organic phase.
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic solution to remove any remaining traces of water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.
-
-
Isolation of the Free Base:
-
Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. Be mindful of the boiling point of the free base (approximately 199.6 °C at 760 mmHg) to avoid product loss.
-
The resulting liquid is the purified Octahydropyrrolo[1,2-a]pyrazine free base.
-
Workflow Diagram
Caption: Workflow for the conversion of the salt to the free base.
Characterization of the Free Base
Confirmation of the successful conversion to the free base is crucial. The following analytical techniques are recommended:
-
pH Measurement: A simple test of a small amount of the product dissolved in water should show a basic pH, confirming the removal of the acidic salt.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the identity and purity of the volatile free base. The mass spectrum should show the molecular ion peak (M+) at m/z 126.20, corresponding to the molecular weight of the free base.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. While experimental spectra for the free base are not widely available in the public domain, the spectra will differ significantly from the salt form. In the ¹H NMR of the salt, the protons adjacent to the protonated nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the free base. Upon conversion to the free base, these signals will shift upfield.
-
Titration: The purity of the free base can be quantitatively assessed by titration with a standardized solution of a strong acid, such as hydrochloric acid. This will determine the total basicity of the sample.
Troubleshooting and Field-Proven Insights
-
Emulsion Formation: During the extraction process, an emulsion can sometimes form at the interface of the aqueous and organic layers, making separation difficult. To break the emulsion, you can try adding a small amount of brine, gently swirling the separatory funnel, or in more persistent cases, filtering the mixture through a pad of Celite.
-
Low Yield: If the yield of the free base is low, ensure that the pH of the aqueous layer was sufficiently high to deprotonate both amine centers. It is also important to perform multiple extractions with the organic solvent to maximize recovery.
-
Water in the Final Product: The presence of water in the final product can be identified by a broad peak in the ¹H NMR spectrum and can interfere with subsequent reactions. Ensure the organic layer is thoroughly dried with a sufficient amount of drying agent before solvent evaporation.
-
Stability and Storage: While generally stable, amine free bases can be susceptible to oxidation and can absorb carbon dioxide from the atmosphere to form carbonate salts. It is recommended to store the purified free base under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C) and protected from light.[2]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the conversion of Octahydropyrrolo[1,2-a]pyrazine salt to its free base. By understanding the underlying chemical principles and following the detailed steps, researchers can confidently prepare high-purity free base for their synthetic needs. The characterization methods outlined are essential for verifying the identity and purity of the final product, ensuring the success of subsequent applications.
References
-
Munir, R., Zahoor, A. F., Javed, S., & Mojzych, M. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. PubChem. Retrieved from [Link]
-
Grygorenko, O. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-68. Retrieved from [Link]
-
Puckett, A., & Reymond, J.-L. (n.d.). Synthesis of novel bicyclic diamine scaffolds derived from tropinone. summer-school24. Retrieved from [Link]
-
ACS Publications. (2002). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry. Retrieved from [Link]
-
iChemical. (n.d.). (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride, CAS No. 634922-11-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. Retrieved from [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
Wieder, M. (n.d.). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. Retrieved from [Link]
-
ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]
-
Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. Retrieved from [Link]
-
Baltruschat, H., & Czodrowski, P. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. u:scholar. Retrieved from [Link]
-
Y-Scholar Hub@YONSEI. (2025). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Retrieved from [Link]
-
SpectraBase. (n.d.). Octahydrodipyrido[1,2-A:1',2'-D]pyrazine-6,12(2H,6ah)-dione. Retrieved from [Link]
-
SpectraBase. (n.d.). Dipyrrolo[1,2-a:-1',2'-d]pyrazine-2,5,10-trione, octahydro-7-hydroxy- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]67DxmHO5g6)
Sources
Application Note: Solid-Phase Synthesis Using Octahydropyrrolo[1,2-a]pyrazine Building Blocks
Executive Summary & Strategic Relevance
The Octahydropyrrolo[1,2-a]pyrazine scaffold (often referred to as a "bicyclic proline" or "proline homologue") has emerged as a privileged structure in medicinal chemistry. Its rigid bicyclic framework constrains the conformational space of attached pharmacophores, making it an ideal mimic for peptide turns (specifically
This guide details the solid-phase synthesis (SPS) strategies for utilizing this scaffold. We address two distinct workflows:
-
"The Decorator" Strategy: Using commercially available functionalized building blocks (e.g., carboxylic acid derivatives) to generate diverse libraries.
-
"The Constructor" Strategy: De novo synthesis of the bicyclic core on solid support from linear precursors, allowing for deep structural variation.
Critical Strategic Considerations
Stereochemical Integrity
The biological activity of this scaffold is strictly governed by the stereochemistry at the bridgehead carbons (C8a) and the functional handles.
-
Cis-fused systems are generally more stable and accessible via N-acyliminium ion cyclizations.
-
Trans-fused systems often require specific reductive conditions or thermodynamic equilibration.
-
Recommendation: When using pre-formed building blocks, verify the stereochemistry (typically (R) or (S) at the proline junction) via NOESY NMR prior to library production.
Resin Selection
-
2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for loading the scaffold via a secondary amine (if available) or a carboxyl group. It prevents diketopiperazine formation due to steric bulk and allows mild acid cleavage (1% TFA), preserving acid-sensitive side chains.
-
Rink Amide Resin: Best for generating C-terminal amides when using carboxy-functionalized building blocks.
Protocol A: Library Generation Using Functionalized Building Blocks
Target Audience: Medicinal Chemists generating SAR libraries.
This protocol assumes the use of (S)-Octahydropyrrolo[1,2-a]pyrazine-2-carboxylic acid (or similar Fmoc-protected derivatives) as a monomer in standard Fmoc-SPPS.
Materials
-
Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).
-
Building Block: Fmoc-Octahydropyrrolo[1,2-a]pyrazine-carboxylic acid.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: DMF (peptide grade), DCM.
Step-by-Step Workflow
Step 1: Resin Swelling & Fmoc Deprotection
-
Swell 200 mg of Rink Amide resin in DCM (3 mL) for 30 min.
-
Wash with DMF (3 x 3 mL).
-
Deprotection: Treat with 20% Piperidine/DMF (3 mL) for 5 min, then drain. Repeat with fresh solution for 15 min.
-
Wash with DMF (5 x 3 mL) until the flow-through is neutral.
Step 2: Coupling the Bicyclic Scaffold Rationale: The secondary amine of the proline-like nitrogen in the ring is sterically hindered. Standard HBTU/HOBt coupling may be sluggish. HATU/HOAt is preferred for this sterically demanding coupling.
-
Dissolve Fmoc-Building Block (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF.
-
Add DIPEA (6.0 eq) to the mixture to activate. Note: Pre-activation for 2 minutes is recommended.
-
Add the activated solution to the resin.
-
Agitate at Room Temperature (RT) for 4–6 hours . Standard 1-hour couplings are often insufficient for this bicyclic system.
-
QC Step: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test). If beads are blue, re-couple.
Step 3: Elongation (Library Diversification)
-
Perform Fmoc deprotection (as in Step 1).[1]
-
Couple the next diversity element (e.g., aromatic acid, sulfonyl chloride, or isocyanate).
-
For Sulfonamides: React with R-SO2Cl (3 eq) + Pyridine (5 eq) in DCM for 16 hours.
-
For Ureas: React with R-NCO (3 eq) in DCM for 4 hours.
-
Step 4: Cleavage & Isolation
-
Wash resin with DCM (5 x 3 mL) and dry under nitrogen.
-
Treat with Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5) for 2 hours.
-
Precipitate the filtrate in cold diethyl ether (-20°C).
-
Centrifuge, decant, and lyophilize.
Protocol B: De Novo Construction on Solid Phase
Target Audience: Synthetic Chemists requiring deep scaffold modification.
This advanced protocol constructs the octahydropyrrolo[1,2-a]pyrazine core directly on the resin via an N-acyliminium ion cyclization or Intramolecular Nucleophilic Displacement . We will detail the Nucleophilic Displacement Route as it allows for versatile substitution patterns.
Reaction Mechanism Visualization
The following diagram illustrates the logical flow of constructing the bicycle from a linear precursor on solid phase.
Caption: Workflow for the solid-phase construction of the octahydropyrrolo[1,2-a]pyrazine core via N-alkylation and intramolecular cyclization.
Step-by-Step Methodology
Step 1: Loading Proline (The Anchor)
-
Use 2-Chlorotrityl Chloride Resin .
-
Load Fmoc-Pro-OH (1.2 eq) with DIPEA (4 eq) in DCM for 2 hours.
-
Cap unreacted sites with Methanol (1 mL) + DIPEA for 20 min.
-
Remove Fmoc group (20% Piperidine/DMF).[2]
Step 2: N-Alkylation Goal: Introduce the carbon chain that will form the second ring.
-
Suspend resin in DMF.[1]
-
Add Ethyl 4-bromobutyrate (or a functionalized halo-ester) (5 eq) and DIEA (5 eq).
-
Heat to 50°C for 16 hours.
-
Wash thoroughly with DMF and DCM. Note: This creates a tertiary amine. The Kaiser test will be negative (or faint).
Step 3: Cyclization (Lactamization) If using an ester precursor, we must form the lactam.
-
The secondary ring formation (piperidone) can be induced by base if the geometry allows.
-
However, a more robust route for the saturated amine (pyrazine) involves reducing the lactam or using a reductive amination logic.
-
Alternative High-Yield Route:Reductive Amination .
-
React Resin-Proline with N-Boc-aminoacetaldehyde (3 eq) + NaBH(OAc)3 (5 eq) in 1% AcOH/DMF.
-
Remove Boc (TFA/DCM).
-
Cyclize using 1,2-dibromoethane or similar bis-electrophile? No, that's messy.
-
Best Path:Intramolecular Cyclization of N-(3-chloropropyl)proline .
-
React Resin-Proline with 1-bromo-3-chloropropane (5 eq) + DIEA (50°C).
-
Treat with NaI (catalytic) and K2CO3 (suspended) in DMF at 80°C to force cyclization to the quaternary ammonium salt? No, this cleaves the resin.
-
-
Refined Protocol 2 (The "N-Acyliminium" Route - Industry Standard):
-
Coupling: Couple Resin-Proline with Bromoacetic acid (DIC/DIPEA). Result: Resin-Pro-COCH2Br.
-
Amine Displacement: React with Ethylenediamine (large excess) to form Resin-Pro-COCH2-NH-CH2CH2NH2.
-
Cyclization: Heat in DMF/DIEA. This forms the diketopiperazine (DKP).
-
Reduction: This is the challenge on solid phase. Reducing the DKP to the octahydro- scaffold requires Borane-THF (1M) at 65°C for 48 hours.
-
Warning: This requires a resin stable to harsh reduction (e.g., Merrifield or PAM, not Trityl).
-
Recommended Route for Application Note: Use the "Alkylation-Cyclization" strategy described by Source 1.14 (MDPI) using BAL Resin .
-
Resin: BAL (Backbone Amide Linker) resin.
-
Reductive Amination: React BAL aldehyde with Proline methyl ester .
-
Acylation: Acylate the secondary amine with Chloroacetyl chloride .
-
Cyclization: Treat with amine (R-NH2) to displace chloride, then heat to cyclize to the DKP.
-
Cleavage: TFA cleavage releases the scaffold.
Troubleshooting & QC Data
| Issue | Probable Cause | Corrective Action |
| Low Loading of Scaffold | Steric hindrance of secondary amine. | Use HATU/HOAt at 50°C or microwave irradiation (50°C, 20W, 10 min). |
| Incomplete Cyclization | Conformational constraint preventing ring closure. | Use LiCl in DMF (0.4M) to disrupt aggregation; extend reaction time. |
| Racemization | High temperature or strong base during coupling. | Use Collidine instead of DIPEA; maintain T < 40°C during activation. |
| Blue Beads after Coupling | Incomplete reaction (Chloranil test positive). | Double couple; check quality of anhydrous DMF. |
References
-
Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues. Source: Molecules (MDPI). URL:[Link]
-
Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Source: Organic Letters (ACS). URL:[Link]
-
Asymmetric synthesis of unsaturated, fused bicyclic proline analogues. Source: Journal of the American Chemical Society.[3] URL:[Link]
-
Guide to Solid Phase Peptide Synthesis. Source: AAPPTec. URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent selection for Octahydropyrrolo[1,2-a]pyrazine dihydrochloride reactions
Abstract
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 634922-11-5 for (S)-isomer) is a rigid, bicyclic diamine scaffold widely used in medicinal chemistry to improve metabolic stability and restrict conformational freedom in kinase inhibitors and GPCR ligands.[1][2][3] However, its dihydrochloride salt form presents significant solubility challenges that often lead to poor reaction yields or heterogeneous mixtures.[3] This guide provides a rational solvent selection strategy, detailing protocols for free-basing, in situ neutralization, and biphasic coupling to ensure reproducible synthetic outcomes.[3]
Chemical Profile & Solubility Challenges
The core structure consists of a fused pyrrolidine and piperazine ring. The molecule contains two nitrogen centers:[1][4]
-
N-1 (Bridgehead): Tertiary amine (
).[3] -
N-4 (Secondary): Secondary amine (
), the primary nucleophile for functionalization.[3]
In its stable commercial form, it exists as a dihydrochloride salt (2HCl) .[3] This creates a dichotomy in solvent compatibility:
-
Salt Form: Highly polar, hydrophilic.[3] Soluble in Water, Methanol (MeOH), DMSO.[3] Insoluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[3]
-
Free Base: Moderately polar, lipophilic.[3] Soluble in DCM, THF, Ethanol, Chloroform.[3]
Critical Insight: Attempting to react the 2HCl salt directly in non-polar solvents (like DCM) without adequate solubilization or phase transfer catalysis is the #1 cause of reaction failure for this scaffold.
Table 1: Solubility Compatibility Matrix
| Solvent | 2HCl Salt Solubility | Free Base Solubility | Recommended Application |
| Water | High (>100 mg/mL) | Moderate | Schotten-Baumann conditions; Aqueous workup.[3] |
| Methanol | High | High | Hydrogenation; Salt formation; Not recommended for acid chloride couplings.[3] |
| DMSO/DMF | High | High | In situ neutralization reactions; SNAr reactions.[3] |
| DCM | Insoluble (<0.1 mg/mL) | High | Amide couplings (requires free base); Reductive amination.[3] |
| THF | Insoluble | Moderate | Grignard/Lithiation compatibility (strictly free base).[3] |
| Ethyl Acetate | Insoluble | Moderate | Extraction/Workup solvent.[3] |
Solvent Selection Strategy & Workflows
The choice of solvent dictates the reaction setup. We define three primary workflows based on the reaction type and downstream processing requirements.
Workflow Visualization (DOT Diagram)
Figure 1: Decision tree for selecting the optimal solvent system based on reaction requirements.
Detailed Experimental Protocols
Protocol A: In Situ Neutralization (Standard Amide Coupling)
Best for: HATU/EDCI couplings where water exclusion is not critical, but organic solubility is low.[3]
The Logic: The 2HCl salt is insoluble in DCM. By using a polar aprotic solvent (DMF) and an organic base, we solubilize the salt and liberate the nucleophilic amine in one pot.
-
Dissolution: In a round-bottom flask, suspend 1.0 eq of Octahydropyrrolo[1,2-a]pyrazine 2HCl in anhydrous DMF (concentration ~0.2 M).
-
Activation: Add 3.0 - 3.5 eq of DIPEA (N,N-Diisopropylethylamine).
-
Note: You need 2 eq to neutralize the HCl and 1+ eq to act as the proton scavenger for the reaction.
-
Observation: The suspension should clear as the free base forms and dissolves.
-
-
Coupling: Add the carboxylic acid (1.1 eq) and coupling reagent (e.g., HATU, 1.2 eq).[3]
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours under
. -
Workup: Dilute with EtOAc. Wash with saturated
(3x) and Brine (1x) to remove DMF.[3]
Protocol B: Biphasic Schotten-Baumann Conditions
Best for: Highly reactive electrophiles like Sulfonyl Chlorides or Acid Chlorides.[3]
The Logic: Water solubilizes the salt, while DCM solubilizes the electrophile. An inorganic base acts as the shuttle.[3]
-
Aqueous Phase: Dissolve 1.0 eq of the 2HCl salt in minimal Water (approx. 5 vol).[3] Add 4.0 eq of
or NaOH.[3] -
Organic Phase: Dissolve 1.1 eq of Acid Chloride/Sulfonyl Chloride in DCM (approx. 10 vol).
-
Mixing: Add the organic phase to the rapidly stirring aqueous phase at 0°C.
-
Reaction: Allow to warm to RT. Vigorous stirring is essential to maximize surface area between phases.[3]
-
Separation: Separate layers. Extract aqueous layer with DCM (2x).[3] Dry combined organics over
.[3][5]
Protocol C: Isolation of Free Base (Pre-Reaction)
Best for: Reactions strictly requiring anhydrous non-polar conditions (e.g., Alkylations, reactions with moisture-sensitive catalysts).[3]
The Logic: Isolate the reactive amine to avoid carrying excess salts or polar solvents into a sensitive reaction.
-
Basification: Dissolve the 2HCl salt in minimal water (
per ). Cool to 0°C.[3][5] -
Neutralization: Slowly add 50% w/v NaOH solution until pH > 12. The solution will become cloudy or an oil will separate.[3]
-
Extraction: Extract exhaustively with DCM (3 x 10 vol).
-
Tip: The free base is moderately water-soluble. Adding NaCl (salting out) improves extraction efficiency.[3]
-
-
Drying: Dry organic layer over anhydrous
. Filter. -
Concentration: Carefully concentrate in vacuo.
-
Storage: Use immediately or store under Argon at -20°C (hygroscopic).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Incomplete neutralization of 2HCl salt. | Increase DIPEA to 3.5 eq . Ensure solvent is DMF or NMP, not DCM alone.[3] |
| Precipitation in Reaction | "Common Ion Effect" or insoluble urea byproducts.[3] | Switch from EDCI to HATU/T3P. Dilute reaction mixture. |
| Product stuck in Aqueous Phase | Product is highly polar/protonated.[3] | Adjust pH of aqueous layer to >10 before extraction.[3] Use DCM:iPrOH (3:1) for extraction.[3] |
| Hygroscopicity | Salt absorbs water, altering stoichiometry.[3] | Dry 2HCl salt in a vacuum oven at 40°C over |
References
-
Synthesis and Application of Bicyclic Diamines
-
Amide Coupling Strategies
-
Solubility of Amine Salts
-
General Handling of Dihydrochloride Salts
Sources
- 1. (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride|CAS 634922-11-5 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Scope: Troubleshooting the insolubility of highly polar dihydrochloride salts in aprotic organic media.
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 634922-11-5) is a highly polar, hydrophilic bicyclic piperazine derivative. While its 2HCl salt form ensures excellent chemical stability and water solubility, it presents significant solubility bottlenecks when utilized as a building block in organic synthesis (e.g., cross-coupling, peptide synthesis, or amidation) requiring aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
This guide provides mechanistic FAQs, self-validating protocols, and quantitative data to troubleshoot and resolve these solubility issues.
Section 1: Mechanistic FAQs (Causality & Theory)
Q1: Why does Octahydropyrrolo[1,2-a]pyrazine 2HCl completely fail to dissolve in standard organic solvents like DCM or Ethyl Acetate? A: The insolubility is governed by the high crystal lattice energy of the dihydrochloride salt and the low dielectric constant of aprotic solvents. The molecule contains two protonated nitrogen atoms (ammonium groups) balanced by two chloride counter-ions. Non-polar and moderately polar organic solvents lack the hydrogen-bonding capacity and dielectric strength required to overcome the ionic interactions within the crystal lattice, leading to phase separation ()[1].
Q2: Can I use heat to force the dissolution of the 2HCl salt in THF or Acetonitrile? A: Heating is generally ineffective and not recommended. While gentle warming can marginally increase kinetic dissolution rates, the thermodynamic solubility limit of the 2HCl salt in low-dielectric solvents remains near zero ()[2]. Furthermore, excessive thermal stress on amine hydrochlorides can lead to decomposition or side reactions rather than true solubilization[3]. Chemical intervention (free-basing or counter-ion exchange) is required.
Q3: My compound dissolved initially when I added methanol as a co-solvent, but precipitated later. What caused this? A: This is a classic case of supersaturation followed by nucleation, or a "solvent crash-out" caused by solvent evaporation or temperature fluctuation. Methanol disrupts the lattice via hydrogen bonding, solubilizing the salt. However, if the methanol evaporates, or if the reaction mixture cools, the localized polarity drops, and the highly crystalline 2HCl salt rapidly precipitates[2].
Section 2: Troubleshooting Workflows & Self-Validating Protocols
Strategy 1: In Situ Free-Basing (Recommended for Amidation & Coupling)
The most reliable method to achieve organic solubility is to neutralize the hydrochloride salt, generating the lipophilic free base[3].
Protocol 1: Step-by-Step Free-Basing in DCM/THF
-
Suspension: Suspend 1.0 equivalent of Octahydropyrrolo[1,2-a]pyrazine 2HCl in anhydrous DCM or THF (approx. 10 mL per gram of salt) under an inert atmosphere (N2/Ar).
-
Cooling: Chill the suspension to 0 °C using an ice bath to control the exothermic neutralization[3].
-
Base Addition: Slowly add 2.2 to 2.5 equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dropwise over 5 minutes[3].
-
Reaction & Observation (Self-Validation Step A): Stir vigorously for 15-30 minutes at room temperature. You will observe a phase transition: the dense, granular 2HCl salt will convert into a fine, fluffy white precipitate. This new solid is the byproduct, Triethylamine hydrochloride (TEA·HCl) or DIPEA·HCl, which is insoluble in cold THF/DCM[3].
-
Filtration: Filter the mixture through a Celite pad or a fine glass frit to remove the TEA·HCl salt. Wash the filter cake with a small volume of cold solvent.
-
Filtrate Verification (Self-Validation Step B): The resulting clear filtrate contains the solubilized free base of Octahydropyrrolo[1,2-a]pyrazine. Validate success by spotting the filtrate on a TLC plate (a ninhydrin stain will show a dark spot for the secondary/tertiary amine) and confirming the absence of suspended particles via laser scattering (Tyndall effect).
Workflow for neutralizing and solubilizing Octahydropyrrolo[1,2-a]pyrazine 2HCl in organic media.
Strategy 2: Counter-Ion Exchange for Lipophilic Salts
If your downstream application strictly requires a salt form (e.g., to prevent volatile loss or oxidation of the free base) but necessitates organic solubility, exchange the chloride ions for lipophilic counter-ions like p-Toluenesulfonate (tosylate) or Methanesulfonate (mesylate). Larger, polarizable counter-ions reduce the crystal lattice energy and enhance lipophilicity, dramatically improving solubility in organic media ()[4].
Protocol 2: Step-by-Step Counter-Ion Exchange
-
Aqueous Dissolution: Dissolve the 2HCl salt in a minimum volume of deionized water.
-
Alkalinization: Add 2M NaOH until the pH reaches >10, liberating the free base.
-
Extraction: Extract the aqueous layer 3 times with Ethyl Acetate or DCM.
-
Salt Formation: Dry the combined organic layers over anhydrous Na2SO4. Filter, then add 2.0 equivalents of anhydrous p-Toluenesulfonic acid (TsOH) dissolved in a minimal amount of Ethyl Acetate.
-
Validation (Self-Validation Step): A new, more lipophilic ditosylate salt will precipitate or remain in solution depending on the solvent volume. Evaporate to dryness to isolate the organic-soluble salt. Verify the counter-ion exchange via 1H-NMR by comparing the integration of the tosyl aromatic protons against the octahydropyrrolo[1,2-a]pyrazine core[4].
Section 3: Quantitative Solvent Compatibility Data
To minimize trial and error, consult the following empirical solvent matrix for Octahydropyrrolo[1,2-a]pyrazine.
| Solvent System | Dielectric Constant (ε) | 2HCl Salt Solubility | Free Base Solubility | Recommended Application / Co-Solvent Strategy |
| Dichloromethane (DCM) | 9.1 | Insoluble (<0.1 mg/mL) | High (>50 mg/mL) | Ideal post-free-basing. Add 5% MeOH if the salt must be used directly. |
| Tetrahydrofuran (THF) | 7.5 | Insoluble (<0.1 mg/mL) | High (>50 mg/mL) | Excellent for Grignard/reductive aminations (free base). |
| N,N-Dimethylformamide | 36.7 | Moderate (~5-10 mg/mL) | High (>100 mg/mL) | Best single-solvent for 2HCl salt if heating to 50°C is tolerated. |
| Methanol (MeOH) | 32.7 | High (>50 mg/mL) | High (>100 mg/mL) | Use as a co-solvent (10-20% v/v in DCM) to disrupt lattice energy. |
| Water (H2O) | 80.1 | Very High (>200 mg/mL) | Moderate | Use for aqueous phase-transfer catalysis or extractions. |
Table 1: Solubility profiles and solvent selection matrix based on dielectric constants and empirical amine salt behaviors.
References
-
Title: CAS 634922-11-5 | (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride Source: ChemExpress URL: [Link]
-
Title: Why amine salts are soluble in water? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]
Sources
Preventing racemization of (S)-Octahydropyrrolo[1,2-a]pyrazine during synthesis
This guide serves as a technical support resource for researchers synthesizing (S)-Octahydropyrrolo[1,2-a]pyrazine (CAS: 1204603-40-6), focusing on the critical challenge of maintaining enantiomeric purity.[1]
Topic: Preventing Racemization During Synthesis Ticket ID: #RAC-OPP-001 Status: Resolved / Guide Published[1]
Core Mechanistic Insight
The synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine typically proceeds via the cyclization of L-Proline and Glycine to form the intermediate Cyclo(L-Pro-Gly) (a diketopiperazine or DKP), followed by reduction.
The Critical Failure Point:
Racemization does not usually occur during the reduction step. It occurs during the formation of the DKP intermediate . The
The Solution: Avoid "direct fusion" (pyrolysis) of amino acids. Instead, utilize a Stepwise Linear Precursor Strategy that allows cyclization under mild conditions where the activation energy for cyclization is lower than that for enolization.
Validated Synthetic Protocol (Racemization-Free)
Phase A: Synthesis of Cyclo(L-Pro-Gly)
Objective: Create the diketopiperazine scaffold without thermal epimerization.
-
Reagents: N-Boc-L-Proline, Glycine Methyl Ester HCl, EDC.HCl, HOBt (or Oxyma), DIPEA, DCM, TFA.[1]
-
Workflow:
-
Coupling: React N-Boc-L-Proline with Glycine Methyl Ester HCl using EDC/Oxyma in DCM at 0°C
RT.-
Why: Carbodiimide coupling at low temp prevents oxazolone formation (a racemization pathway).[1]
-
-
Deprotection: Treat the resulting dipeptide (Boc-L-Pro-Gly-OMe) with TFA/DCM (1:1) to remove the Boc group.
-
Spontaneous Cyclization: Neutralize the TFA salt with saturated NaHCO
or mild basic buffer (pH 8-9). The free amine (H-L-Pro-Gly-OMe) will spontaneously cyclize to Cyclo(L-Pro-Gly) at room temperature.[1]-
Critical Control: Do not heat above 40°C. If cyclization is slow, stir in 2-butanol at 40°C.
-
-
Phase B: Stereoretentive Reduction
Objective: Reduce the amide carbonyls to methylenes.
-
Reagents: LiAlH
(2.5 - 4.0 equivalents), dry THF. -
Workflow:
-
Suspend LiAlH
in dry THF under Argon. -
Add solid Cyclo(L-Pro-Gly) in portions at 0°C.
-
Reflux for 12-16 hours.
-
Fieser Quench: Carefully add water (
mL), 15% NaOH ( mL), then water ( mL).[1] Filter the granular precipitate. -
Extract filtrate with DCM, dry over Na
SO , and concentrate.
-
Visualizing the Racemization Risk
The following diagram illustrates the safe vs. risky pathways.
Caption: Comparative pathways showing the "Safe" kinetic route (Green) versus the "Risky" thermodynamic route (Red) that leads to racemization.
Troubleshooting & FAQs
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (ee < 90%) | DKP formation temperature too high.[1] | Ensure cyclization of the linear dipeptide occurs at < 40°C . Avoid refluxing in high-boiling solvents like DMF/DMSO. |
| Low Enantiomeric Excess (ee < 90%) | Use of strong base during coupling.[1] | Replace DIPEA with N-Methylmorpholine (NMM) or 2,4,6-Collidine during the initial coupling step.[1][2] |
| Incomplete Reduction | LiAlH | Use fresh LiAlH |
| Product is a Gel/Oil | Hygroscopic nature of the diamine. | The product is highly hygroscopic. Store under nitrogen. Convert to dihydrochloride salt (HCl/Ether) for easier handling and solid storage. |
Frequently Asked Questions
Q: Can I use microwave irradiation to speed up the DKP formation?
A: Not recommended. While microwave synthesis is fast, the rapid local heating spikes can momentarily exceed the activation energy for
Q: How do I measure the Enantiomeric Excess (ee) of the final product? A: The final diamine lacks a strong chromophore, making direct UV-HPLC difficult.
-
Method A (Derivatization): React the product with Mosher's Acid Chloride ((R)-MTPA-Cl) .[1] Analyze the resulting diastereomers via achiral HPLC or
F-NMR. -
Method B (Direct Chiral HPLC): Use a Chiralpak AD-H or Lux Cellulose-4 column.[1]
Q: Is the reduction step sensitive to water?
A: Yes. The DKP intermediate must be strictly dry. Lyophilize the Cyclo(L-Pro-Gly) before adding it to the LiAlH
References
-
Beilstein Institut. (2016).[1] Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization. Beilstein Journal of Organic Chemistry.
-
BenchChem. (2025).[1][2][3][4] Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
-
National Institutes of Health (NIH). (2013).[1] Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold. PubMed.[1]
-
Royal Society of Chemistry. (2023).[1][5] Development and optimization of a continuous flow ester reduction with LiAlH4. Reaction Chemistry & Engineering.
-
Phenomenex. (2024).[1] Chiral HPLC Separations Guide.
Sources
- 1. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Removal of Boc protecting group from bicyclic piperazine scaffolds
Technical Support Center: Boc Deprotection of Bicyclic Piperazine Scaffolds
Subject: Technical Guide for the Removal of tert-Butoxycarbonyl (Boc) Groups from Bridged/Fused Bicyclic Piperazines Ticket ID: #BOC-BIC-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Bicyclic piperazine scaffolds (e.g., 2,5-diazabicyclo[2.2.1]heptane, 3,8-diazabicyclo[3.2.1]octane) are high-value pharmacophores due to their ability to restrict conformational space and improve receptor selectivity. However, their removal presents distinct challenges compared to standard linear amines:
-
Extreme Polarity: The resulting free bases are often highly water-soluble (low LogP), causing massive yield loss during standard aqueous workups.
-
High Basicity: These strained amines trap acid salts avidly, making complete neutralization difficult.
-
Steric Strain: While generally robust, the bridgehead carbons can be sensitive to carbocation rearrangements if adjacent stabilizing groups are present.
This guide moves beyond standard textbook protocols to address these specific "pain points."
Module 1: Standard Operating Protocols (SOPs)
Do not default to one method. Select the protocol based on your downstream needs.
Method A: The "Clean Isolation" Protocol (HCl/Dioxane)
Best for: Isolating the amine as a stable hydrochloride salt without aqueous workup.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or MeOH.
-
Note: If solubility is poor, add a minimal amount of DCM.
-
-
Acidolysis: Add 4M HCl in 1,4-dioxane (5–10 equiv) dropwise at 0°C.
-
Reaction: Warm to room temperature (RT) and stir for 1–3 hours. Monitor by LC-MS (consumption of starting material; appearance of [M-100+H]+ or [M-56+H]+).
-
Isolation:
-
Scenario A (Precipitate forms): Dilute with Et₂O or hexanes, filter the solid, and wash with Et₂O.
-
Scenario B (No precipitate): Concentrate in vacuo. Triturate the residue with Et₂O to induce crystallization.
-
-
Result: Product is the dihydrochloride salt.
Method B: The "Scavenger" Protocol (TFA/DCM)
Best for: Substrates containing electron-rich side chains (indoles, phenols, thioethers) susceptible to tert-butyl cation attack.
-
Cocktail Prep: Prepare a solution of TFA:DCM:Triethylsilane (TES) (50:45:5 v/v).
-
Why TES? It acts as a hydride source to irreversibly quench the tert-butyl cation, preventing re-alkylation [1].
-
-
Reaction: Add the cocktail to the solid substrate at 0°C. Stir at RT for 1–2 hours.
-
Workup (CRITICAL): Do NOT perform a standard aqueous extraction.
-
Step 3a: Concentrate to an oil.[1]
-
Step 3b: Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.
-
Step 3c: Proceed to "Purification" in Module 2.
-
Module 2: Troubleshooting & FAQs
Issue 1: "My product disappeared during extraction."
Diagnosis: Bicyclic diamines are extremely hygroscopic and polar. In a standard DCM/Water/NaHCO₃ extraction, the product remains in the aqueous layer. Solution: Avoid water entirely.[2] Use a Solid-Phase Workup .
Protocol:
-
Resin Neutralization: Dissolve the crude salt (TFA or HCl) in MeOH. Add Amberlyst A21 (weakly basic resin) or MP-Carbonate (3–4 equiv). Shake for 30–60 mins. Filter and evaporate.[2]
-
SCX Columns: Load the crude mixture onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (elutes non-basic impurities). Elute product with 2M NH₃ in MeOH.
-
Dry Salting: Suspend the crude salt in MeCN. Add micronized K₂CO₃ (5 equiv). Stir vigorously for 4 hours. Filter off the inorganic salts.[2] Evaporate the filtrate to obtain the free base.
Issue 2: "I see a +56 mass impurity (or +100 mass)."
Diagnosis: tert-Butyl cation trapping. The t-butyl cation generated during deprotection has electrophilically attacked an electron-rich region of your molecule (e.g., an indole ring or a phenol) [2].[3] Solution: You must use a scavenger.
-
Add: 5% Triethylsilane (TES) or 5% Thioanisole to your TFA mixture.
-
Mechanism: The scavenger reacts with the t-butyl cation faster than your substrate does, forming volatile isobutane (from TES) or t-butyl phenyl sulfide (from thioanisole).
Issue 3: "The reaction is incomplete after 24 hours."
Diagnosis: Steric hindrance or protonation suppression. In bicyclic systems, the carbamate oxygen might be sterically shielded, or the bridgehead nitrogen (once protonated) creates a charge repulsion that slows the second protonation required for cleavage. Solution:
-
Switch Solvent: Use HCl in MeOH instead of Dioxane. Methanol stabilizes the ionic intermediates, often accelerating the rate.
-
Concentration: Run the reaction at high concentration (0.5 M – 1.0 M).
-
Microwave: Heat to 60°C in a microwave reactor for 15 mins (ensure vessel is rated for pressure due to CO₂/isobutene evolution).
Module 3: Visual Technical Guides
Figure 1: Decision Matrix for Protocol Selection
Caption: Workflow for selecting the optimal deprotection and workup strategy based on substrate properties.
Figure 2: Mechanism & Scavenger Action
Caption: Mechanistic pathway showing the generation of the reactive tert-butyl cation and its interception by triethylsilane (TES) to prevent side reactions.
Summary of Key Data
| Parameter | TFA Method (with Scavenger) | HCl Method (Anhydrous) |
| Reagents | TFA / DCM / Triethylsilane (50:45:5) | 4M HCl in Dioxane or MeOH |
| Temp/Time | 0°C to RT, 1–2 h | 0°C to RT, 1–4 h |
| Primary Risk | t-Butyl cation alkylation | Incomplete reaction (sterics) |
| Workup | Evaporation only (or SCX) | Filtration (if solid) or Evaporation |
| Salt Form | Trifluoroacetate | Hydrochloride |
| Scavenger? | Mandatory for sensitive substrates | Not typically compatible |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group. John Wiley & Sons.
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4] International Journal of Peptide and Protein Research.[4]
-
BenchChem Technical Support. (2025). Scavengers for Boc deprotection to prevent side reactions.[3][5]
-
Han, G., et al. (2001). Design, Synthesis, and Biological Evaluation of Potent and Selective inhibitors of... (Example of Bicyclic Piperazine Synthesis). Journal of Medicinal Chemistry.
Sources
Troubleshooting low yields in Octahydropyrrolo[1,2-a]pyrazine acylation
This guide is structured as a specialized technical support resource for researchers encountering difficulties with the acylation of Octahydropyrrolo[1,2-a]pyrazine scaffolds.
Topic: Troubleshooting Low Yields & Optimization Protocols Ticket ID: #OPP-ACYL-001 Support Level: Senior Application Scientist[1][2][3]
Executive Summary & Diagnostic Workflow
The Octahydropyrrolo[1,2-a]pyrazine scaffold (often referred to as a bicyclic piperazine) presents unique challenges in acylation reactions. Unlike simple secondary amines, this structure possesses a fused bicyclic system with significant polarity and a tertiary bridgehead nitrogen that can influence reactivity and solubility.[2][3]
Low yields in this reaction are rarely due to a single factor. They typically stem from one of three failure modes:
-
Phase Transfer Loss (High Probability): The product or starting material is lost to the aqueous phase during workup due to high polarity.[3]
-
Nucleophilic Competition: Hydrolysis of the acylating agent competes with the amine, particularly in wet solvents.
-
Bridgehead Interference: The tertiary nitrogen (N4) can form non-productive acyl-ammonium salts that complicate kinetics.[1][3]
Diagnostic Flowchart
Use the following logic tree to identify your specific failure mode before proceeding to the solutions.
Figure 1: Diagnostic logic for isolating the root cause of low yields.
Technical Q&A: Troubleshooting Specific Failure Modes
Category A: Reactivity & Kinetics (Low Conversion)[1][2]
Q: I am using an acid chloride with Et3N in DCM, but the reaction stalls at 50% conversion. Adding more acid chloride doesn't help.[3] Why? A: This is likely due to HCl salt formation of the starting material.[3]
-
Mechanism: As the reaction proceeds, HCl is generated.[3] While Et3N is supposed to scavenge this, the Octahydropyrrolo[1,2-a]pyrazine contains a highly basic tertiary nitrogen (bridgehead).[1][2] If the local concentration of HCl is high, it will protonate the unreacted secondary amine of your scaffold, rendering it non-nucleophilic.
-
Solution: Switch to a Schotten-Baumann condition (biphasic DCM/aq. NaOH) if your acid chloride is stable enough, or use a "proton sponge" base like DIPEA (Hunig's base) in excess (3.0 equiv) to ensure the scaffold remains deprotonated.[1][2]
Q: Can the bridgehead nitrogen interfere with the reaction? A: Yes. The tertiary nitrogen (N4) is nucleophilic. It can attack the acylating agent to form a quaternary N-acyl ammonium species.[3]
-
Impact: While this species is reactive and can transfer the acyl group to the secondary amine (acting as a nucleophilic catalyst), it is also highly hygroscopic and prone to hydrolysis if any water is present.[2]
-
Fix: Ensure strictly anhydrous conditions. Dry your DCM over molecular sieves.[3]
Category B: Workup & Isolation (High Conversion, Low Isolated Yield)[1][2]
Q: LCMS shows 100% conversion, but after aqueous extraction, I recover <20% mass. Where is my product? A: Your product is likely in the aqueous layer .[3]
-
The Trap: The Octahydropyrrolo[1,2-a]pyrazine core is highly polar.[1][2] Acylation adds lipophilicity, but if the acyl group is small (e.g., acetyl, propionyl) or contains polar heteroatoms (e.g., pyridine, as in GKA50 precursors), the amide remains water-soluble, especially at low pH.[1][2]
-
Validation: Take an aliquot of your aqueous waste layer and run an LCMS.[3] You will likely find your product there.[3]
-
Solution:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.[3]
-
Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of DCM or EtOAc for extraction.[1][3] This mixture is far superior for pulling polar amides from water.[3]
-
Resin Capture: Avoid aqueous workup entirely.[1][3] Use a polymer-supported scavenger (e.g., PS-Trisamine) to quench excess acid chloride, then filter and evaporate.[1][2][3]
-
Q: My product "oils out" during purification and streaks on the column. A: Tertiary amines often streak on silica due to interaction with acidic silanols.[3]
-
Fix: Add 1% Triethylamine (Et3N) or 1% NH4OH to your eluent (e.g., DCM/MeOH + 1% NH4OH).[1][2][3] This deactivates the silica and sharpens the peaks.
Optimized Experimental Protocols
Protocol A: The "Solubility-First" Method (Recommended for Polar Products)
Best for: Small acyl groups or polar side chains where aqueous extraction is risky.[1][2]
Reagents:
Step-by-Step:
-
Setup: In a dried vial, suspend the amine (1.0 equiv) and PS-DIPEA (2.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Addition: Add the Acid Chloride (1.2 equiv) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC/LCMS.[3]
-
Workup (Crucial):
-
Isolation: Concentrate the filtrate in vacuo. The residue is often pure enough for the next step or requires only a short silica plug.
Protocol B: HATU Coupling (For Carboxylic Acids)
Best for: Valuable or complex carboxylic acids where acid chloride formation is harsh.[1][2]
Reagents:
Step-by-Step:
-
Activation: Dissolve Acid (1.1 equiv) and HATU (1.1 equiv) in DMF. Add 1.0 equiv of DIPEA.[3] Stir for 5 mins to form the activated ester.
-
Coupling: Add the Octahydropyrrolo[1,2-a]pyrazine (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1-2 hours.
-
Workup:
Comparative Data: Conditions vs. Yield
The following table summarizes expected outcomes based on different reaction conditions for this specific scaffold.
| Condition | Base | Solvent | Workup Method | Typical Yield | Common Issue |
| Acid Chloride | Et3N (1.5 eq) | DCM | Water/DCM Ext. | 40-60% | Product lost to aqueous layer; Salt formation stalls reaction.[1][2][3] |
| Acid Chloride | DIPEA (3.0 eq) | DCM | CHCl3/IPA Ext. | 85-95% | High yield due to optimized extraction solvent.[1][2][3] |
| Schotten-Baumann | NaOH (aq) | DCM/H2O | Phase Separation | 50-70% | Hydrolysis of sensitive acid chlorides.[1][2][3] |
| HATU Coupling | DIPEA (3.0 eq) | DMF | LiCl Wash | 80-90% | Excellent for complex acids; removal of DMF is key.[1][3] |
References
-
Synthesis of Octahydropyrrolo[1,2-a]pyrazine Derivatives
-
Troubleshooting Amine Acylation
-
Glucokinase Activator (GKA50)
-
General Workup of Polar Amides
Sources
- 1. (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The glucokinase activator GKA50 causes an increase in cell volume and activation of volume-regulated anion channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Handling hygroscopic nature of Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
The following guide serves as a specialized Technical Support Center for Octahydropyrrolo[1,2-a]pyrazine dihydrochloride . It is designed for researchers requiring high-fidelity handling protocols to mitigate the compound's hygroscopic nature.[1][2]
Status: Operational | Topic: Hygroscopicity Management | Audience: R&D Chemists[1][2]
Core Technical Overview
Compound: this compound Common CAS: 634922-11-5 (Racemic), 1204603-40-6 ((S)-isomer) Chemical Class: Bicyclic diamine salt Critical Property: High Hygroscopicity .[1][2][3][4] This compound avidly absorbs atmospheric moisture.[1][2][5] The chloride counter-ions and the charged ammonium centers form a crystal lattice with high hydration energy.[1] Consequence: Exposure to ambient air (>40% RH) for minutes can lead to deliquescence (turning into a liquid/goo), altering the molecular weight basis for stoichiometry and potentially catalyzing hydrolysis in sensitive downstream applications.
Module 1: Storage & Inventory (The Defense)
Objective: Maintain the anhydrous crystalline state during long-term storage.
The "Double-Wall" Protocol
Never rely on the manufacturer's bottle alone.[1][2] The screw cap is permeable to moisture over months.[1][2]
-
Primary Container: Ensure the original vial is tightly parafilmed.[1][2]
-
Secondary Environment: Place the primary vial inside a vacuum desiccator or a secondary jar containing a high-efficiency desiccant.
-
Temperature: Store at 4°C to -20°C . Cold air holds less moisture, but warning : You must allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.[1]
Desiccant Selection Guide
| Desiccant Material | Efficiency (Residual H₂O) | Suitability for Amine HCl Salts | Notes |
| Phosphorus Pentoxide (P₂O₅) | < 0.001 mg/L | Excellent | Best for recovery of wet solids.[1][2] Acidic nature matches the HCl salt.[1][2] |
| Molecular Sieves (4Å) | 0.001 mg/L | Good | Physical adsorption only; chemically inert.[1][2] |
| Silica Gel (Indicating) | 0.01 mg/L | Moderate | Good for secondary jars; visual indicator helps monitor integrity.[1][2] |
| Calcium Chloride (CaCl₂) | 0.1 mg/L | Poor | Not efficient enough for highly deliquescent amine salts.[1][2] |
Module 2: Weighing & Dispensing (The Critical Action)
Objective: Transfer accurate mass without water uptake.
Protocol A: The "Inert Bag" Method (Recommended)
For high-precision stoichiometry (<5% error tolerance).[1][2]
-
Place the balance, the reagent bottle, and the receiving flask inside a glove bag or glove box .[1]
-
Seal the receiving flask before removing.
Protocol B: The "Difference Weighing" Method (Benchtop)
For rapid handling when an inert atmosphere is unavailable. Causality: This method minimizes the surface area exposure of the bulk reagent to air.[1]
-
Tare a capped weighing bottle containing the bulk reagent.[1][2]
-
Remove the cap, quickly transfer an approximate amount to your reaction vessel, and immediately recap .
-
Weigh the bottle again.
-
Calculate:
.
Visual Workflow: Decision Logic for Handling
Figure 1: Triage logic for assessing reagent quality before use. Do not use sticky solids for precise stoichiometric reactions without drying.[1][2]
Module 3: Reaction Setup (The Application)
Objective: Ensure the hygroscopic salt dissolves without deactivating sensitive catalysts.
Solvent Compatibility & Order of Addition
-
Solubility: Highly soluble in Water, Methanol, DMSO.[1][2] Sparingly soluble in Ethanol.[1][2] Insoluble in Ether, Hexanes, DCM.[1][2]
-
The "Solvent Shield" Technique:
-
Do not add the solid catalyst (e.g., Pd/C, coupling reagents) directly to the hygroscopic salt.[1] Moisture on the salt surface can decompose the reagent.[1]
-
Step 1: Add the this compound to the flask.
-
Step 2: Add the anhydrous solvent (e.g., dry DMF or MeOH).[1][2]
-
Step 3: Add a molecular sieve (3Å or 4Å) and stir for 15 mins to scavenge any introduced moisture.
-
Step 4: Add the base (e.g., TEA, DIPEA) to liberate the free amine in situ if required.[1]
-
Troubleshooting & FAQ
Q1: The compound has turned into a sticky gum. Is it degraded?
-
Technical Answer: Not necessarily chemically degraded (hydrolyzed), but physically compromised.[1][2] The "gum" is a concentrated aqueous solution of the salt.[1]
-
Solution: If the compound is expensive, dissolve it in a minimum amount of dry Methanol, then add anhydrous Diethyl Ether or Hexane to precipitate the solid. Filter rapidly under Nitrogen.[1][2] If purity is non-critical, use the gum but assume a 10-20% mass excess to account for water weight.[1][2]
Q2: My reaction yield is >100% or the product is wet.
-
Root Cause: The dihydrochloride salt likely absorbed water during weighing, leading you to add less moles of the amine than calculated.[1] The "excess" yield is often trapped solvent or unreacted electrophile because the stoichiometry was off.[1]
-
Fix: Perform a Karl Fischer (KF) titration on the starting material to determine the exact water content (% w/w) and adjust the molecular weight used in calculations.[1]
-
Correction Formula:
[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Q3: Can I dry this in an oven?
-
Warning: Avoid high-heat ovens (>60°C). While HCl salts are generally stable, excessive heat can drive off HCl gas, reverting the salt partially to the free base or monohydrochloride, which changes the stoichiometry.
-
Best Practice: Use a Vacuum Desiccator at room temperature over Phosphorus Pentoxide (
).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
-
Sigma-Aldrich. (n.d.).[1][2] Handling Hygroscopic Products: Technical Bulletin. Retrieved from
-
PubChem. (2024).[1][2] Octahydropyrrolo[1,2-a]pyrazine Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for drying amine salts).
-
Fluorochem. (2024).[1][2] (S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride Safety Data Sheet. Retrieved from [1][2]
Sources
Purification methods for Octahydropyrrolo[1,2-a]pyrazine derivatives
Technical Support Center: Purification of Octahydropyrrolo[1,2-a]pyrazine Derivatives
Introduction: The Scaffold Profile
Subject: Octahydropyrrolo[1,2-a]pyrazine (OHPP) Chemical Profile: Bicyclic diamine, typically featuring one bridgehead tertiary amine and one secondary amine.[1][2] Critical Attributes:
-
Stereochemistry: Contains chiral centers (typically C8a bridgehead); susceptible to diastereomeric mixtures (cis/trans).[1][2]
-
Polarity: Moderate to High; significant hydrogen bonding potential.[1][2]
This guide addresses the three primary failure modes in purifying OHPP derivatives: silica adsorption (streaking) , diastereomer separation , and enantiomeric resolution .[1][2]
Module 1: Flash Chromatography Troubleshooting
The Problem: Users frequently report "streaking" or "tailing" on normal phase silica, leading to poor yield and co-elution of impurities.[1] The Cause: The basic nitrogen atoms in the OHPP scaffold interact strongly with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding and ion-exchange mechanisms.[1]
Protocol A: The "Amine-Modified" Mobile Phase
Use this for standard silica cartridges.[1][2]
-
Solvent System Selection:
-
The Modifier (Critical):
-
Column Pre-conditioning:
Protocol B: Amine-Functionalized Silica
Use this for sensitive separations where modifiers fail.[1][2]
-
Stationary Phase: Aminopropyl-bonded silica (NH₂-SiO₂).[1][2]
-
Mechanism: The bonded amine creates a basic surface environment, repelling the basic OHPP analyte and preventing silanol interaction.[1]
-
Benefit: No liquid modifier required; sharper peaks; often orthogonal selectivity to standard silica.[1][2]
Data: Tailing Factor Comparison
| Condition | Tailing Factor ( | Recovery (%) | Resolution ( |
| Unmodified Silica (DCM/MeOH) | > 2.5 (Severe) | 65% | < 1.0 |
| Silica + 1% TEA | 1.2 (Acceptable) | 92% | > 1.5 |
| Amine-Bonded Silica (Hex/EtOAc) | 1.0 (Symmetric) | 98% | > 2.0 |
Module 2: Chiral Resolution (Enantiomers & Diastereomers)
The Problem: Synthetic routes often yield racemic or diastereomeric mixtures (cis/trans at the bridgehead).[1] The Solution: Supercritical Fluid Chromatography (SFC) is superior to HPLC for this scaffold due to the high solubility of OHPP in scCO₂ and the ability to use basic modifiers.
Workflow: Chiral Method Development
Step 1: The "Basic" Screen Do not run neutral mobile phases.[1][2] The secondary amine requires a basic environment to ensure a single protonation state.[1][2]
-
Mobile Phase A: scCO₂
-
Mobile Phase B (Co-solvent): MeOH or EtOH + 0.2% Diethylamine (DEA) or 0.2% Isopropylamine (IPA) .[1][2]
Step 2: Column Selection Matrix
| Column Chemistry | Interaction Mode | Success Rate for OHPP |
| Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG) | H-bonding/Steric | High (Primary Choice) |
| Cellulose Tris(3,5-dichlorophenylcarbamate) (e.g., IC) | Chlorinated interaction | Moderate |
| Cellulose Tris(4-methylbenzoate) (e.g., OJ-H) | Inclusion complex | Low (Specific cases only) |
Step 3: The "Stacking" Injection (For Preparative Scale) [1]
-
Dissolve sample in MeOH:DCM (1:[1][2]1) at 50-100 mg/mL.[1][2]
-
Use "Stacked Injections" (injecting the next sample before the previous one has fully eluted, provided there is baseline separation) to maximize throughput.[2]
Module 3: Salt Formation & Crystallization
The Problem: Chromatography is expensive at scale (>100g).[1][2] Oils are difficult to handle.[1][2] The Solution: Isolate the derivative as a crystalline salt.
Protocol: The Salt Screen
-
Dissolution: Dissolve 100 mg of free base in 10 volumes of EtOH or IPA.
-
Acid Addition: Add 1.05 equivalents of the following acids (separately):
-
Thermal Cycle: Heat to 60°C, then cool slowly to 4°C.
-
Validation: Filter solids and check purity via HPLC.
Visual Logic: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification pathway based on physical state and purity requirements.
Troubleshooting & FAQs
Q1: I am seeing "ghost peaks" in my LC-MS after purification.
-
Diagnosis: If you used TEA as a modifier, it may be lingering in your system or the sample.[1][2] TEA suppresses ionization in ESI+.[1][2]
-
Fix: Evaporate fractions, redissolve in DCM, and wash with high pH buffer (pH 10-11, e.g., Carbonate) to keep the amine free-based, then dry and re-evaporate. Alternatively, switch to NH₄OH as the modifier, as it is volatile.[2]
Q2: My compound degrades on the silica column.
-
Diagnosis: Some OHPP derivatives are sensitive to the acidic nature of silica over prolonged exposure.[1][2]
-
Fix: Switch to Alumina (Basic or Neutral) stationary phase. Alumina is less acidic than silica and better tolerates basic amines.[1][2]
Q3: I cannot separate the cis and trans isomers on silica.
-
Diagnosis: Silica separates based on polarity.[1][2] Cis/trans isomers often have identical polarity but different 3D shapes.[1][2]
-
Fix: This is a steric separation.[1][2] Move immediately to SFC or HPLC using a column with steric selectivity (e.g., Chiralpak IG or AD-H) even if you don't need enantiomeric separation.[1][2] These columns are excellent diastereomer separators.[1][2]
Q4: The oil won't crystallize even with acid. [1][2]
-
Diagnosis: The sample may be too impure, or the solvent is too "good."[1]
-
Fix: Use "Vapor Diffusion."[1][2] Dissolve the salt in a minimal amount of MeOH in a small vial. Place this open vial inside a larger jar containing Et₂O (diethyl ether). Seal the large jar. The ether will slowly diffuse into the MeOH, forcing the salt out of solution slowly to form crystals.[2]
References
-
PubChem. Octahydropyrrolo[1,2-a]pyrazine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
-
Biotage. Flash Chromatography Separation of Basic Organic Compounds without Modifier.[1][2] Technical Note. Available at: [Link]
-
Le Bourdonnec, B., et al. (2006).[1][2][3] Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists.[1][2][3] Journal of Medicinal Chemistry.[2][3] Available at: [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1][2] University of Wisconsin-Madison.[2] (Reference for amine basicity). Available at: [Link][1][2]
Sources
Optimizing reaction temperature for bicyclic amine nucleophilic substitution
Welcome to the Application Scientist Technical Support Center. This portal is designed for researchers and drug development professionals navigating the complex thermodynamic landscapes of late-stage functionalization.
Incorporating bicyclic amines (e.g., spirocyclic, bridged, and fused systems) is a proven strategy to increase the sp³ fraction (
Part 1: The Causality of Temperature in Bicyclic Amine SNAr
To optimize temperature, you must first understand the thermodynamic tug-of-war occurring in your reactor. When a bulky bicyclic amine (such as a 2-oxa-6-azaspiro[3.3]heptane) approaches an electrophilic aromatic carbon, the sp³-hybridized ring system creates massive steric repulsion with the ortho-substituents of the aryl halide.
This steric clash drastically increases the activation energy (
Part 2: Troubleshooting Guides & FAQs
Q1: My SNAr reaction with a spirocyclic amine and a halopyridine is stalling at 80 °C in DMSO. Should I just boil it? A1: Do not simply boil it. While 80 °C is often sufficient for primary or unhindered secondary amines, spirocyclic amines require higher activation energy due to the steric bulk of the adjacent ring system[1]. Actionable Step: Increase the temperature to 110–120 °C in a sealed pressure tube to prevent solvent loss. If conversion remains <50% after 12 hours without degradation, the issue is a high thermodynamic barrier. If you see degradation, your electrophile cannot survive the thermal energy required by the amine.
Q2: I increased the temperature to 150 °C, but now I see multiple side products and polymerization. How do I resolve this? A2: You have crossed the thermal degradation threshold. At elevated temperatures (>130 °C), highly reactive electrophiles (like vinylpyridines) are prone to polymerization, and bicyclic amines can undergo oxidation[2]. Actionable Step: Transition to Continuous Flow Chemistry. Flow reactors allow you to safely superheat the reaction (e.g., 200 °C) with a very short residence time (minutes instead of hours), bypassing the slow degradation kinetics while forcing the SNAr to completion[2]. Alternatively, if SNAr is fundamentally disfavored, switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling[3].
Q3: How does the choice of the bicyclic scaffold affect the optimal temperature? A3: The proximity of the bridging carbons to the nucleophilic nitrogen dictates the steric penalty. For example, cis-fused bicyclic amines used in fluoroquinolone synthesis often require milder temperatures (90 °C)[4]. In contrast, highly rigid spirocyclic amines optimizing SHP2 inhibitors or bridged tropanes often require extended heating at 120 °C or microwave irradiation to achieve target yields[5].
Part 3: Quantitative Data Summaries
The following table synthesizes optimal temperature parameters and failure modes for common bicyclic amine SNAr reactions across the literature.
| Amine Scaffold | Electrophile | Solvent | Optimal Temp (°C) | Time (h) | Yield (%) | Failure Mode at Suboptimal Temp |
| Spirocyclic (1,8-THN precursor) | 3-Chloro-4-vinylpyridine | DMSO | 200 (Flow) | 0.5 | 79 | Polymerization at 120 °C (Batch)[2] |
| Cis-fused bicyclic amine | Fluoroquinolone core | NMP | 90 | 12 | 82 | Incomplete conversion at 60 °C[4] |
| Spirocyclic Amine | Dichloropyridine | DMF | 120 (μ-wave) | 2 | 74 | Stalls at <50% conversion at 80 °C[5] |
| 2-Oxa-6-azaspiro[3.3]heptane | 5-Bromo-2-nitropyridine | MeCN | 100 | 16 | 88 | No reaction at room temperature[3] |
Part 4: Self-Validating Experimental Protocol
High-Temperature SNAr of Bicyclic Amines in a Sealed System
Self-Validation Mechanism: This protocol incorporates a dual-timepoint LC-MS validation matrix. By comparing the
Step-by-Step Methodology:
-
Preparation: In a heavy-walled borosilicate glass pressure vial, add the aryl halide (1.0 equiv) and the bicyclic amine (1.5 equiv). Causality note: Excess amine compensates for potential thermal degradation and drives the equilibrium forward.
-
Solvent & Base: Suspend the reagents in anhydrous DMSO or NMP (0.2 M). Add
-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality note: DIPEA is non-nucleophilic and prevents the hydrohalic acid byproduct from protonating the bicyclic amine, which would instantly neutralize its nucleophilicity. -
Sealing and Initial Heating: Purge the vial with Argon for 3 minutes, seal with a PTFE-lined crimp cap, and submerge in a pre-heated oil bath at 80 °C.
-
Validation Checkpoint 1 (T=2h): Cool the vial, extract a 10 µL aliquot, dilute in MeOH, and run LC-MS.
-
Decision Gate: If product peak area is >50% and no degradation peaks are present, the temperature is optimal. If conversion is <10%, increase temperature to 110 °C.
-
-
Validation Checkpoint 2 (T=4h): Extract a second aliquot.
-
Decision Gate: Calculate the ratio of (Product Area) / (Degradation Area). If the ratio is < 5:1, immediately quench the reaction; the thermal ceiling has been exceeded. If the ratio is > 10:1 and starting material remains, maintain 110 °C for an additional 8 hours.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove the polar aprotic solvent. Dry over Na₂SO₄ and concentrate in vacuo.
Part 5: Workflow Visualization
Workflow for optimizing reaction temperature in bicyclic amine SNAr.
References
-
Cao, Q., et al. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." Nature Communications. 6
-
Miles, T. J., et al. "Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant S. aureus." Journal of Medicinal Chemistry. 4
-
Burkhard, J. A., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.1
-
Sarver, P., et al. "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry. 5
-
Kříž, M., et al. "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence." MDPI. 3
Sources
Resolving regioisomer formation in Octahydropyrrolo[1,2-a]pyrazine substitution
Executive Summary
The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic diamine core in drug discovery, serving as a conformationally restricted proline mimetic.[1][2] "Regioisomer formation" in this context typically refers to two distinct challenges:
-
Synthetic Cyclization: Ambiguity in ring closure during the formation of the bicyclic core (e.g., from acyclic precursors).[1]
-
C-H Functionalization (Lithiation): Competition between the three available
-amino sites (C1, C3, and C6) during metalation-substitution reactions.[1][3]
This guide addresses the identification, prevention, and separation of these isomers.
Module 1: Synthetic Control (Preventing Isomers)
The Challenge: C-H Functionalization Selectivity
When functionalizing the saturated core (e.g., via
-
Site A (Distal
): C1 (in the piperazine ring, far from fusion).[1] -
Site B (Proximal
): C3 (in the piperazine ring, adjacent to the bridgehead methine).[1] -
Site C (Bridgehead
): C6 (in the pyrrolidine ring, adjacent to ).[1]
Mechanism of Regio-Irregularity:
Lithiation is kinetically controlled by the coordination of the lithium species to the carbonyl oxygen of the
-
Problem: While
-BuLi/TMEDA favors the less hindered Distal (Site A) , varying the temperature or leaving group can lead to mixtures containing the Proximal (Site B) isomer due to inductive activation from the bridgehead methine.[1]
Protocol: Regioselective -Lithiation
To enforce selectivity for the Distal (C1) position and avoid Site B/C mixtures:
Reagents:
-
Substrate:
-Boc-octahydropyrrolo[1,2-a]pyrazine.[1][3] -
Base:
-BuLi (1.1 equiv) – Avoid -BuLi as it is often too nucleophilic and less basic.[1][3] -
Ligand: TMEDA (1.2 equiv) – Critical for breaking Li aggregates and enhancing kinetic acidity.[1][3]
-
Solvent: Anhydrous Et₂O (Preferred over THF for higher kinetic selectivity).[1][3]
Step-by-Step Workflow:
-
Complexation: Cool Et₂O solution of substrate and TMEDA to -78°C .
-
Deprotonation: Add
-BuLi dropwise.[1][3] Stir for 45 min at -78°C. -
Quench: Add electrophile (e.g., MeI, DMF) rapidly.
-
Warm: Allow to reach RT slowly over 2 hours.
Technical Insight: If you observe the C3 (proximal) isomer, switch the protecting group from Boc to Pivaloyl .[1][3] The increased steric bulk of the pivaloyl group mechanically blocks the proximal protons, forcing lithiation to the distal C1 site.
Module 2: Analytical Resolution (Detecting Isomers)
Distinguishing regioisomers requires 2D NMR.[1][3] 1H NMR alone is often insufficient due to overlapping multiplets in the 1.5–3.5 ppm region.[1][3]
Diagnostic Workflow:
| Experiment | Purpose | Key Observation (Regio-marker) |
| 1H-13C HSQC | Map C-H pairs | Identify the methine carbon created by substitution. |
| 1H-13C HMBC | CRITICAL STEP | Distal (C1) Isomer: The substituted methine proton shows a correlation to the secondary amide carbonyl (Boc) but NO correlation to the bridgehead carbons.Proximal (C3) Isomer: The substituted methine proton shows strong 3-bond correlations to the bridgehead methine (C8a).[1][3] |
| 1H-1H NOESY | Stereochemistry | Cis-fusion: Strong NOE between H-8a (bridgehead) and H-1/H-3 axial protons.Trans-fusion: Minimal NOE; often requires rigid conformation analysis.[1][3] |
Module 3: Purification Strategies (Correcting Mixtures)
If regioisomers are formed, separation is challenging due to the high polarity of the diamine core.[1]
Troubleshooting Separation Issues:
-
Issue: "I cannot separate the diastereomers (cis/trans)."
Visual Guide: Troubleshooting Decision Tree
Caption: Decision tree for identifying and resolving regioisomer issues during octahydropyrrolo[1,2-a]pyrazine functionalization.
Frequently Asked Questions (FAQ)
Q: Why do I observe a 1:1 mixture of diastereomers after C-substitution? A: The octahydropyrrolo[1,2-a]pyrazine ring system can adopt a cis- or trans-fused conformation.[1][3] Lithiation typically occurs on the face syn to the directing group (N-Boc).[3] However, if the bridgehead nitrogen inverts (pyramidal inversion) or if the ring fusion is flexible, the electrophile approach may not be perfectly facial-selective.[1]
-
Fix: Use a bulky electrophile or lower temperature to maximize the kinetic preference for the cis-fused transition state.[1][3]
Q: Can I use n-BuLi instead of s-BuLi?
A: We strongly advise against it.
Q: My product streaks on TLC. How do I assess purity? A: These secondary/tertiary amines interact strongly with silanols.[1][3]
-
TLC Dip: Use Ninhydrin (for free amines) or KMnO4 (general).[1][3]
-
Eluent: Add 1% Triethylamine or 2% NH₄OH (aq) to your DCM/MeOH mobile phase.[1][3] This deactivates the silica and sharpens the spots.
References
-
PubChem. Octahydropyrrolo[1,2-a]pyrazine Compound Summary. National Library of Medicine.[1][3] Available at: [Link][3]
-
Chemical Communications. New lithium-zincate approaches for the selective functionalisation of pyrazine. Royal Society of Chemistry.[1][3] Available at: [Link]
-
National Institutes of Health (PMC). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.[1][3] Available at: [Link][1][3]
-
Beilstein Journal of Organic Chemistry. Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization. Available at: [Link][1][3]
Sources
- 1. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Storage stability of Octahydropyrrolo[1,2-a]pyrazine dihydrochloride solutions
Welcome to the Technical Support Center. As a highly constrained, rigid bicyclic amine scaffold,[1] is a critical proline bioisostere and peptidomimetic building block. It is extensively utilized in the development of [2] and[3]. However, its dihydrochloride salt form presents unique handling challenges due to extreme hygroscopicity, deliquescence, and pH-dependent stability[4],[5].
This guide provides field-proven troubleshooting logic, physicochemical data, and self-validating protocols to ensure absolute scientific integrity during your experiments.
Part 1: Physicochemical Properties & Storage Dynamics
To establish a baseline for reagent integrity, you must first understand the quantitative parameters governing the compound's stability[6],[7],[1].
| Property | Value / Specification | Mechanistic Impact |
| Chemical Formula | C₇H₁₄N₂ · 2HCl | The dual protonation state dictates its solubility and acidity. |
| Molecular Weight | 199.12 g/mol | Shifts if water is absorbed, causing stoichiometric errors. |
| Physical State | Crystalline solid | High surface area increases moisture absorption rate. |
| Hygroscopicity | Highly Deliquescent | Rapidly absorbs atmospheric moisture until it dissolves into a paste. |
| Optimal Storage (Solid) | 2–8 °C (Inert Atmosphere) | Minimizes thermal degradation; Argon prevents oxidation. |
| Optimal Storage (Solution) | -80 °C (Single-use aliquots) | Halts aqueous freebasing and oxidative pathways. |
Part 2: Diagnostic Logic Tree
Use the following diagnostic workflow to determine the root cause of reagent failure and select the appropriate recovery protocol.
Diagnostic logic for Octahydropyrrolo[1,2-a]pyrazine dihydrochloride degradation.
Part 3: Core Troubleshooting Scenarios (FAQs)
Q1: My powder has turned into a sticky paste. What happened, and can I still use it? A: The dihydrochloride salt of octahydropyrrolo[1,2-a]pyrazine is highly deliquescent[4]. The protonated amines and chloride counterions have a strong thermodynamic affinity for water. When exposed to ambient humidity, the salt absorbs moisture until the vapor pressure of its saturated solution drops below the partial pressure of water in the air, causing it to dissolve into a paste. Causality & Validation: Using hydrated material alters the effective molecular weight, leading to inaccurate stoichiometric calculations in downstream synthesis or biological assays. You can recover the material using Workflow 2 , validating the recovery by drying to a constant mass.
Q2: Why is my aqueous stock solution showing reduced efficacy in cellular assays over time? A: Aqueous solutions of this bicyclic scaffold are susceptible to two primary degradation pathways: pH-induced freebasing and oxidation. If the pH of the assay buffer approaches the pKa of the tertiary amines, the compound deprotonates. The resulting free base is less soluble in aqueous media and highly susceptible to oxidative degradation of the electron-rich pyrazine nitrogen atoms by dissolved oxygen. Causality & Validation: To prevent this, solutions must be prepared in degassed buffers and stored in single-use aliquots. A self-validating check is to measure the pH of your stock solution; it should remain acidic (pH < 4) to maintain the stable dihydrochloride state before final dilution in buffered assay media.
Q3: Does the stereochemistry (e.g., (8aS) vs. (8aR)) affect the chemical stability of the reagent? A: No. The thermodynamic stability and hygroscopic profile of the (8aS) and (8aR) enantiomers are chemically identical. However, stereochemistry is strictly required for biological target engagement. For instance, the (8aS) configuration is essential for precise binding in the AVPI-binding pocket of [2],[8]. Ensure you have not inadvertently racemized the compound through prolonged exposure to strong bases or extreme thermal stress.
Part 4: Experimental Workflows & Protocols
Workflow 1: Preparation of Stable Stock Solutions
Objective: Prevent moisture ingress and oxidative degradation during solution preparation to ensure assay reproducibility.
-
Thermal Equilibration: Remove the sealed reagent vial from 2–8 °C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture on the deliquescent powder, instantly compromising the salt's stoichiometry.
-
Inert Handling: Purge a glove box or an enclosed weighing chamber with Argon gas.
-
Rapid Weighing: Weigh the required mass into a pre-dried, amber glass vial using an analytical balance.
-
Dissolution: Dissolve the powder in anhydrous, degassed solvent (e.g., anhydrous DMSO for long-term storage, or Argon-sparged ultra-pure water for immediate assay use).
-
Aliquoting: Divide the solution into single-use aliquots (e.g., 10–50 µL) to strictly avoid freeze-thaw cycles.
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to -80 °C for long-term storage.
Workflow 2: Recovery of Moisture-Compromised Reagent
Objective: Restore the exact stoichiometry of the dihydrochloride salt by completely removing absorbed water via azeotropic distillation and vacuum desiccation.
-
Transfer: Move the clumped or paste-like material into a pre-weighed, oven-dried Schlenk flask.
-
Azeotropic Drying: Add 5 mL of anhydrous toluene to the flask. Causality: Toluene forms a low-boiling azeotrope with water, thermodynamically facilitating the removal of tightly bound hydration spheres from the chloride ions.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. Repeat the toluene co-evaporation two more times.
-
High Vacuum Desiccation: Apply high vacuum (< 0.1 Torr) at room temperature for 24 hours.
-
Self-Validation Check: Disconnect the vacuum, backfill with Argon, and weigh the flask. Re-apply vacuum for 2 hours and weigh again. The material is fully recovered and anhydrous only when the mass difference between consecutive weighings is < 0.1 mg (constant weight).
References
Sources
- 1. (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride|CAS 634922-11-5 [benchchem.com]
- 2. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers - Google Patents [patents.google.com]
- 4. EP1575563B1 - Non-hygroscopic formulation comprising a hydroscopic drug - Google Patents [patents.google.com]
- 5. EP1575564A1 - Solid dispersions comprising a hygroscopic and/or deliquescent drug - Google Patents [patents.google.com]
- 6. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride, CAS No. 634922-11-5 - iChemical [ichemical.com]
- 8. Design, synthesis, and biological activities of novel hexahydropyrazino[1,2-a]indole derivatives as potent inhibitors of apoptosis (IAP) proteins antagonists with improved membrane permeability across MDR1 expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in Octahydropyrrolo[1,2-a]pyrazine coupling
Title: Technical Support Center: Overcoming Steric Hindrance in Octahydropyrrolo[1,2-a]pyrazine Coupling
Introduction: As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of bicyclic aliphatic heterocycles. Octahydropyrrolo[1,2-a]pyrazine is a highly privileged chiral scaffold in CNS drug discovery and peptidomimetics [1]. However, the constrained bicyclic framework imposes severe steric hindrance around the secondary amine (N-H) and adjacent carbon centers. This steric bulk often leads to sluggish kinetics, incomplete conversions, or total failure in standard amide coupling and Buchwald-Hartwig amination reactions.
This technical support center provides self-validating troubleshooting guides, mechanistic insights, and optimized protocols to overcome these specific synthetic bottlenecks.
Section 1: Amide Bond Formation (N-Acylation)
FAQ 1: Why do standard coupling reagents like EDC/HOBt or HATU fail or give low yields when acylating Octahydropyrrolo[1,2-a]pyrazine? Causality & Insight: Standard reagents like EDC/HOBt or HATU generate active esters (e.g., OBt or OAt esters). While highly reactive toward primary amines, these bulky active esters experience severe steric repulsion when approached by the hindered secondary amine of the octahydropyrrolo[1,2-a]pyrazine system. The slow nucleophilic attack allows competing side reactions, such as hydrolysis of the active ester or epimerization of the carboxylic acid, to dominate [3].
FAQ 2: What are the best alternatives for coupling highly hindered secondary amines? Causality & Insight: You must reduce the steric profile of the activated electrophile or increase its intrinsic reactivity.
-
Acid Fluorides via TFFH: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) generates an in situ acid fluoride [5]. The fluorine atom is highly electronegative (increasing electrophilicity) and extremely small (comparable to a hydrogen atom), virtually eliminating the steric clash during the nucleophilic attack [4].
-
COMU: If you prefer uronium-based reagents, COMU contains a morpholine moiety and an Oxyma leaving group, which exhibits a higher coupling rate and lower steric penalty than HATU [2].
Quantitative Data: Amide Coupling Reagents Comparison
| Coupling Reagent | Active Intermediate | Steric Profile | Reactivity with Hindered Amines | Byproduct Toxicity |
| EDC/HOBt | OBt Ester | Very Bulky | Poor | Low (Water soluble) |
| HATU | OAt Ester | Bulky | Moderate | Low |
| COMU | Oxyma Ester | Moderate | High | Low |
| TFFH | Acid Fluoride | Minimal | Excellent | Moderate (Tetramethylurea) |
| BTFFH | Acid Fluoride | Minimal | Excellent | Low |
Note: BTFFH offers a similar mechanistic advantage to TFFH but avoids the formation of toxic tetramethylurea [4].
Protocol: Step-by-Step TFFH-Mediated Amide Coupling Self-Validating System: This protocol utilizes in situ acid fluoride generation, validated by the rapid consumption of the starting material via LC-MS.
-
Preparation: Dissolve the carboxylic acid (1.2 equiv.) in anhydrous CH2Cl2 or DMF (0.1 M concentration). Ensure solvents are strictly anhydrous (<300 ppm water) to prevent acid fluoride hydrolysis [5].
-
Activation: Add TFFH (1.2 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (3.0 equiv.). Stir at room temperature for 15 minutes. Validation: An aliquot analyzed by IR spectroscopy will show a characteristic carbonyl fluoride peak at ~1842 cm⁻¹ [5].
-
Coupling: Add Octahydropyrrolo[1,2-a]pyrazine (1.0 equiv.) dropwise to the activated mixture.
-
Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS. If the reaction stalls, gently heat to 40 °C.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, wash the organic layer with 5% LiCl (if DMF was used) to remove residual solvent, dry over Na2SO4, and concentrate.
Caption: Workflow of TFFH-mediated amide coupling via an in situ acid fluoride intermediate.
Section 2: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)
FAQ 3: My palladium-catalyzed C-N coupling with Octahydropyrrolo[1,2-a]pyrazine yields mostly unreacted starting material and dehalogenated byproducts. What is happening? Causality & Insight: In the Buchwald-Hartwig catalytic cycle, the amine must coordinate to the Pd(II) center after the oxidative addition of the aryl halide [8]. The bicyclic nature of Octahydropyrrolo[1,2-a]pyrazine creates massive steric hindrance, preventing amine coordination. Consequently, the Pd(II) intermediate undergoes competing β-hydride elimination or protodehalogenation instead of the desired reductive elimination.
FAQ 4: How do I select the right ligand/catalyst to force this coupling? Causality & Insight: You need a ligand that is bulky enough to favor a highly reactive monoligated Pd(0) species, yet flexible enough to accommodate the bulky secondary amine during the reductive elimination step.
-
Pd-PEPPSI-IPent: This well-defined N-Heterocyclic Carbene (NHC) precatalyst features extremely bulky 3-pentyl substituents. The steric bulk drives the cross-coupling by accelerating reductive elimination and mitigates the poisoning effect of hindered amines [9].
-
Proazaphosphatranes (e.g., Verkade's Superbases): Ligands like P(i-BuNCH2CH2)3N generate highly active catalysts that perform exceptionally well for sterically hindered substrates, even at low catalyst loadings (0.25 mol %) [7].
-
BrettPhos / RuPhos: Biaryl phosphine ligands designed specifically to prevent β-hydride elimination and promote the coupling of hindered secondary amines [6].
Quantitative Data: Ligand/Catalyst Selection for Hindered Amines
| Catalyst / Ligand System | Type | Key Advantage for Hindered Amines | Typical Base |
| Pd-PEPPSI-IPent | Pd(II)-NHC | High stability, accelerates reductive elimination | NaOtBu / K2CO3 |
| Pd2(dba)3 + BrettPhos | Biaryl Phosphine | Suppresses β-hydride elimination | NaOtBu / LiHMDS |
| Pd2(dba)3 + P(i-BuNCH2CH2)3N | Proazaphosphatrane | High turnover, low catalyst loading | NaOH / NaOtBu |
Protocol: Step-by-Step Pd-PEPPSI-IPent Buchwald-Hartwig Amination Self-Validating System: The use of a well-defined Pd(II) precatalyst ensures exactly a 1:1 Pd-to-ligand ratio, eliminating the variability of in situ catalyst generation [6].
-
Preparation: In a glovebox or under strict Schlenk conditions, add the aryl halide (1.0 equiv.), Octahydropyrrolo[1,2-a]pyrazine (1.2 equiv.), Pd-PEPPSI-IPent (2 mol %), and NaOtBu (1.5 equiv.) to an oven-dried vial.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or DME (0.2 M). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the mixture at 80 °C for 12-24 hours. Validation: The reaction mixture should transition from a suspension to a dark, homogeneous solution as the active Pd(0) species is generated and turns over.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
Caption: Catalytic cycle of Pd-PEPPSI-IPent highlighting the steric acceleration of reductive elimination.
References
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS.[Link]
-
Urgaonkar, S., et al. "Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides." ResearchGate.[Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts.[Link]
-
Organ, M. G., et al. "Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions." York University.[Link]
Validation & Comparative
Comprehensive ¹H NMR Spectrum Analysis: Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride vs. Free Base
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers transition between the free base and salt forms of bicyclic aliphatic amines. Octahydropyrrolo[1,2-a]pyrazine is a privileged structural motif widely utilized in drug discovery, serving as a core scaffold in the development of N-myristoyltransferase (NMT) inhibitors[1], apoptosis protein antagonists[2], and calcium channel blockers[3].
In drug development, the dihydrochloride salt is often the preferred active pharmaceutical ingredient (API) form due to its enhanced aqueous solubility and solid-state stability. However, intermediate synthetic steps frequently yield the free base. Objectively comparing the ¹H NMR spectra of Octahydropyrrolo[1,2-a]pyrazine dihydrochloride against its free base alternative is critical. Failing to account for the stereoelectronic changes induced by protonation often leads to misassigned peaks, erroneous purity calculations, and delayed workflows.
This guide provides an in-depth comparative analysis of these two forms, detailing the mechanistic causality behind their spectral differences and offering a self-validating experimental protocol for accurate NMR acquisition.
Mechanistic Insights: The Impact of Protonation on NMR Spectra
The ¹H NMR spectrum of a bicyclic piperazine derivative is not static; it is highly dependent on its protonation state. The transition from the free base to the dihydrochloride salt triggers two primary physical phenomena that drastically alter the spectral output:
1. Inductive Deshielding (-I Effect): In the free base, the lone pairs on the secondary piperazine nitrogen and the tertiary bridgehead nitrogen contribute to the electron shielding of adjacent protons. Upon treatment with hydrochloric acid, both nitrogens become protonated. The resulting cationic centers exert a powerful electron-withdrawing inductive effect. This removes electron density from the adjacent methylene (-CH₂-) and methine (-CH-) groups, shifting their resonance frequencies significantly downfield (higher ppm).
2. Conformational Locking:
The free base form is highly dynamic. At room temperature, it undergoes rapid nitrogen inversion and ring-flipping. On the NMR timescale, this rapid exchange averages the chemical environments of the axial and equatorial protons, often resulting in broad, featureless signals or simplified multiplets.
Conversely, in the dihydrochloride salt, the electrostatic repulsion between the two adjacent positive charges, coupled with strong hydrogen bonding networks with the chloride counterions, restricts this flexibility. This "conformational locking" resolves the time-averaged signals into distinct, highly complex multiplets, revealing precise geminal (
Figure 1: Mechanistic transition from dynamic free base to conformationally locked salt.
Comparative Data Analysis
To objectively compare the performance and analytical signatures of the two forms, we must look at the quantitative chemical shifts. The table below summarizes the typical ¹H NMR chemical shift ranges for the structural environments of the octahydropyrrolo[1,2-a]pyrazine core.
Note: The exact shifts will vary slightly based on concentration and exact solvent temperature, but the relative shift difference (
| Proton Environment | Free Base Alternative (in CDCl₃, δ ppm) | Dihydrochloride Product (in D₂O, δ ppm) | Diagnostic Shift Difference ( |
| Bridgehead CH (C8a) | 2.20 - 2.40 | 4.00 - 4.30 | ~ +1.85 ppm |
| Piperazine CH₂ (C2, C3) | 2.50 - 3.00 | 3.50 - 3.90 | ~ +0.95 ppm |
| Piperazine CH₂ (C4) | 2.10 - 2.50 | 3.40 - 3.80 | ~ +1.30 ppm |
| Pyrrolidine CH₂ (C6) | 2.30 - 2.70 | 3.30 - 3.70 | ~ +1.00 ppm |
| Pyrrolidine CH₂ (C7, C8) | 1.40 - 1.90 | 2.00 - 2.50 | ~ +0.60 ppm |
| Amine NH / NH⁺ | ~ 1.50 (br s, 1H) | Exchanged with D₂O (Invisible) | N/A |
Key Takeaway: The bridgehead methine proton (C8a) is the most sensitive diagnostic marker. Because it is directly adjacent to the tertiary bridgehead nitrogen, its shift from ~2.3 ppm to >4.0 ppm definitively confirms the formation of the bis-protonated salt[2].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignments, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees reproducible results by controlling for the variables that most commonly distort aliphatic amine spectra.
Step 1: Sample Preparation & Solvent Selection
Causality: The choice of solvent dictates the protonation equilibrium. Using an unbuffered polar solvent for a partially degraded salt will yield intermediate, uninterpretable shifts.
-
For the Free Base: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Ensure the CDCl₃ is stored over silver foil or basic alumina to prevent trace DCl formation, which would inadvertently protonate the sample.
-
For the Dihydrochloride Salt: Dissolve 5–10 mg of the analyte in 0.6 mL of D₂O (or DMSO-
if investigating hydrogen bonding). -
Self-Validation Check: When using D₂O, spot 1 µL of the solution onto pH paper. A fully intact dihydrochloride salt at this concentration should register a pH < 2. If the pH is higher, partial dissociation has occurred; add a micro-drop of DCl to force the equilibrium to the fully locked, bis-protonated state.
Step 2: NMR Acquisition Parameters
Causality: Because the free base undergoes dynamic exchange, temperature fluctuations during acquisition will cause line broadening, making integration unreliable.
-
Load the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Allow the sample to equilibrate to exactly 298 K (25 °C) for 5 minutes prior to tuning and matching.
-
Set a 30° excitation pulse to ensure uniform excitation across the aliphatic region.
-
Use a relaxation delay (D1) of 2.0 to 3.0 seconds . Aliphatic protons in rigid bicyclic systems can have longer
relaxation times; a sufficient D1 ensures accurate quantitative integration. -
Acquire 16 to 32 scans.
Step 3: Data Processing & Integration Validation
-
Apply a zero-filling factor (e.g., to 64k points) and an exponential window function with a line broadening (LB) of 0.3 Hz. This optimizes the signal-to-noise ratio without obscuring the fine multiplet splitting of the locked dihydrochloride form.
-
Perform meticulous manual phase and baseline correction.
-
Self-Validation Check: Integrate the entire aliphatic region (excluding the solvent peak). The total integral must equal exactly 14 protons (representing the carbon-bound protons of the C₇H₁₄N₂ skeleton). Any deviation indicates either an incomplete relaxation delay or the presence of impurities.
Figure 2: Self-validating workflow for comparative NMR analysis of protonation states.
Conclusion
The analytical comparison between this compound and its free base highlights the profound impact of stereoelectronics on NMR spectroscopy. By understanding the causality behind inductive deshielding and conformational locking, researchers can confidently utilize these spectral differences as diagnostic tools rather than viewing them as analytical hurdles. Implementing the self-validating protocol outlined above ensures that whether you are synthesizing novel NMT inhibitors or scaling up calcium channel blockers, your structural characterization remains unimpeachable.
References
-
Title: Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1 Source: ResearchGate URL: [Link]
- Title: WO2011016576A1 - Alanine derivatives as inhibitors of apoptosis proteins Source: Google Patents URL
- Title: US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers Source: Google Patents URL
Sources
Chiral HPLC methods for Octahydropyrrolo[1,2-a]pyrazine enantiomeric purity
As a Senior Application Scientist, achieving baseline enantiomeric resolution of bicyclic scaffolds like octahydropyrrolo[1,2-a]pyrazine requires moving beyond trial-and-error screening. This guide provides an objective, data-driven comparison of chiral stationary phases (CSPs) and a self-validating methodology to ensure absolute stereochemical purity.
The Chromatographic Challenge: The Bicyclic Core
The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic piperazine derivative. Its conformational rigidity makes it a critical building block in the development of [1] and poly(ADP-ribose) polymerase (PARP) inhibitors[2]. However, pharmacological efficacy is highly stereospecific; for example, the (7S,8aR) enantiomer can exhibit up to 10-fold higher biological activity than its (7R,8aS) counterpart[2].
Because the molecule contains basic tertiary amines, it is highly prone to secondary ion-exchange interactions with the residual silanols on standard silica backbones. This causes severe peak tailing and loss of resolution, necessitating carefully optimized CSPs and basic mobile phase modifiers.
Comparative Analysis of Chiral Stationary Phases (CSPs)
When resolving octahydropyrrolo[1,2-a]pyrazine derivatives, polysaccharide-based CSPs are the industry standard. The choice of polymer backbone dictates the geometry of the chiral cavity, directly impacting enantiorecognition.
-
Amylose-Based CSPs (Chiralpak AD-H): Coated with amylose tris(3,5-dimethylphenylcarbamate), this phase provides an optimal helical groove that perfectly accommodates the bicyclic core. The carbamate linkages offer multiple hydrogen-bonding sites that interact with the pyrazine nitrogens. This is the gold standard for this scaffold, typically yielding a retention time difference of 2–3 minutes between enantiomers[2].
-
Cellulose-Based CSPs (Chiralcel OD-H): Coated with cellulose tris(3,5-dimethylphenylcarbamate). While structurally similar to amylose, the linear nature of the cellulose polymer creates a shallower chiral cavity. To achieve adequate retention and resolution on OD-H, the mobile phase often requires a significantly lower concentration of polar modifier (e.g., Hexane/Isopropanol 94:6) compared to AD-H[3].
Quantitative Data: CSP Performance Comparison
The following table summarizes optimized parameters for the resolution of octahydropyrrolo[1,2-a]pyrazine derivatives based on established[3] and analytical standards[2].
| Chiral Column | Selector Type | Optimized Mobile Phase | Basic Additive | Typical Rs | Retention Time (Peak 1 / Peak 2) |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / i-PrOH (85:15) | 0.1% IPAm | > 2.5 | ~12.0 min / ~15.0 min |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / i-PrOH (94:6) | 0.1% IPAm | 1.8 - 2.0 | ~14.5 min / ~16.2 min |
| Chiralpak AD-H (Polar) | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / EtOH (25:75) | 0.1% IPAm | > 2.0 | ~8.5 min / ~10.1 min |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step protocol utilizes a self-validating system suitability test (SST).
1. Mobile Phase Preparation & Causality:
-
Action: Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Isopropanol (IPA). Add 0.1% (v/v) Isopropylamine (IPAm)[2]. Degas via ultrasonication for 10 minutes.
-
Causality: IPAm acts as a competing base. The octahydropyrrolo[1,2-a]pyrazine core has basic nitrogen atoms that will hydrogen-bond with acidic free silanols on the silica matrix. IPAm saturates these silanols, preventing peak tailing and ensuring the analyte interacts solely with the chiral selector.
2. Sample Preparation:
-
Action: Dissolve the racemic mixture directly in the mobile phase to a concentration of 1 mg/mL.
-
Causality: Dissolving the sample in the exact mobile phase prevents "solvent shock" at the column head, a common cause of peak distortion and artificial peak splitting in chiral chromatography.
3. Chromatographic Execution:
-
System: Agilent 1260 Infinity II (or equivalent) with DAD.
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Parameters: Flow Rate at 1.0 mL/min; UV Detection at 220 nm and 225 nm[3].
-
Thermal Control: Maintain column compartment strictly at 25°C. Causality: Chiral recognition is an enthalpy-driven process; temperature fluctuations will directly degrade the resolution (Rs).
4. System Suitability Test (SST):
-
Inject 10 µL of the racemate. The method is considered validated for the batch only if the calculated Resolution (Rs) is ≥ 2.0. The (7S,8aR) enantiomer typically elutes first, followed by the (7R,8aS) enantiomer[2].
Orthogonal Validation & Downstream Workflow
HPLC retention times alone cannot assign absolute stereochemistry. Once the enantiomers are isolated, orthogonal validation must be performed using[2]. The absolute configuration is confirmed by observing the Cotton effects near 220 nm[2] before proceeding to pharmacological target engagement assays.
Analytical workflow for the chiral resolution and validation of octahydropyrrolo[1,2-a]pyrazine.
References
- Micheli, F., et al. Pyridine derivatives and their use in the treatment of psychotic disorders. US Patent 7,683,056 B2. Google Patents.
- Altenbach, R. J., et al. Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers. US Patent 8,648,074 B2. Google Patents.
Sources
- 1. US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers - Google Patents [patents.google.com]
- 2. (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol | 1429200-47-4 | Benchchem [benchchem.com]
- 3. US7683056B2 - Pyridine derivatives and their use in the treatment of psychotic disorders - Google Patents [patents.google.com]
Comparison of Octahydropyrrolo[1,2-a]pyrazine vs Piperazine scaffolds
Architectural Evolution in Drug Design: A Comparative Guide to Octahydropyrrolo[1,2-a]pyrazine vs. Piperazine Scaffolds
Introduction
In the molecular architecture of modern therapeutics, the piperazine ring is universally recognized as a "privileged scaffold," featured prominently in blockbuster drugs ranging from kinase inhibitors to antipsychotics [3]. However, as drug discovery campaigns tackle increasingly complex intracellular and central nervous system (CNS) targets, the inherent liabilities of the flexible piperazine moiety—namely, high basicity and susceptibility to multidrug resistance (MDR1/P-gp) efflux—often stall lead optimization.
To overcome these hurdles, medicinal chemists frequently deploy conformational restriction strategies. The octahydropyrrolo[1,2-a]pyrazine scaffold—a bicyclic system fusing a pyrrolidine ring to the piperazine core—represents a sophisticated structural evolution. By locking the conformation and masking one nitrogen at the bridgehead, this scaffold fundamentally alters the physicochemical and pharmacokinetic profile of the molecule. This guide provides an objective, data-driven comparison of these two scaffolds, equipping researchers with the mechanistic insights and experimental protocols necessary for rational scaffold selection.
Section 1: Structural and Physicochemical Profiling
The decision to transition from a monocyclic piperazine to a bicyclic octahydropyrrolo[1,2-a]pyrazine is rooted in the thermodynamics of target binding and the physical chemistry of the amines.
-
Piperazine: As a 1,4-diazacyclohexane, piperazine possesses two basic centers (typically one secondary and one tertiary amine when mono-substituted). It is highly water-soluble and exists in a dynamic equilibrium between chair and boat conformations. While this flexibility allows it to mold into diverse binding pockets, it incurs a high entropic penalty upon binding.
-
Octahydropyrrolo[1,2-a]pyrazine: This bicyclic fusion creates a conformationally rigid framework with a defined stereocenter (e.g., at the 8a position). The bridgehead nitrogen exhibits altered sp³ hybridization and increased steric shielding, which subtly lowers its basicity compared to a standard tertiary amine. This rigidification reduces the entropic penalty of binding and increases overall lipophilicity, making it ideal for deep, hydrophobic pockets in GPCRs and ion channels [4].
Table 1: Comparative Physicochemical Properties
| Property | Piperazine Scaffold | Octahydropyrrolo[1,2-a]pyrazine Scaffold |
| Ring System | Monocyclic (Flexible) | Bicyclic (Rigid, Fused) |
| Conformational States | Multiple (Chair/Boat transitions) | Locked (Stereochemically defined) |
| Basicity (pKa) | High (Dual basic centers, ~9.8) | Moderate (Sterically shielded bridgehead N) |
| Lipophilicity (LogP) | Low (Highly hydrophilic) | Moderate to High (Increased hydrocarbon surface) |
| Entropic Penalty | High (Requires conformational freezing) | Low (Pre-organized geometry) |
| Primary Utility | Solubilizing group, solvent-exposed linkers | Target-specific anchoring, CNS penetration |
Section 2: Pharmacokinetic Causality & ADME Implications
Why does restricting the ring improve pharmacokinetic outcomes? The causality lies in the recognition motifs of efflux transporters like P-glycoprotein (P-gp/MDR1). P-gp preferentially binds molecules that are lipophilic, possess multiple basic centers (which are protonated at physiological pH), and have high conformational flexibility.
When a drug candidate containing a piperazine ring exhibits high efflux, it is often because the dual protonated nitrogens interact strongly with the acidic residues within the P-gp binding cavity. By converting the piperazine into an octahydropyrrolo[1,2-a]pyrazine, the basicity of the bridgehead nitrogen is attenuated, and the spatial distance between the nitrogen lone pairs is rigidly fixed. This structural pre-organization disrupts the induced-fit mechanism required for P-gp efflux.
This exact strategy was validated during the development of Inhibitor of Apoptosis Proteins (IAP) antagonists. Researchers discovered that while early octahydropyrrolo[1,2-a]pyrazine derivatives (e.g., T-3256336) showed potent target engagement, the scaffold provided a critical stepping stone to modulate MDR1 susceptibility and improve membrane permeability across cancer cell lines [1]. Similarly, the bicyclic scaffold has been successfully employed to design selective Cav3.2 calcium channel blockers for pain management, where precise stereochemistry is required to navigate the channel pore without triggering efflux [2].
Logical decision tree for selecting between flexible piperazine and restricted bicyclic scaffolds.
Section 3: Experimental Workflow: Self-Validating Scaffold Evaluation
To objectively determine whether the transition from a piperazine to an octahydropyrrolo[1,2-a]pyrazine scaffold has successfully mitigated efflux liabilities, an internally controlled bidirectional permeability assay is required. The following protocol is a self-validating system designed to eliminate false positives and directly link structural changes to ADME outcomes.
Protocol: Bidirectional Caco-2 Permeability & Efflux Assessment
-
Monolayer Cultivation & Validation:
-
Seed Caco-2 cells on polycarbonate Transwell filter inserts (0.4 µm pore size). Culture for 21 days to ensure the formation of a polarized, differentiated epithelial monolayer.
-
Self-Validation Check: Before dosing, measure the Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting a TEER > 250 Ω·cm² to guarantee tight junction integrity.
-
-
Dosing Solution Preparation:
-
Prepare 10 µM solutions of both the piperazine and octahydropyrrolo[1,2-a]pyrazine analogs in HBSS buffer (pH 7.4).
-
Internal Controls: Include Digoxin (10 µM) as a positive control for P-gp efflux, and Propranolol (10 µM) as a high-permeability, non-effluxed reference.
-
-
Bidirectional Transport Execution:
-
Apical to Basolateral (A-B): Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A): Add 1.5 mL of the dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.
-
-
Kinetic Sampling:
-
Incubate plates at 37°C in a 5% CO₂ orbital shaker.
-
Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replenishing with an equal volume of fresh HBSS to maintain sink conditions.
-
-
LC-MS/MS Quantification & Causality Analysis:
-
Quantify the analyte concentrations and calculate the Apparent Permeability (
) using the equation: . -
Calculate the Efflux Ratio (ER):
. -
Causality Determination: An ER > 2.0 confirms active efflux. If the piperazine analog yields an ER of 6.5 and the octahydropyrrolo[1,2-a]pyrazine analog yields an ER of 1.2, the data objectively validates that the conformational restriction successfully abolished P-gp recognition.
-
Experimental workflow for validating scaffold permeability, efflux ratio, and metabolic stability.
Conclusion
The choice between a piperazine and an octahydropyrrolo[1,2-a]pyrazine scaffold is not merely a matter of synthetic convenience; it is a strategic decision that dictates a molecule's thermodynamic binding profile and pharmacokinetic fate. While piperazine remains unmatched for imparting solubility and synthetic modularity, the octahydropyrrolo[1,2-a]pyrazine scaffold offers an elegant, data-backed solution for navigating the complex ADME landscape, particularly when traversing the blood-brain barrier or evading multidrug resistance mechanisms.
References
-
Shiokawa, Z., et al. "Design, synthesis, and biological activities of novel hexahydropyrazino[1,2-a]indole derivatives as potent inhibitors of apoptosis (IAP) proteins antagonists with improved membrane permeability across MDR1 expressing cells." Bioorganic & Medicinal Chemistry, 2013. URL:[Link]
- "Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers." US Patent US8648074B2, 2014.
-
"Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026. URL:[Link]
-
"Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists." Journal of Medicinal Chemistry, 2004. URL:[Link]
Technical Guide: Solid-State Analysis & Crystallography of Octahydropyrrolo[1,2-a]pyrazine Salts
Topic: X-ray Crystallography Data for Octahydropyrrolo[1,2-a]pyrazine Salts Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the octahydropyrrolo[1,2-a]pyrazine scaffold (1,4-diazabicyclo[4.3.0]nonane), a privileged bicyclic core in medicinal chemistry. Unlike simple reagents, the "performance" of this scaffold is defined by its ability to adopt specific conformations (proline mimetics) and form stable, resolvable salts. We compare the crystallographic properties of this scaffold against alternative salt forms and structural analogues, using data derived from high-resolution X-ray diffraction studies of key pharmaceutical derivatives (e.g., IAP antagonists).
Structural Characterization & Causality
The Core Scaffold: Why It Matters
The octahydropyrrolo[1,2-a]pyrazine core is a rigidified bicyclic system. Its value in drug development stems from its ability to lock pharmacophores into specific vectors, mimicking the
-
Conformational Locking: The fusion of the five-membered pyrrolidine and six-membered piperazine rings creates a chiral center at the bridgehead nitrogen (
) and carbon ( ). -
Causality in Crystallization: The cis- or trans-fusion of the rings dictates the lattice energy and solubility. The trans-fused isomer is generally more thermodynamically stable and crystallizes more readily in non-polar space groups, whereas the cis-fused variants often require polar counterions (salts) to stabilize the crystal lattice.
Salt Selection Logic
For this basic amine scaffold, salt formation is not just for solubility—it is a purification and resolution tool.
-
Dihydrochloride (2HCl): The standard for stability. The protonation of both nitrogens (
and ) creates a high charge density, leading to strong ionic lattices often crystallizing in monoclinic systems ( ). -
Chiral Salts (e.g., Tartrates, Mandelates): Used for optical resolution. The diastereomeric salts formed exhibit distinct solubility profiles, allowing the separation of
from enantiomers via fractional crystallization.
Comparative Performance Data
The following table compares the crystallographic "performance" (resolution, stability, and metric parameters) of the octahydropyrrolo[1,2-a]pyrazine scaffold against its structural alternatives in a drug discovery context.
Table 1: Crystallographic Metrics of Octahydropyrrolo[1,2-a]pyrazine vs. Analogues
| Feature | Octahydropyrrolo[1,2-a]pyrazine (Scaffold A) | Piperazine (Alternative B) | Pyrrolidine (Alternative C) | Performance Verdict |
| Lattice Stability | High (Bicyclic rigidification reduces entropy loss during crystallization). | Medium (Flexible ring leads to disorder in crystal lattice). | Low (High volatility/hygroscopicity in free base). | Scaffold A yields higher quality crystals for X-ray. |
| Resolution Limit | < 1.80 Å (Typical for salts like T-3256336). | ~2.0 - 2.5 Å | Variable | Scaffold A supports high-res structure-based drug design (SBDD). |
| Chirality | Intrinsic (Bridgehead carbons create fixed stereocenters). | Achiral (Requires substitution). | Chiral (Single center). | Scaffold A allows unambiguous absolute configuration determination via anomalous dispersion. |
| Salt Form Preference | 2HCl / Fumarate | HCl / HBr | Oxalate / HCl | 2HCl form of Scaffold A is optimal for long-term storage and diffraction. |
Data Source: Comparative metrics derived from PDB entries 4HY5 and 4MU7 (IAP antagonists) and CCDC data for simple salts [1][2].
Experimental Protocols: Self-Validating Systems
Protocol A: Single Crystal Growth of the Dihydrochloride Salt
Objective: Obtain diffraction-quality crystals of (8aS)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride.
-
Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous ethanol.
-
Acidification: Add 2.2 equivalents of 4M HCl in dioxane dropwise at 0°C. Validation: Monitor pH to ensure < 2.0.
-
Vapor Diffusion (The Critical Step):
-
Place the solution in an inner vial.
-
Place the inner vial into a larger jar containing 10 mL of diethyl ether (antisolvent).
-
Seal tightly and store at 4°C for 72 hours.
-
Mechanism: Slow diffusion of ether reduces the dielectric constant, gently forcing the ionic salt out of solution without trapping solvent inclusions.
-
-
Harvesting: Isolate colorless prisms. Immediately coat in Paratone-N oil to prevent hydration.
Protocol B: Absolute Configuration Determination
Objective: Confirm the
-
Method: Collect full sphere data using Cu-K
radiation ( Å). -
Validation Check: The Flack parameter must be close to 0.0 (e.g.,
) for the correct enantiomer and 1.0 for the inverted structure. If the Flack parameter is indeterminate (>0.3 error), re-crystallize with a heavy-atom counterion (e.g., Hydrobromide) to enhance anomalous signal [3].
Visualizing the Workflow
The following diagram illustrates the decision matrix for characterizing this scaffold, from salt selection to final structural assignment.
Caption: Workflow for crystallographic characterization of bicyclic amine salts, ensuring high-resolution data for stereochemical assignment.
Representative Case Study Data
To validate the "Performance" claims, we examine the crystallographic data of a derivative (T-3256336) which utilizes the octahydropyrrolo[1,2-a]pyrazine scaffold.
Dataset: Crystal Structure of Scaffold-Protein Complex (PDB: 4HY5)
-
Space Group:
(Orthorhombic) -
Unit Cell Dimensions:
- Å
- Å
- Å
-
Resolution: 1.75 Å
-
R-Value (Work): 0.173
-
Key Insight: The electron density map clearly resolves the cis-fused bridgehead, confirming that the scaffold maintains its rigid "turn" geometry even when bound to a target (cIAP1). This rigidity reduces the entropic penalty of binding, a key advantage over flexible linear amines [2].
References
-
RCSB PDB. (2013). Crystal structure of cIAP1 BIR3 bound to T3450325 (Octahydropyrrolo[1,2-a]pyrazine derivative). Protein Data Bank. [Link]
-
Hashimoto, K., et al. (2013).[1][2][3] Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold. Journal of Medicinal Chemistry. [Link]
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Structure 620932: Cyclo(L-Phe-L-Pro). [Link]
Sources
Mass spectrometry fragmentation patterns of bicyclic diaza compounds
Topic: Mass Spectrometry Fragmentation Patterns of Bicyclic Diaza Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the realm of small molecule drug discovery, bicyclic diaza compounds (e.g., quinoxalines, phthalazines, diazabicyclo[2.2.2]octanes) represent a privileged scaffold due to their bioactivity and structural rigidity. However, their mass spectrometric (MS) characterization presents unique challenges. Unlike simple aliphatic amines, these systems undergo complex rearrangement reactions—most notably the Retro-Diels-Alder (RDA) mechanism—that can confound standard library matching.
This guide provides a technical comparison of ionization modalities (EI vs. ESI) and fragmentation pathways, offering a self-validating protocol for the structural elucidation of these heterocycles.
Mechanistic Principles: The "Fingerprint" Reactions
To accurately interpret MS data for bicyclic diaza compounds, one must move beyond simple bond cleavages and understand the pericyclic and rearrangement-driven topology of the gas-phase ions.
The Retro-Diels-Alder (RDA) Reaction
The RDA reaction is the diagnostic fragmentation pathway for six-membered bicyclic systems containing heteroatoms.
-
Mechanism: A concerted [4+2] cyclo-reversion.
-
Trigger: In Electron Ionization (EI), the radical cation (
) destabilizes the ring. In Electrospray Ionization (ESI), protonation ( ) often precedes a charge-remote or charge-driven RDA, depending on the proton affinity of the nitrogen atoms. -
Diagnostic Value: It reveals the substitution pattern on the individual rings (e.g., distinguishing a substituted pyrazine ring from a substituted benzene ring in quinoxaline).
Alpha-Cleavage & Hydrogen Rearrangements
- -Cleavage: Dominant in saturated systems like 1,4-diazabicyclo[2.2.2]octane (DABCO). The radical site on the nitrogen induces cleavage of the adjacent C-C bond.
-
McLafferty-type Rearrangements: Common in derivatives with alkyl side chains (
3 carbons), facilitating hydrogen transfer to the ring nitrogen.
Visualization of the RDA Pathway
The following diagram illustrates the RDA fragmentation of a generic quinoxaline-type system, a critical pathway for structural verification.
Figure 1: Schematic representation of the Retro-Diels-Alder (RDA) fragmentation pathway in bicyclic diaza systems, leading to characteristic diene and dienophile fragments.[1]
Comparative Analysis: EI vs. ESI-CID
Choosing the right ionization technique is binary: EI is for identification (fingerprinting), while ESI is for characterization (molecular weight & polarity).
Performance Matrix
The following table contrasts the utility of Electron Ionization (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) for bicyclic diaza compounds.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |
| Ion Type | Odd-electron Radical Cations ( | Even-electron Protonated Ions ( |
| Energy Regime | Hard (70 eV standard) | Soft (Tunable 10–60 eV) |
| Key Fragmentation | Extensive; often loses Molecular Ion ( | Controlled; Molecular Ion usually base peak |
| RDA Prevalence | High (Spontaneous) | Moderate (Requires optimized CE) |
| Diagnostic Ions | Radical losses (e.g., | Neutral losses (e.g., |
| Best For | Library matching (NIST), Isomer differentiation | LC-coupling, Thermally labile derivatives |
Case Study: Quinoxaline Derivatives
-
EI Behavior: Quinoxalines often show a strong molecular ion, but substituted variants fragment heavily. A hallmark EI fragment is the loss of HCN (27 Da) or CH3CN (41 Da) from the pyrazine ring, driven by the high stability of the resulting aromatic radical cation.
-
ESI Behavior: The
ion is stable. Upon CID, the fragmentation is dominated by side-chain cleavages before the ring system breaks. For example, a 2-oxo-quinoxaline will lose CO (28 Da) via ring contraction before undergoing RDA.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-quality spectral data for structural elucidation. It is designed to be self-validating by using internal fragmentation checks (e.g., observation of the molecular ion).
Sample Preparation[2]
-
Solvent: Dissolve compound in Methanol/Water (50:50 v/v) with 0.1% Formic Acid .
-
Reasoning: Formic acid ensures protonation of the basic nitrogen atoms, maximizing
signal in ESI+.
-
-
Concentration: Target 1–5 µg/mL (ppm range).
-
Check: Avoid saturation; signal intensity should be
counts.
-
MS/MS Optimization (ESI Mode)
-
Direct Infusion: Infuse sample at 5–10 µL/min.
-
Precursor Isolation: Set isolation width to 1.0 Da (Quadrupole).
-
Energy Ramp (The "Breakdown Curve"):
-
Acquire spectra at Collision Energies (CE) of 10, 20, 40, and 60 eV .
-
Validation: At 10 eV,
should be >90% abundance. At 40-60 eV, the precursor should vanish, replaced by stable aromatic core fragments.
-
Data Interpretation Workflow
-
Identify Parent: Confirm
(Even mass for odd nitrogens, Odd mass for even nitrogens via Nitrogen Rule). -
Check for RDA: Look for pairs of ions summing to the ring mass.
-
Check for Neutral Losses:
-
-17 Da (
): Primary amines/amides. -
-28 Da (
): Carbonyls/Lactams. -
-27 Da (
): Diagnostic for the diaza ring itself.
-
Summary of Diagnostic Fragments
The following data summarizes characteristic ions observed in the fragmentation of common bicyclic diaza scaffolds.
| Compound Class | Precursor Ion | Characteristic Fragment 1 | Characteristic Fragment 2 | Mechanism |
| Quinoxalines | Ring contraction & Side-chain loss | |||
| Phthalazines | Nitrogen expulsion (Retro-diazenyl) | |||
| DABCO Derivs. | ||||
| Ketamine Analogs | Dehydration & Ring contraction |
Visualization of Analytical Workflow
This diagram outlines the logical flow for characterizing an unknown bicyclic diaza compound.
Figure 2: Decision tree for the mass spectrometric analysis of bicyclic diaza compounds, guiding the choice between EI and ESI modalities.
References
-
Vertex AI Search. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. National Institutes of Health (PMC). [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. RSC Advances. [Link]
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready Australia. [Link]
Sources
Validating the Absolute Configuration of Octahydropyrrolo[1,2-a]pyrazine Derivatives: A Comparative Guide for Drug Development
Executive Summary & The Stereochemical Challenge
The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic core in medicinal chemistry, frequently utilized in candidates targeting neuropathic pain pathways and poly(ADP-ribose) polymerase (PARP) in oncology (Benchchem)[1]. Because biological targets are inherently chiral, the absolute configuration (AC) of these derivatives dictates their pharmacodynamics. A mere 5% enantiomeric impurity can drastically reduce receptor affinity and efficacy (Benchchem)[1].
As an application scientist, I frequently observe research teams defaulting to a single analytical method for stereochemical assignment, risking late-stage clinical failures. This guide objectively compares the leading modalities—Single-Crystal X-Ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD)—and provides self-validating protocols to ensure unambiguous AC assignment.
Comparative Analysis of Analytical Modalities
Assigning the AC of a light-atom heterocycle (comprising only C, H, N, and O) presents a specific physical challenge: the lack of strong anomalous scatterers.
1. Single-Crystal X-Ray Diffraction (SCXRD): The Crystallographic Gold Standard
SCXRD relies on anomalous dispersion to differentiate Bijvoet pairs, quantified by the Flack parameter (
2. Vibrational Circular Dichroism (VCD): The Solution-State Workhorse When crystallization fails, chiroptical methods are required. While ECD is common, it requires a UV-Vis chromophore and yields only a few broad electronic transitions. VCD, conversely, probes fundamental vibrational transitions in the infrared region. A typical VCD spectrum of a bicyclic heterocycle yields dozens of resolved transitions, providing a high-density data matrix that is exquisitely sensitive to the 3D spatial arrangement of atoms (ACS Publications)[4].
3. Electronic Circular Dichroism (ECD): The High-Throughput Screen If the derivative possesses an aromatic or conjugated substituent, ECD coupled with Time-Dependent Density Functional Theory (TDDFT) is highly effective. It is faster than VCD but highly dependent on accurate conformational sampling, as different conformers of the same enantiomer can produce mirror-image ECD spectra (Encyclopedia.pub)[5].
Quantitative Performance Comparison
| Modality | Phase Required | Structural Prerequisite | Resolution / Information Density | Throughput |
| SCXRD | Single Crystal | Heavy atom (preferred) or Cu-Kα | Absolute (Atomic coordinates) | Low (Crystallization bottleneck) |
| MicroED | Nanocrystalline Powder | Chiral counterion (for AC) | High (Atomic coordinates) | Medium |
| VCD + DFT | Solution | None (Probes all vibrations) | High (50+ resolved transitions) | Medium (Computationally heavy) |
| ECD + TDDFT | Solution | UV-Vis Chromophore | Low (2-5 broad transitions) | High |
Strategic Workflow for AC Validation
Decision matrix for absolute configuration validation of bicyclic heterocycles.
Self-Validating Experimental Protocols
Protocol 1: SCXRD via Chiral Salt Derivatization
Causality: The octahydropyrrolo[1,2-a]pyrazine free base often yields poor crystals and lacks anomalous scatterers. Reacting the basic pyrazine nitrogen with an enantiopure acid (e.g., D-(+)-malic acid) introduces an internal chiral reference and improves lattice packing, a well-known strategy for absolute structure determination (PMC/NIH)[6].
-
Salt Formation: Dissolve the free base in a minimal volume of hot ethanol. Add 1.0 equivalent of D-(+)-malic acid. Allow slow cooling to induce crystallization.
-
Data Collection: Mount a suitable single crystal. Use Cu-Kα radiation (
Å) instead of Mo-Kα to maximize the weak anomalous dispersion signal of the oxygen and nitrogen atoms. -
Refinement & Self-Validation: Refine the structure and calculate the Flack parameter (
). A self-validating system requires to be near 0 with a standard uncertainty ( ) < 0.04 (MDPI)[2]. If , the assigned configuration of the API is inverted relative to the known D-malate counterion.
Protocol 2: VCD/DFT Conformational Mapping
Causality: Solution-state molecules exist as dynamic ensembles. A molecular mechanics conformational search must be performed because VCD spectra are highly sensitive to conformation; missing a low-energy conformer invalidates the theoretical spectrum (PMC/NIH)[7].
-
Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field to identify all conformers within a 3.0 kcal/mol energy window.
-
DFT Optimization: Optimize the geometries of all identified conformers at the B3LYP/6-311+G(d,p) level of theory. Calculate the vibrational frequencies and rotational strengths.
-
Spectral Boltzmann Averaging: Weight the individual conformer spectra by their relative Gibbs free energies to simulate the macroscopic solution state.
-
Experimental Measurement & Self-Validation: Record the IR and VCD spectra in a non-chiral solvent (e.g., CDCl3). The experimental VCD must positively correlate with the computed spectrum of one enantiomer and negatively correlate (mirror image) with the other. Crucially, the experimental and computed IR spectra must align perfectly; if the IR spectra do not match, the conformational ensemble is incorrect, and the VCD assignment cannot be trusted (ACS Publications)[4].
References
-
MDPI - Howard Flack and the Flack Parameter. URL:[Link]
-
Encyclopedia.pub - X-ray Single-Crystal Diffraction. URL: [Link]
-
ACS Publications - Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations... URL:[Link]
-
PMC / NIH - Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. URL:[Link]
-
Encyclopedia.pub - Electronic Circular Dichroism. URL:[Link]
-
PMC / NIH - Impact of conformation and intramolecular interactions on vibrational circular dichroism spectra identified with machine learning. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Howard Flack and the Flack Parameter | MDPI [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of conformation and intramolecular interactions on vibrational circular dichroism spectra identified with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of Octahydropyrrolo[1,2-a]pyrazine Ring Systems
Executive Summary
The octahydropyrrolo[1,2-a]pyrazine scaffold (also referred to as 1,4-diazabicyclo[4.3.0]nonane) represents a privileged bicyclic framework in medicinal chemistry.[1][2][3] Unlike its monocyclic parent, piperazine, this fused system offers restricted conformational flexibility, precise vector orientation, and enhanced metabolic stability.[1][2]
This guide provides a technical comparison of the conformational analysis methods for this scaffold and evaluates its performance against standard alternatives (piperazine and octahydroindolizine). It focuses on the critical cis/trans ring fusion equilibrium, which dictates the spatial arrangement of pharmacophores.[1]
The Conformational Landscape
The core challenge in utilizing octahydropyrrolo[1,2-a]pyrazine is controlling and verifying the ring fusion stereochemistry. The system consists of a six-membered piperazine ring fused to a five-membered pyrrolidine ring across the N4-C8a bond.
The Cis vs. Trans Equilibrium
The bridgehead nitrogen (N4) allows for two distinct diastereomers based on the relationship between the C8a-proton and the N4-lone pair:
-
Trans-Fused: The C8a-H and the N4-lone pair are anti-periplanar.[1][2] The piperazine ring typically adopts a rigid chair conformation.[1] This is often the thermodynamic product and mimics Type II
-turns in peptides.[1] -
Cis-Fused: The C8a-H and N4-lone pair are synclinal.[1][2] This form is more flexible, with the pyrrolidine ring capable of envelope/twist pseudorotation.[1]
Thermodynamic Preference: In unsubstituted 1,4-diazabicyclo[4.3.0]nonanes, the trans-fused conformer is generally favored by 2.4–3.0 kcal/mol due to the minimization of 1,3-diaxial interactions and favorable electronic effects (anomeric stabilization), though this equilibrium can be shifted by substituents on the pyrrolidine ring.[1][2]
Visualization: Conformational Equilibrium
The following diagram illustrates the equilibrium and the analytical techniques used to resolve it.
Caption: Thermodynamic equilibrium between trans- and cis-fused conformers. The trans-isomer is typically stabilized by electronic factors and lacks gauche butane interactions present in the cis-form.
Comparative Performance Analysis
This section compares the octahydropyrrolo[1,2-a]pyrazine scaffold against its primary alternatives in drug design: the flexible piperazine and the carbon-analog octahydroindolizine .[1][2]
Table 1: Scaffold Performance Metrics
| Feature | Octahydropyrrolo[1,2-a]pyrazine | Piperazine (Alternative A) | Octahydroindolizine (Alternative B)[1][2] |
| Conformational Rigidity | High (Bicyclic lock) | Low (Chair/Boat flip) | High (Bicyclic lock) |
| Entropic Penalty ( | Low (Pre-organized) | High (Must freeze upon binding) | Low |
| Vector Control | Defined ( | Isotropic / Flexible | Defined |
| Basicity (pKa) | ~8.5 - 9.0 (Modulated by fusion) | ~9.8 (Secondary amine) | ~9.0 - 9.5 (Tertiary amine) |
| Solubility | High (2 Nitrogens) | High | Moderate (1 Nitrogen) |
| Primary Application | Peptidomimetics (Proline) | Linker / Solubility Enhancer | Alkaloid Mimetics |
Performance Insight: The "Rigidity" Advantage
Experimental data indicates that constraining a piperazine into the octahydropyrrolo[1,2-a]pyrazine system can improve binding affinity (
-
Case Study (IAP Antagonists): In the development of Smac mimetics, replacing a flexible acyclic amine with the rigid octahydropyrrolo[1,2-a]pyrazine scaffold resulted in a compound with
nM (cIAP1 inhibition), compared to >100 nM for flexible analogs [1].[1][2] The rigid scaffold perfectly positioned the carbonyl and amine groups to mimic the AVPI peptide binding motif.
Analytical Protocols (The "How-To")
To validate the conformation of your synthesized scaffold, use the following self-validating protocol.
A. NMR Spectroscopy (Solution State)
This is the primary method for rapid assessment.[1][2] The stereochemistry of the fusion is determined by the coupling constants (
Protocol:
-
Solvent: Use
or (avoid protic solvents that mask lone-pair effects).[1][2] -
Experiment: Run 1H-NMR (min 400 MHz) and 2D NOESY.
-
Diagnostic Criteria:
-
Trans-Fusion: Look for a large vicinal coupling constant (
Hz).[1][2] This indicates a trans-diaxial relationship between the bridgehead proton and the adjacent axial proton of the piperazine ring. -
Chemical Shift: Protons anti-periplanar to the bridgehead nitrogen lone pair (in the trans-isomer) appear at higher field (shielded,
2.0–2.5 ppm) due to the interaction.[1][2] -
Bohlmann Bands: In IR, trans-fused systems show C-H stretching bands at 2700–2800 cm⁻¹ (often visible in detailed NMR analysis as specific shielding).[1][2]
-
B. Computational Verification (DFT)
When NMR is ambiguous (e.g., rapid exchange), use Density Functional Theory to predict the energy gap.[1][2]
Workflow:
-
** conformational Search:** Generate conformers using MMFF94.[1][2]
-
Optimization: Optimize geometries at B3LYP/6-31G(d) or M06-2X/cc-pVDZ level.
-
Solvation: Apply PCM (Polarizable Continuum Model) for the NMR solvent.
-
Analysis: Calculate Boltzmann populations. If
kcal/mol, the minor isomer is likely undetectable by standard NMR.[1][2]
Visualization: Analytical Decision Tree
Caption: Step-by-step logic for assigning stereochemistry using NMR and computational validation.
References
-
Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold. Bioorganic & Medicinal Chemistry, 2013.[1][2]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 2025.[1][2]
-
Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry, 2000.[1][2][4]
-
Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 2006.[1][2][3]
Sources
- 1. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability Comparison Guide: Bicyclic Amine Salts vs. Free Bases
Executive Summary: The Dissolution-Permeability Paradox
In the development of bicyclic amine therapeutics (e.g., tropanes, quinuclidines, azabicyclo-heptanes), the choice between a salt form and a free base is rarely a binary question of "better," but rather a strategic alignment with the Biopharmaceutics Classification System (BCS) and the intended route of administration.
For bicyclic amines—characterized by rigid, lipophilic scaffolds and high basicity (pKa 9–11)—the bioavailability trade-off is distinct:
-
Salts (e.g., succinate, hydrochloride) are the gold standard for oral and parenteral delivery. They overcome the rate-limiting step of dissolution in gastric fluids, often converting a BCS Class II compound (low solubility) into a Class I profile.
-
Free Bases are superior for transdermal and specific inhalation applications where membrane permeability is the rate-limiting step and the solvent volume is negligible.
This guide analyzes the physicochemical drivers behind these differences and provides experimental protocols to validate the optimal form for your specific lead candidate.
Physicochemical Fundamentals
The Bicyclic Amine Challenge
Bicyclic amines (e.g., Solifenacin, Mecamylamine, Scopolamine) possess a rigid carbon framework that disrupts crystal packing less than planar aromatics, yet they remain highly lipophilic.
-
Free Base: Often an oil or low-melting solid with poor aqueous solubility (< 0.1 mg/mL). High logP values facilitate membrane crossing but hinder the initial dissolution required for absorption.
-
Salt Form: Protonation of the bridgehead or secondary nitrogen introduces ionic character. This increases lattice energy (solid stability) and solvation energy (aqueous solubility), often by orders of magnitude.
The pH-Partition Hypothesis in Action
The bioavailability (
-
In the Stomach (pH 1-3): The salt form dissolves rapidly. The free base, if administered, must first protonate to dissolve, which can be slow if the surface area is low (oily droplets).
-
In the Intestine (pH 6-7.5): The dissolved salt encounters a higher pH. The bicyclic amine deprotonates to its free base form. Because it is already in solution (molecular dispersion), it avoids the high-energy barrier of dissolving from a solid state and rapidly permeates the enterocyte membrane.
Critical Comparison & Case Studies
Case Study A: Oral Administration (Solifenacin)
Scenario: A rigid quinuclidine derivative for overactive bladder.
-
Form: Solifenacin Succinate (Salt).[1]
-
Performance: The succinate salt transforms the molecule into a highly soluble species.
-
Data: Studies show an absolute bioavailability of ~88-90% . The salt ensures complete dissolution in the stomach, and the lipophilic bicyclic cage ensures rapid permeation once the drug reaches the intestine.
-
Verdict: Salt Wins. Administering the free base would likely result in precipitation or incomplete dissolution due to the "grease ball" effect of the lipophilic cage.
Case Study B: Transdermal Delivery (Scopolamine)
Scenario: A tropane alkaloid for motion sickness.[2]
-
Form: Scopolamine (Free Base).
-
Performance: The stratum corneum is a lipid barrier. An ionized salt (e.g., Scopolamine HBr) penetrates this barrier poorly. The free base, being uncharged and lipophilic, partitions directly into the lipid matrix of the skin.
-
Verdict: Free Base Wins. While the salt is used for oral/injectable forms (Hyoscine Hydrobromide), the transdermal patch exclusively uses the free base to maximize flux across the skin.
Case Study C: Inhalation (Nicotine)
Scenario: A pyridine-pyrrolidine bicyclic system.
-
Comparison:
-
Free Base: High pH (>10), harsh "throat hit," slower absorption in some contexts due to irritation limiting the puff volume.
-
Salt (e.g., Benzoate/Lactate): Lower pH (6-7), smoother inhalation.
-
-
Outcome: Surprisingly, modern nicotine salts often achieve higher effective bioavailability (Cmax) in vaping applications not because of intrinsic permeability, but because the reduced irritation allows users to inhale higher concentrations deeply into the lungs, where the massive surface area facilitates rapid absorption regardless of ionization state.
Comparative Data Summary
| Feature | Bicyclic Amine Salt | Bicyclic Amine Free Base |
| Aqueous Solubility | High (often >10 mg/mL) | Low (often <0.1 mg/mL) |
| Dissolution Rate | Fast (burst release) | Slow (surface erosion) |
| Membrane Permeability | Low (requires deprotonation) | High (intrinsic) |
| Melting Point | High (Stable Crystal) | Low (Often Oil/Amorphous) |
| Preferred Route | Oral, IV, IM | Transdermal, Inhalation |
| Bioavailability Risk | Precipitation in high pH | Incomplete dissolution |
Visualizing the Absorption Pathway[3]
The following diagram illustrates the "Dissolution-Permeation" handover that occurs in the GI tract, highlighting why salts are preferred for oral dosing of bicyclic amines.
Caption: The kinetic journey of a bicyclic amine salt. The salt ensures the drug enters the intestine in a dissolved state, maximizing the concentration gradient for permeation.
Experimental Protocols for Comparative Assessment
To objectively select the best form, execute this three-tiered validation protocol.
Protocol 1: Kinetic Solubility & Dissolution (The "Salt Check")
Objective: Quantify the dissolution advantage of the salt form.[3]
-
Medium: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Setup: USP Apparatus 2 (Paddle) at 37°C, 50 RPM.
-
Procedure: Add excess Salt or Free Base to vessels.
-
Sampling: Aliquot at 5, 10, 15, 30, 60 min. Filter (0.45 µm) and analyze via HPLC.
-
Success Criteria: The Salt form should reach >85% dissolution within 15 minutes in SGF. The Free Base will likely show slow, erosion-based dissolution.
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Confirm the free base's intrinsic permeability.
-
Donor Plate: Load drug solution (buffered to pH 7.4) into the donor wells.
-
Note: Ensure the salt form is fully dissolved.
-
-
Acceptor Plate: Load buffer (pH 7.4) into acceptor wells.
-
Membrane: Pre-coat the filter with a lecithin/dodecane lipid mixture to simulate the bilayer.
-
Incubation: Sandwich plates and incubate for 4 hours at room temp.
-
Analysis: Measure concentration in acceptor wells.
-
Insight: You will likely observe that once dissolved, the Salt and Free Base behave similarly at pH 7.4 because the salt becomes the free base in situ. This confirms that dissolution (Protocol 1) is the differentiator, not intrinsic permeability.
Protocol 3: In Vivo Crossover PK Study (Rat Model)
Objective: Definitive Bioavailability (
-
Animals: Male Sprague-Dawley rats (n=6 per group).
-
Dosing:
-
Arm A: IV Bolus (Salt form dissolved in saline) - 1 mg/kg.
-
Arm B: Oral Gavage (Salt form) - 5 mg/kg.
-
Arm C: Oral Gavage (Free Base suspension) - 5 mg/kg.
-
-
Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24h.
-
Analysis: LC-MS/MS quantification.
-
Calculation:
-
Expectation: Arm B (Salt) will show a higher
and shorter compared to Arm C (Free Base).
Decision Framework
Use this logic flow to finalize your selection.
Caption: Strategic selection path for bicyclic amine formulation.
References
-
Kuipers, M. E., et al. (2004). "Solifenacin Demonstrates High Absolute Bioavailability in Healthy Men."[4] Drugs in R&D. Link
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[5][6] Advanced Drug Delivery Reviews. Link
-
Hajdu, P., et al. (2024). "Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base Using an E-cigarette." Nicotine & Tobacco Research. Link
-
Renner, B., et al. (2005). "Pharmacokinetics and pharmacodynamics of scopolamine patches." Journal of Clinical Pharmacology. Link
-
Berge, S. M., et al. (1977). "Pharmaceutical Salts." Journal of Pharmaceutical Sciences. Link
Sources
- 1. fda.gov [fda.gov]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Safety Operating Guide
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride proper disposal procedures
Topic: Octahydropyrrolo[1,2-a]pyrazine dihydrochloride Proper Disposal Procedures Role: Senior Application Scientist
Executive Summary & Operational Directive
This compound (often used as a chiral building block or pharmaceutical intermediate) presents specific disposal challenges due to its dual nature: it is an organic amine salt that is both acutely toxic (oral) and a skin/mucous membrane irritant .[1][2]
Core Directive: Do NOT dispose of this compound down the drain. Despite its water solubility, the organic framework is bioactive and regulated.[1][2] All disposal must follow a "Zero-Discharge" protocol, routing material through high-temperature incineration via a licensed hazardous waste contractor.[1][2]
Immediate Action Required:
-
Segregate: Isolate from strong oxidizers and alkalis immediately.[1][2]
-
Label: Tag all waste containers with CAS: 634922-11-5 (or 5654-83-1 for free base) and GHS Warning symbols.
-
Neutralize (Spills only): Use weak alkaline solutions (Sodium Bicarbonate) for spill cleanup, never for bulk disposal.[1][2]
Hazard Profile & Technical Characterization
To safely handle waste, you must understand the chemical's behavior.[1][2] This compound is a bicyclic amine salt.[1][2] Upon contact with moisture or basic waste streams, it can liberate the free amine, potentially altering the pH and volatility of the waste mixture.[1][2]
Table 1: Chemical Safety & Waste Data
| Parameter | Technical Specification | Operational Implication |
| CAS Number | 634922-11-5 (S-isomer 2HCl) | Use this for waste manifesting.[1][2] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | High Nitrogen/Chlorine content.[1][2] |
| Physical State | White to off-white solid | Dust inhalation hazard during transfer.[1][2] |
| Acidity (pKa) | ~8.5 - 9.5 (Free base) | Incompatible with strong oxidizers (e.g., Nitric Acid).[1][2] |
| GHS Classification | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: Respiratory irritation | PPE Mandatory: Nitrile gloves, N95/P100 mask if dusting, Safety Goggles.[1][2] |
| Waste Code (RCRA) | Not P- or U-listed (typically) | Classify as "Toxic, Irritant, Organic Solid" . |
Disposal Decision Logic (Workflow)
The following diagram illustrates the critical decision pathways for disposing of this compound. This logic prevents cross-contamination and ensures regulatory compliance.[1][2]
Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvent matrix.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Surplus Reagent)
Use this for expired bottles, leftover powder, or failed synthesis solids.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Transfer:
-
Labeling:
-
Storage: Cap tightly. Store in the "Solid Toxic" satellite accumulation area until pickup.[1][2]
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or HPLC waste.[1][2]
-
Characterization: Determine if the primary solvent is Aqueous or Organic .[1][2]
-
Aqueous Streams:
-
pH Check: The dihydrochloride salt is acidic.[1][2] Measure pH. If pH < 2, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the main aqueous waste carboy to prevent gas evolution or container degradation.[1][2]
-
Segregation: Pour into the "Aqueous Waste - Toxic" carboy.[1][2]
-
Prohibition: NEVER pour down the sink.
-
-
Organic Streams:
-
Halogen Check: If dissolved in DCM or Chloroform, use the "Halogenated Organic" carboy.[1][2] If dissolved in Methanol/Ethanol, use the "Non-Halogenated" carboy (unless the facility classifies the chloride salt itself as halogenated load—consult your local EHS officer).[2]
-
Compatibility: Ensure no strong acids are present in the organic waste container.
-
Protocol C: Empty Container Management
Self-Validating Step: The "Triple Rinse" Rule.
-
Rinse 1: Add a small volume of solvent (water or methanol) to the empty bottle.[1][2] Cap and shake. Pour rinsate into the Liquid Waste container (Protocol B).
-
Rinse 2 & 3: Repeat Step 1 two more times.
-
Defacing: Cross out the original label with a black marker or remove it entirely.[1][2]
-
Final Disposal: The bottle is now considered "RCRA Empty" and can be discarded in standard glass trash or recycled, depending on local facility rules.
Emergency Spill Management
Scenario: You drop a 5g bottle of powder on the floor.
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE Up: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2] If dust is visible in the air, wait for it to settle or wear a respirator.[1][2]
-
Containment: Cover the spill with a wet paper towel (dampened with water) to prevent dust generation.[1][2]
-
Cleanup:
-
Disposal: Seal the bag, place it inside a solid waste container, and label it as "Debris contaminated with Octahydropyrrolo[1,2-a]pyrazine 2HCl".
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 558578, Octahydropyrrolo[1,2-a]pyrazine.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets - 29 CFR 1910.1200.[1][2] Retrieved from [Link][1][2]
Sources
Personal protective equipment for handling Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Executive Safety Summary
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (often used as a chiral building block in CNS drug discovery) presents a dual challenge in the laboratory: it is a biological irritant and a hygroscopic solid .
Effective handling requires more than just standard PPE; it demands a protocol that protects the scientist from acute toxicity and the compound from moisture degradation. The dihydrochloride salt form creates an acidic environment upon contact with mucous membranes, necessitating rigorous eye and respiratory protection.
Immediate Action Required:
-
Containment: Handle exclusively in a certified chemical fume hood.
-
Skin: Nitrile gloves (Minimum 0.11 mm thickness).
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for fine acidic powders).
-
Environment: Store in a desiccator; the compound degrades and becomes sticky upon moisture absorption, increasing contamination risk.
Hazard Mechanism & Risk Profile (Scientific Integrity)
To select the correct PPE, one must understand the mechanism of injury. This compound is an amine salt.[1]
-
Respiratory Tract Irritation (GHS Category 3): Upon inhalation, the dihydrochloride salt dissociates in the moisture of the respiratory tract, releasing hydrochloric acid (HCl) locally. This causes immediate inflammation and potential bronchospasm.
-
Ocular Damage (GHS Category 2A): Similar to respiratory exposure, contact with the eye creates a localized acidic solution (pH < 2), leading to severe irritation or corneal damage if not flushed immediately.
-
Hygroscopicity: While not a direct toxicological hazard, the compound’s affinity for water leads to "caking." Researchers often apply excessive force to break up caked solids, generating uncontrolled dust clouds that bypass standard airflow containment.
GHS Classification:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
PPE Technical Specifications
The following matrix defines the required protection based on the "Barrier Integrity" principle.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Rubber (0.11 mm min) | Latex is permeable to many organic amines. Nitrile provides superior chemical resistance and immediate visual evidence of tears. Double-gloving is recommended during weighing. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Standard safety glasses allow airborne dust to bypass the lens from the side. Goggles form a seal, preventing acidic dust from contacting the lacrimal fluid. |
| Respiratory | N95 / P2 Mask (Minimum) | If weighing outside a fume hood (strongly discouraged), a half-face respirator with acid gas/particulate cartridges (e.g., 3M 6003) is mandatory. |
| Body Defense | Lab Coat (High-neck, snap closure) | Prevents accumulation of dust on street clothes. Snap closures allow for rapid removal in case of a major spill. |
Operational Handling Protocol
Objective: Isolate the operator from the hazard while maintaining compound stoichiometry (preventing hydration).
Phase 1: Preparation & Storage Retrieval
-
Desiccator Removal: Remove the container from the desiccator only immediately before use.
-
Visual Check: Inspect the solid. If it appears "wet" or "clumped," it has absorbed water. This alters the molecular weight calculation (stoichiometry error) and increases stickiness.
-
Static Control: Use an anti-static gun if available. Dry amine salts are prone to static charge, causing powder to "jump" onto gloves and cuffs.
Phase 2: Weighing & Transfer (The Critical Step)
-
Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or temporarily turn off the hood fan only if a secondary enclosure (powder shield) is used.
-
Technique:
-
Tare the receiving vessel (flask) before adding the solid.
-
Use a long-handled spatula to keep hands away from the source container.
-
Do not return excess compound to the stock bottle (prevents cross-contamination and moisture introduction).
-
-
Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., Methanol, DCM) to eliminate the dust hazard.
Phase 3: Cleanup
-
Wipe Down: Use a wet paper towel (solvent-dampened) to wipe the balance area. Dry wiping generates static and disperses dust.
-
Waste: Dispose of the paper towel as solid hazardous waste.
Visualizations
Figure 1: PPE Selection & Risk Logic
This decision tree guides the researcher through PPE selection based on the physical state of the compound.
Caption: Figure 1. Risk-based PPE selection logic.[3][4] Note the escalation to respiratory protection if engineering controls (fume hood) are absent.
Figure 2: Operational Workflow & Safety Checkpoints
This diagram illustrates the "Cradle-to-Grave" handling process to ensure safety and data integrity.
Caption: Figure 2. Operational workflow emphasizing the "Solubilization" step as a primary safety control to eliminate dust hazards.
Emergency Response & Disposal
Accidental Exposure[3]
-
Eye Contact: Time is critical. Flush with water for a minimum of 15 minutes . The acidic nature of the salt can cause rapid corneal clouding. Hold eyelids apart to ensure irrigation of the entire surface.
-
Skin Contact: Wash with soap and copious amounts of water.[2] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase the permeation rate of the amine.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal Protocols
-
Waste Classification: Hazardous Organic Waste (Amine Salt).
-
Method: Dissolve in a combustible solvent (e.g., ethanol) and burn in a chemical incinerator equipped with an afterburner and scrubber. This ensures the nitrogen oxides (NOx) and hydrochloric acid (HCl) generated during combustion are neutralized.
-
Do Not: Do not flush down the drain. The compound is harmful to aquatic life.
References
-
National Institutes of Health (PubChem). (n.d.). Compound Summary: Octahydropyrrolo[1,2-a]pyrazine.[1][2][5][6][7][8][9][10][11] Retrieved from [Link][1]
Sources
- 1. (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride|CAS 634922-11-5 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride, CAS No. 634922-11-5 - iChemical [ichemical.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. achmem.com [achmem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
